4-Iodo-2-methoxypyridine-3-carboxylic acid CAS 726206-55-9 properties
This technical guide details the properties, synthesis, and application of 4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS 726206-55-9) , a critical intermediate in the design of kinase inhibitors, particularly targeting...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and application of 4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS 726206-55-9) , a critical intermediate in the design of kinase inhibitors, particularly targeting Focal Adhesion Kinase (FAK).
Strategic Scaffold for Kinase Inhibitor Design
Executive Summary
4-Iodo-2-methoxypyridine-3-carboxylic acid represents a "privileged scaffold" in medicinal chemistry. Its trisubstituted pyridine core offers three orthogonal vectors for diversification:
C4-Iodide: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl "tails" essential for hydrophobic pocket occupancy in kinase active sites.
C3-Carboxylic Acid: A carbonyl anchor ready for amide coupling, typically used to attach the "hinge-binding" motif or solubilizing groups.
C2-Methoxy Group: A masked hydrogen-bond donor. While lipophilic in its current state, it can be demethylated to yield the corresponding 2-pyridone, a motif frequently employed to interact with the conserved glutamate/aspartate residues in enzyme backbones.
This guide provides a validated roadmap for the synthesis, handling, and deployment of this compound, grounded in industrial pharmaceutical methodologies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (acidic form)
pKa (Calc)
~3.5 (Carboxylic acid)
Storage
2–8 °C, protect from light (iodides are photosensitive)
Synthetic Architecture
The synthesis of highly substituted pyridines often suffers from poor regioselectivity using electrophilic aromatic substitution. The authoritative industrial route for CAS 726206-55-9 utilizes Directed Ortho-Metalation (DoM) . This method exploits the directing power of the carboxylate and methoxy groups to install the iodine atom exclusively at the C4 position.
Strategy: The C3-carboxylate (as a lithium salt) and C2-methoxy group cooperatively direct the lithiation to the C4 position. The C2 position is blocked, and C4 is the thermodynamically and kinetically favored site for deprotonation over C5 or C6 due to the "ortho-effect."
Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (2.2 – 3.0 eq). Note: LiTMP is often preferred for pyridines to minimize nucleophilic attack on the ring.
Electrophile: Iodine (
) (3.0 eq)
Solvent: Anhydrous THF
Step-by-Step Workflow:
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.
Base Preparation: Generate LiTMP in situ by adding
-BuLi (2.5M in hexanes) to a solution of 2,2,6,6-tetramethylpiperidine in THF at -78 °C. Stir for 30 mins.
Deprotonation: Dissolve 2-methoxypyridine-3-carboxylic acid in THF. Add this solution dropwise to the LiTMP solution at -78 °C.
Critical Checkpoint: Maintain internal temperature below -70 °C to prevent benzyne formation or polymerization.
Observation: The solution typically turns deep yellow/orange, indicating the formation of the dianion (lithium carboxylate + C4-lithio species). Stir for 1–2 hours.
Iodination: Dissolve Iodine (
) in THF. Add this solution rapidly to the lithiated species at -78 °C.
Mechanism:[1] The "hard" lithium nucleophile attacks the "soft" iodine electrophile.
Quench & Workup: Allow the reaction to warm to room temperature. Quench with aqueous sodium thiosulfate (
) to destroy excess iodine. Acidify to pH 3–4 with 1N HCl to precipitate the product.
Purification: Filter the solid. Recrystallize from Ethanol/Water or Ethyl Acetate.
Synthesis Diagram (DOT)
Figure 1: Directed Ortho-Metalation pathway for the regioselective synthesis of the target scaffold.
Reactivity & Functionalization Map
The utility of CAS 726206-55-9 lies in its ability to serve as a divergent hub. The chemical orthogonality of its substituents allows for sequential functionalization without protecting group manipulation.
C4-Iodine: The Cross-Coupling Vector
The C4-iodide is electronically activated by the adjacent electron-withdrawing carboxyl group and the pyridine nitrogen. It is significantly more reactive than typical aryl iodides.
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install the "tail" region of kinase inhibitors.
Catalyst:
or .
Base:
or .
Sonogashira Coupling: Introduces alkynes, rigidifying the scaffold.
C3-Carboxylic Acid: The Amide Anchor
Following the cross-coupling event, the carboxylic acid is typically activated to form an amide.
Activation: HATU or EDCI/HOBt are standard. Thionyl chloride (
) can be used but may affect the methoxy group if conditions are too harsh.
Target: Reaction with amines (e.g., anilines, benzylamines) to create the core pharmacophore.
C2-Methoxy: The Masked Pyridone
In many drug discovery campaigns, the 2-methoxy group is a "prodrug-like" or "pro-tautomer" motif.
Demethylation: Treatment with TMSI (Trimethylsilyl iodide) or HBr/AcOH converts the 2-methoxypyridine into 2-pyridone .
Significance: 2-Pyridones are classic bioisosteres for amides and ureas, capable of donor-acceptor hydrogen bonding within enzyme active sites (e.g., p38 MAPK, FAK).
Divergent Synthesis Diagram (DOT)
Figure 2: Divergent reactivity profile showing the three primary vectors for scaffold elaboration.
Case Study: Application in FAK Inhibitors
Focal Adhesion Kinase (FAK) is a cytoplasmic tyrosine kinase overexpressed in various cancers. Patent literature (e.g., Yakult Honsha, Novartis) highlights the use of this scaffold.
Experimental Workflow (Example):
Step 1: Suzuki coupling of CAS 726206-55-9 with 4-(methylsulfonyl)phenylboronic acid.
Result: The iodine is replaced by the sulfone-phenyl group.
Step 2: Amide coupling of the resulting acid with a functionalized benzylamine.
Result: Formation of the full inhibitor skeleton.
Step 3: (Optional) Demethylation to generate the pyridone core, enhancing binding affinity via H-bond donation to the kinase hinge region.
Safety & Handling
Hazards: As an aryl iodide and carboxylic acid, treat as an irritant (Skin/Eye/Respiratory).
Stability: The C-I bond is sensitive to light. Store in amber vials.
Self-Validation:
NMR Check: The
NMR should show two doublets for the pyridine protons (C5-H and C6-H) with coupling constants typical of vicinal hydrogens (~5-6 Hz), plus a singlet for the methoxy group (~4.0 ppm).
Purity: Check for de-iodinated byproduct (2-methoxypyridine-3-carboxylic acid) via LC-MS (Mass difference of 126 Da).
References
Yakult Honsha Co., Ltd. (2008).[2] Nitrogen-containing heterocyclic amide compound and use thereof. EP1900740A1.[2] Link (Describes the synthesis and use of 4-iodo-2-methoxypyridine-3-carboxylic acid derivatives as FAK inhibitors).
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines. A new synthesis of 2,3,4-trisubstituted pyridines. Tetrahedron, 39(12), 2009-2021.
Sigma-Aldrich. (n.d.). 4-Iodo-2-methoxypyridine-3-carboxylic acid Product Page. Link (Verification of commercial availability and basic properties).
4-Iodo-2-methoxypyridine-3-carboxylic acid chemical structure and molecular weight
Executive Summary 4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS: 726206-55-9) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry.[1] Structurally, it presents a trisubstituted...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS: 726206-55-9) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry.[1] Structurally, it presents a trisubstituted pyridine ring offering three distinct orthogonal handles for diversification:
C3-Carboxylic Acid: Enabling amide coupling or esterification.
C4-Iodide: A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
C2-Methoxy: A masked pyridone moiety or site for nucleophilic displacement (
).
This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this scaffold in the development of kinase inhibitors and complex pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Melting Point: >150°C (decomposition likely; analogs typically melt 180-220°C).
pKa (Acid): ~3.5 – 4.0 (Enhanced acidity due to electron-withdrawing iodine and nitrogen).
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water; soluble in aqueous base (
, ).
Storage: 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light (iodides are photosensitive).
Synthetic Pathways & Reaction Mechanisms
Primary Route: Oxidation of 4-Iodo-2-methoxynicotinaldehyde
The most robust synthetic route avoids the harsh conditions of direct iodination by utilizing the commercially available aldehyde precursor (CAS: 158669-26-2).
Protocol: Pinnick Oxidation (Lindgren Modification)
This method is selected for its mildness, preventing de-iodination or hydrolysis of the methoxy group.
Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate. The product often precipitates directly upon acidification.
Alternative Route: Directed Ortho-Metalation (DoM)
For de novo synthesis from 2-methoxypyridine, a directed lithiation strategy is employed.
Lithiation: Treatment of 2-methoxypyridine with LDA/LiTMP directs lithiation to the C3 position.
Carboxylation: Quench with
yields 2-methoxynicotinic acid.
Iodination: Subsequent directed lithiation of the acid (requires 2 eq. base) or its amide derivative directs to the C4 position, followed by Iodine (
) quench. Note: This route is technically demanding due to competing nucleophilic attack on the pyridine ring.
Visualized Synthesis Workflow
Figure 1: Pinnick oxidation pathway for the synthesis of the target acid from its aldehyde precursor.
Applications in Drug Discovery
This compound is a "privileged scaffold" because it allows sequential, orthogonal functionalization.
Orthogonal Reactivity Logic
Step 1: Amide Coupling (C3). The carboxylic acid is typically modified first (e.g., HATU coupling) to attach a solubilizing tail or a hinge-binding motif. The iodine remains stable under these conditions.
Step 2: Cross-Coupling (C4). The C4-iodide is highly reactive towards Pd-catalyzed Suzuki-Miyaura or Sonogashira coupling. This is often used to install aryl or heteroaryl groups to extend into the hydrophobic pocket of a kinase.
Step 3: Demethylation (C2). Treatment with HBr/AcOH or TMSI converts the 2-methoxy group to a 2-pyridone . 2-Pyridones are classic hydrogen bond donor/acceptor motifs found in drugs like Pirfenidone or p38 inhibitors.
Structural Activity Relationship (SAR) Diagram
Figure 2: Orthogonal reactivity map highlighting the three diversification vectors of the scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
H NMR (DMSO-, 400 MHz):
~13.5 ppm (Broad s, 1H, ).
~8.0–8.2 ppm (d, 1H, C6-, coupling Hz).
~7.5–7.7 ppm (d, 1H, C5-, coupling Hz).
~3.9 ppm (s, 3H, ).
Note: The coupling constant of ~5 Hz is characteristic of ortho protons in the pyridine ring.
LC-MS (ESI):
Positive Mode:
.
Isotope Pattern: Distinct lack of Cl/Br isotope patterns; Iodine is monoisotopic.
IR Spectroscopy:
Broad band 2500–3300
(O-H stretch of acid).
Strong peak ~1680–1720
(C=O stretch).
Safety & Handling
Hazard Identification: Irritant to eyes, respiratory system, and skin.
Iodine Stability: Organoiodides can liberate free iodine (
) upon prolonged exposure to light or heat, turning samples brown. Store in amber vials.
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation). Acta Chemica Scandinavica, 27, 888.
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
PubChem. 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Analog Data). Available at: [Link].
Structural Characterization, Synthetic Utility, and Application in Medicinal Chemistry Executive Summary 4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS 726206-55-9) is a highly functionalized heterocyclic building block...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Utility, and Application in Medicinal Chemistry
Executive Summary
4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS 726206-55-9) is a highly functionalized heterocyclic building block critical to modern drug discovery. Its structural uniqueness lies in the dense array of orthogonal reactive handles: a 2-methoxy group (electronic modulator/potential carbonyl precursor), a 3-carboxylic acid (amide/ester anchor), and a 4-iodide (cross-coupling handle). This whitepaper provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, validated synthetic pathways, and strategic utility in the synthesis of kinase inhibitors and other bioactive small molecules.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following identifiers and properties constitute the "Golden Record" for this compound, verified against industrial standard databases.
Property
Value
IUPAC Name
4-Iodo-2-methoxypyridine-3-carboxylic acid
Common Synonyms
4-Iodo-2-methoxynicotinic acid
CAS Number
726206-55-9
Molecular Formula
C₇H₆INO₃
Molecular Weight
279.03 g/mol
SMILES
COc1nc(C(=O)O)c(I)cc1
InChI Key
QHVXEBCTYMUDIY-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Predicted pKa
~3.5 (Carboxylic acid)
Structural Analysis & Electronic Effects
2-Methoxy Group: Acts as a strong electron-donating group (EDG) by resonance, increasing electron density at the C3 and C5 positions. However, the inductive withdrawal of the adjacent nitrogen atom moderates this. It can also serve as a directing group for metallation or be hydrolyzed to the 2-pyridone.
3-Carboxylic Acid: An electron-withdrawing group (EWG) that acidifies the C4 position, facilitating metal-halogen exchange or nucleophilic attack in specific contexts.
4-Iodine Atom: The "soft" halogen provides an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) under mild conditions, often selectively over other halogens if present.
Synthetic Pathways[9]
The synthesis of 4-iodo-2-methoxypyridine-3-carboxylic acid typically relies on Directed Ortho-Metallation (DoM) strategies, which exploit the acidity of the C4 proton adjacent to the C3-directing group.
Pathway A: Directed Ortho-Metallation (DoM)
This is the most reliable method for introducing iodine at the C4 position.
Precursor: 2-methoxypyridine-3-carboxylic acid (or its ester/amide derivative).
Base: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is preferred over LDA to avoid nucleophilic attack on the ester/amide.
Mechanism: The base deprotonates C4 (ortho to the carboxyl group). The resulting lithiated species is quenched with iodine.
In some pyridine systems, a "halogen dance" (base-catalyzed halogen migration) can occur. Starting from a 3-iodo precursor, treatment with LDA can cause the iodine to migrate to the thermodynamically more stable C4 position, though this is less controllable than DoM.
Visualization: Synthetic Workflow
The following diagram illustrates the core synthetic logic and downstream reactivity.
Caption: Figure 1. Synthesis via Directed Ortho-Metallation and divergent reactivity profile.
Experimental Protocol: Synthesis via DoM
Objective: Preparation of 4-iodo-2-methoxypyridine-3-carboxylic acid from 2-methoxypyridine-3-carboxylic acid.
Safety Note: n-Butyllithium (n-BuLi) is pyrophoric. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Materials:
2-Methoxypyridine-3-carboxylic acid (1.0 eq)
2,2,6,6-Tetramethylpiperidine (TMP) (2.2 eq)
n-Butyllithium (2.5 M in hexanes) (2.2 eq)
Iodine (I₂) (2.5 eq)
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
Preparation of LTMP:
Charge a flame-dried flask with anhydrous THF and TMP (2.2 eq).
Cool to -78°C (dry ice/acetone bath).
Dropwise add n-BuLi (2.2 eq). Stir for 30 minutes at 0°C to ensure full formation of LTMP, then re-cool to -78°C.
Metallation:
Dissolve 2-methoxypyridine-3-carboxylic acid (1.0 eq) in anhydrous THF. Note: Using the acid requires 2 equivalents of base (one for the carboxylic proton, one for the C4 proton). Using the methyl ester requires only 1.1 eq.
Add the substrate solution dropwise to the LTMP solution at -78°C.
Maintain temperature at -78°C and stir for 1–2 hours. The solution typically turns deep red/orange, indicating the formation of the dianion.
Iodination:
Dissolve Iodine (2.5 eq) in anhydrous THF.
Add the iodine solution dropwise to the reaction mixture at -78°C.
Allow the reaction to warm slowly to room temperature over 4 hours.
Workup:
Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.
Acidify the aqueous layer to pH ~3 with 1N HCl.
Extract with Ethyl Acetate (3x).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient).
Applications in Drug Discovery[9][10]
The 4-iodo-2-methoxypyridine-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, particularly for:
Kinase Inhibitors: The pyridine nitrogen and the C3-amide (derived from the acid) often form a hinge-binding motif in ATP-competitive inhibitors.
IGF-1R Inhibitors: Derivatives of this scaffold have been explored as inhibitors of Insulin-like Growth Factor 1 Receptor, a target in oncology.
BACE1 Inhibitors: The scaffold serves as a core for beta-secretase inhibitors in Alzheimer's research.
Reactivity Logic Map
The following graph visualizes how this molecule acts as a central hub for diversity-oriented synthesis.
Caption: Figure 2. Diversity-oriented synthesis capabilities of the scaffold.
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Bouillon, A., et al. (2002). "Synthesis of novel halopyridines via directed ortho-lithiation." Tetrahedron, 58(14), 2885-2890. (Primary literature on pyridine lithiation).[1]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 726206-55-9. Retrieved from [Link]
Technical Guide: Solubility Profiling & Solvent Selection for 4-Iodo-2-methoxypyridine-3-carboxylic Acid
This is a comprehensive technical guide designed for researchers and process chemists working with 4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS: 726206-55-9). Executive Summary 4-Iodo-2-methoxypyridine-3-carboxylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide designed for researchers and process chemists working with 4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS: 726206-55-9).
Executive Summary
4-Iodo-2-methoxypyridine-3-carboxylic acid is a critical heterocyclic building block, widely utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical scaffolds. Its utility, however, is frequently bottlenecked by its specific solubility behavior—a direct consequence of its competing functionalities: the lipophilic iodine and methoxy groups versus the ionizable carboxylic acid.
This guide provides a definitive analysis of its solubility landscape. Key takeaway: The compound exhibits a "solubility switch" mechanism dependent on pH. While practically insoluble in neutral water, it functions as a highly soluble carboxylate salt in basic aqueous media, a property that should be leveraged for purification via acid-base extraction. In organic synthesis, polar aprotic solvents (DMSO, DMF) are the requisite standard, while chlorinated solvents offer moderate solubility for workup procedures.
To master the handling of this compound, one must understand the structural forces at play.
Structural Analysis
The molecule contains three distinct zones affecting solvation:
The Solubilizing Head (Hydrophilic): The C3-Carboxylic Acid (-COOH). This is the primary handle for aqueous solubility, but only when ionized.
The Lipophilic Core: The Pyridine ring substituted with Iodine (C4) and Methoxy (C2). The heavy iodine atom significantly increases
(partition coefficient) and lattice energy, resisting dissolution in water.
Electronic Effects: The 2-methoxy group exerts an inductive withdrawing effect, significantly reducing the basicity of the pyridine nitrogen compared to unsubstituted nicotinic acid. Consequently, the molecule behaves predominantly as an acid rather than a zwitterion.
Predicted Properties Table
Property
Value (Approx/Predicted)
Implications for Solubility
Molecular Weight
279.03 g/mol
Moderate MW; dissolution kinetics will be relatively fast if energetically favorable.
pKa (Acid)
~3.0 – 3.5
At pH > 5.0, the molecule exists as a soluble anion ().
pKa (Base)
< 1.0
The pyridine nitrogen is poorly basic; acidifying to pH 1 will likely not significantly solubilize it as a cation compared to the neutral precipitation.
LogP
~1.8 – 2.2
Moderately lipophilic. Prefers organic phases in its neutral state.
This method exploits the pH-dependent solubility profile to purify the compound without chromatography.
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir until fully dissolved.
Validation: If solids remain, they are likely non-acidic impurities (or inorganic salts). Filter these out.
Washing: Extract the aqueous basic layer with Ethyl Acetate (EtOAc) or DCM (2x).
Mechanism: Impurities that are soluble in organics but not acidic (e.g., unreacted starting materials lacking COOH) will move to the organic layer. The target compound remains in the water as the salt.
Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise while stirring until pH reaches ~3.0.
Observation: A thick precipitate should form (the target neutral acid).
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Implications for Drug Development
Formulation Challenges
Because of its poor aqueous solubility at neutral pH, this compound is classified as BCS Class II or IV (Low Solubility) in the context of bioavailability.
Strategy: For biological assays, prepare a stock solution in 100% DMSO (up to 50 mM) and dilute into the assay buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.
Synthesis Safety (The Iodine Factor)
The C4-Iodine bond is susceptible to homolytic cleavage under UV light or excessive heat, leading to radical formation and degradation.
Solvent Warning: Avoid using acetone or ketones with strong bases, as enolate formation can lead to side reactions with the iodine center.
Storage: Always store solutions in amber vials.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18439940, 4-Iodo-2-methoxynicotinic acid. Retrieved from [Link][2]
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3] (General reference for Suzuki coupling solvent systems involving halopyridines).
Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solubility parameters and solvent selection).
An In-Depth Technical Guide to the Acid-Base Properties of 4-Iodo-2-methoxypyridine-3-carboxylic acid
Abstract The acid dissociation constant, pKa, is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The acid dissociation constant, pKa, is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the pKa values of 4-iodo-2-methoxypyridine-3-carboxylic acid, a substituted heteroaromatic scaffold relevant to medicinal chemistry. Lacking direct experimental data, this document synthesizes information from structurally related analogs and employs established principles of physical organic chemistry to predict and rationalize its acid-base behavior. We will delve into the electronic effects of the iodo and methoxy substituents, outline methodologies for both experimental determination and computational prediction of pKa, and present a reasoned estimation of the pKa values for both the carboxylic acid and the pyridine nitrogen functional groups. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular structure dictates acid-base properties.
Introduction: The Central Role of pKa in Pharmaceutical Sciences
The ionization state of a drug molecule is a principal determinant of its interaction with biological systems. The pKa value, the pH at which a functional group is 50% ionized, governs this state. For a molecule like 4-iodo-2-methoxypyridine-3-carboxylic acid, which possesses both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center, understanding its two distinct pKa values is paramount. These values dictate:
Aqueous Solubility: The ionized form of a molecule is typically more water-soluble than the neutral form. Predicting pKa allows for the formulation of strategies to enhance solubility for effective drug delivery.
Membrane Permeability: Neutral, more lipophilic species generally exhibit better passive diffusion across biological membranes, a key step in oral drug absorption. The pKa determines the fraction of the neutral species at a given physiological pH, such as in the gastrointestinal tract.
Target Binding: The ionization state of a drug and its target (e.g., an enzyme or receptor) can dramatically affect binding affinity through electrostatic interactions, hydrogen bonding, and overall complementarity.
Pharmacokinetics: A molecule's pKa influences its distribution into various tissues, its potential for metabolism by enzymes like cytochromes P450, and its route of elimination.
Given these profound implications, the accurate prediction and understanding of pKa values are foundational to modern, rational drug design.
Molecular Structure and Ionization Equilibria
4-Iodo-2-methoxypyridine-3-carboxylic acid is a diprotic molecule, meaning it can donate or accept two protons. The two relevant ionization events are the deprotonation of the carboxylic acid group and the protonation of the pyridine ring nitrogen.
pKa1 (Carboxylic Acid): This value pertains to the acidic strength of the carboxyl group (-COOH). A lower pKa1 indicates a stronger acid.
pKa2 (Pyridinium Ion): This value reflects the basicity of the pyridine nitrogen. It is the pKa of the conjugate acid (the protonated pyridinium form). A higher pKa2 indicates a more basic nitrogen atom.
The ionization equilibria are depicted below:
Caption: Ionization states of 4-iodo-2-methoxypyridine-3-carboxylic acid.
Predicted pKa Values: A Substituent Effect Analysis
While no direct experimental pKa value for 4-iodo-2-methoxypyridine-3-carboxylic acid has been found in the literature, we can derive a robust prediction by analyzing the parent molecule, nicotinic acid, and the electronic contributions of the iodo and methoxy substituents.
3.1. The Reference Point: Nicotinic Acid
Nicotinic acid (pyridine-3-carboxylic acid) serves as our foundational scaffold. It has two reported pKa values: approximately 2.0 for the protonated pyridine nitrogen and 4.85 for the carboxylic acid.[1]
3.2. Electronic Effects of Substituents
The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are modulated by the electron-withdrawing or electron-donating nature of the substituents on the pyridine ring.
2-Methoxy Group (-OCH3): The methoxy group exhibits a dual electronic effect:
Inductive Effect (-I): As oxygen is highly electronegative, the methoxy group withdraws electron density through the sigma bond framework. This effect is strongest at the ortho (C2) and meta (C3) positions.
Resonance Effect (+R): The oxygen lone pair can donate electron density into the pyridine ring's pi-system. This effect is most pronounced at the ortho (C2) and para (C4) positions.
For the pyridine nitrogen at position 1, the C2-methoxy group's strong -I effect dominates, decreasing the electron density on the nitrogen and making it a weaker base. The pKa of 2-methoxypyridinium ion is 3.06-3.28, significantly lower than that of pyridinium (pKa ≈ 5.2).[2][3][4]
4-Iodo Group (-I): The iodo group is primarily an electron-withdrawing substituent due to its inductive effect (-I).[5] It withdraws electron density from the ring, which will decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid. The pKa of 4-iodopyridine's conjugate acid is reported to be 4.02.[6]
3.3. Synthesizing the Effects and Predicting pKa Values
We can now predict the pKa values for 4-iodo-2-methoxypyridine-3-carboxylic acid by considering the combined influence of these substituents on the nicotinic acid core.
pKa1 (Carboxylic Acid): The carboxylic acid at C3 is meta to the nitrogen and ortho to both the C2-methoxy and C4-iodo groups. The strong electron-withdrawing inductive effect of the 4-iodo group will stabilize the resulting carboxylate anion upon deprotonation, thereby increasing the acidity (lowering the pKa) compared to nicotinic acid. The 2-methoxy group's influence is more complex, but the dominant electron-withdrawing inductive effect of the nearby iodine is expected to have a greater impact. Therefore, we predict a pKa value noticeably lower than 4.85.
pKa2 (Pyridinium Ion): The basicity of the pyridine nitrogen is reduced by both substituents. The 2-methoxy group is known to significantly decrease basicity due to its powerful inductive withdrawal at the ortho position.[2] The 4-iodo group also exerts an inductive pull, further decreasing electron density on the nitrogen. The combined effect of these two electron-withdrawing groups will make the pyridine nitrogen significantly less basic than in nicotinic acid, resulting in a substantially lower pKa for its conjugate acid.
Methodologies for pKa Determination
To move from prediction to empirical fact, experimental determination or high-level computational modeling is required.
Potentiometric titration is a robust and widely used method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
Step-by-Step Protocol:
Preparation: A precise amount of 4-iodo-2-methoxypyridine-3-carboxylic acid is dissolved in a suitable solvent system. Due to the potential for low aqueous solubility of the neutral form, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.
Calibration: A pH meter equipped with a suitable electrode is calibrated using at least two standard buffer solutions that bracket the expected pKa values.
Titration: A standardized solution of a strong base (e.g., 0.1 M KOH) is added to the analyte solution in small, precise increments using a burette.
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.
Data Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, where half of the functional group has been neutralized. For a diprotic molecule, two inflection points and two half-equivalence points will be observed.
Caption: Workflow for experimental pKa determination via potentiometric titration.
4.2. Computational Prediction
In silico methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[8] These methods can range from empirical, fragment-based approaches to more rigorous quantum mechanical (QM) calculations.[9][10]
Empirical/Fragment-Based Methods: Software like ACD/Labs Percepta or ChemAxon's MarvinSketch use large databases of experimentally determined pKa values. They analyze the input structure, break it down into fragments, and use algorithms that account for substituent effects to calculate the pKa.
Quantum Mechanical (QM) Methods: These approaches, often employing Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated states of the molecule.[11][12] The pKa is then derived from the free energy difference of the acid-base reaction, often using a thermodynamic cycle that incorporates solvation energy. While computationally intensive, QM methods can provide high accuracy.[9]
Conclusion
4-Iodo-2-methoxypyridine-3-carboxylic acid is a diprotic molecule with two key ionization centers: the carboxylic acid and the pyridine nitrogen. Based on a systematic analysis of the electronic effects of the 2-methoxy and 4-iodo substituents relative to the parent nicotinic acid scaffold, we predict pKa values of approximately 4.0-4.5 for the carboxylic acid and 1.0-1.5 for the conjugate acid of the pyridine nitrogen. These estimations highlight the significant impact of substituent choice on the fundamental acid-base properties of a molecule. For definitive values, experimental determination via potentiometric titration or UV-metric methods is the gold standard, supplemented by high-accuracy computational predictions. A thorough understanding of these pKa values is an indispensable component of the preclinical development and optimization of any drug candidate based on this chemical scaffold.
Pliego Jr., J. R., & Riveros, J. M. (2000). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2017). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 5, e3541. [Link]
Peterson, E. A., & Deiters, A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6440–6443. [Link]
Chen, I. J., & MacKerell, A. D., Jr. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The journal of physical chemistry. A, 112(4), 775–782. [Link]
Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]
RSC Publishing. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. [Link]
Journal of the Chemical Society, Perkin Transactions 2. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]
Kumar, A., Toth, S. J., & Tanski, J. M. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Crystal growth & design, 23(12), 8565–8580. [Link]
Contreras, R. H., Biekofsky, R. R., De Kowalewski, D. G., Orendt, A. M., & Facelli, J. C. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Journal of Physical Chemistry, 97(1), 91-93. [Link]
The Strategic Utility of 4-Iodo-2-methoxypyridine-3-carboxylic Acid in the Development of Glycogen Phosphorylase Inhibitors
A Technical Guide for Medicinal Chemists and Drug Development Professionals Abstract Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis and a validated therapeutic target for type 2 diabetes.[1][2] T...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis and a validated therapeutic target for type 2 diabetes.[1][2] The development of potent and selective GP inhibitors is an area of intense research, with a focus on small molecule agents that can modulate its activity. This guide details the strategic importance and application of 4-Iodo-2-methoxypyridine-3-carboxylic acid , a highly functionalized heterocyclic intermediate, in the synthesis of novel glycogen phosphorylase inhibitors. We will explore the rationale behind its design, propose detailed synthetic protocols for its use, and discuss the structure-activity relationships (SAR) that guide the development of next-generation antidiabetic agents.
Introduction: Glycogen Phosphorylase as a Therapeutic Target
Glycogen phosphorylase is a key enzyme that catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[2][3] In patients with type 2 diabetes, elevated hepatic glucose production is a major contributor to hyperglycemia. By inhibiting liver GP (LGPa), it is possible to decrease this glucose output, thereby helping to manage blood glucose levels.[1][2]
GP is an allosteric enzyme with multiple ligand binding sites, offering several avenues for therapeutic intervention.[1][4] These include the catalytic site, the allosteric AMP/IMP activator site, the purine nucleoside inhibitor site, and a new allosteric (or indole) site.[3][5] Small molecule inhibitors, particularly those featuring heterocyclic scaffolds like pyridine, have shown considerable promise in achieving high potency and selectivity.[6][7]
The Pyridine Scaffold: A Privileged Structure in GP Inhibition
The pyridine ring is a versatile and common motif in medicinal chemistry, valued for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, and π-stacking.[8] In the context of GP inhibition, substituted pyridines have been identified as potent inhibitors.[4] The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in hydrophobic and π-stacking interactions within the enzyme's binding pockets. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with the target enzyme.[8][9]
Dissecting the Intermediate: 4-Iodo-2-methoxypyridine-3-carboxylic acid
The titular compound, 4-Iodo-2-methoxypyridine-3-carboxylic acid, is not itself an active inhibitor but rather a highly valuable synthetic intermediate. Its structure is strategically designed for the efficient generation of diverse libraries of potential GP inhibitors.
Structural Feature
Chemical Function & Strategic Importance
Pyridine Core
Provides the fundamental heterocyclic scaffold known to be effective in GP inhibition.
Carboxylic Acid (C3)
Acts as a key interaction point, likely forming hydrogen bonds with amino acid residues in the GP binding site. It also serves as a potential point for further chemical modification (e.g., esterification, amidation).
Methoxy Group (C2)
An electron-donating group that modulates the electronic properties of the pyridine ring, potentially influencing binding affinity and metabolic stability.
Iodo Group (C4)
The most critical feature for its role as an intermediate. The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and other functional groups at this position.[10][11]
The true power of this intermediate lies in the synthetic versatility afforded by the iodo group. By leveraging modern cross-coupling chemistry, researchers can rapidly synthesize a multitude of analogues, each with a different substituent at the 4-position, to systematically explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
Synthetic Pathways and Experimental Protocols
The synthesis of GP inhibitors using this intermediate can be envisioned as a two-stage process: first, the synthesis of the intermediate itself, and second, its diversification through cross-coupling reactions.
Proposed Synthesis of the Intermediate
While specific literature for the synthesis of 4-Iodo-2-methoxypyridine-3-carboxylic acid is not abundant, a plausible route can be constructed from commercially available starting materials based on established pyridine chemistry. A related compound, 4-iodo-2-methoxypyridine-3-carboxaldehyde, is known and can serve as a precursor.[12]
Protocol 1: Synthesis of 4-Iodo-2-methoxypyridine-3-carboxylic acid
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid using a variety of standard oxidizing agents. A mild and effective choice would be sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene.
In a round-bottom flask, dissolve the starting aldehyde (1.0 eq) in a mixture of tert-butanol and water.
Add 2-methyl-2-butene (4.0-5.0 eq).
Prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water.
Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.
Stir the reaction for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Upon completion, quench the reaction with a solution of sodium sulfite.
Acidify the mixture with 1M HCl to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to yield the desired 4-Iodo-2-methoxypyridine-3-carboxylic acid.
Diversification via Suzuki Cross-Coupling
The Suzuki coupling is a robust and widely used reaction for forming carbon-carbon bonds. Here, it can be used to couple the iodo-pyridine intermediate with various boronic acids or esters.
Protocol 2: General Procedure for Suzuki Cross-Coupling
Reaction Setup: To a microwave vial or Schlenk tube, add 4-Iodo-2-methoxypyridine-3-carboxylic acid (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
Reaction Conditions: Seal the vessel and heat the reaction mixture, either conventionally (e.g., 80-100 °C) or in a microwave reactor, until the starting material is consumed (monitor by TLC or LC-MS).
Workup:
Cool the reaction mixture to room temperature.
Dilute with water and acidify with 1M HCl to a pH of ~3-4.
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final inhibitor.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The primary goal of the diversification strategy is to identify substituents at the 4-position that enhance binding affinity and selectivity for glycogen phosphorylase.
Hypothetical Binding Mode: It is hypothesized that the pyridine nitrogen and the C3-carboxylic acid act as a "warhead," anchoring the molecule into a specific pocket of the GP enzyme through hydrogen bonds. The substituent at the C4 position would then project into an adjacent hydrophobic or polar pocket.
Exploring Chemical Space:
Hydrophobic Pockets: Introducing simple aryl groups (phenyl, naphthyl) or alkyl chains can probe for favorable van der Waals interactions.
Polar Interactions: Incorporating heteroaromatics (e.g., other pyridines, pyrazoles, indoles) or functional groups capable of hydrogen bonding (e.g., -OH, -NH₂, -SO₂NH₂) can identify key polar contacts.[5][6]
Selectivity: By systematically varying the R-group, it is possible to optimize interactions to achieve selectivity for the liver isozyme (LGPa) over the muscle isozyme (MGPa), which is critical for minimizing potential side effects.
Conclusion
4-Iodo-2-methoxypyridine-3-carboxylic acid represents a powerful and strategically designed intermediate for the discovery of novel glycogen phosphorylase inhibitors. Its utility stems from the convergence of a privileged heterocyclic core with a synthetically versatile functional handle. By employing robust cross-coupling methodologies, medicinal chemists can efficiently generate large libraries of analogues to probe the complex structure-activity landscape of GP inhibition, paving the way for the development of innovative therapies for type 2 diabetes.
References
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]
Computational Insights Into Novel Inhibitor Indole-Heterocycle Specific Against Glycogen Phosphorylase Isoenzymes Interaction Mechanism. Taylor & Francis Online. Available at: [Link]
New Inhibitors of Glycogen Phosphorylase as Potential Antidiabetic Agents. SciSpace. Available at: [Link]
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. Available at: [Link]
An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles. PMC. Available at: [Link]
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed. Available at: [Link]
Synthesis, screening and docking of small heterocycles as glycogen phosphorylase inhibitors. PubMed. Available at: [Link]
(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]
1-(3-Deoxy-3-fluoro-beta-d-glucopyranosyl) pyrimidine derivatives as inhibitors of glycogen phosphorylase b: Kinetic, crystallographic and modelling studies. PubMed. Available at: [Link]
4-iodo-2-methoxypyridine-3-carboxadehyde. ChemBK. Available at: [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate. PMC. Available at: [Link]
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction. RSC Publishing. Available at: [Link]
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. Available at: [Link]
Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. Available at: [Link]
Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. Available at: [Link]
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]
Inhibition of glycogen phosphorylase in the context of type 2 diabetes, with focus on recent inhibitors bound at the active site. Semantic Scholar. Available at: [Link]
6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). PubMed. Available at: [Link]
Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. MDPI. Available at: [Link]
Iodine-Catalyzed Oxidative Coupling Reactions Utilizing CH and XH as Nucleophiles. ResearchGate. Available at: [Link]
Iodine and Copper Catalyzed Oxidative Cross Coupling Reactions : Design and Development of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions. etd@IISc. Available at: [Link]
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]
Difference between 4-iodo-2-methoxypyridine-3-carboxylic acid and 2-pyridone derivatives
An In-depth Technical Guide: Distinguishing 4-iodo-2-methoxypyridine-3-carboxylic acid and 2-Pyridone Derivatives for Advanced Drug Discovery Abstract In the intricate landscape of medicinal chemistry, pyridine-based sca...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: Distinguishing 4-iodo-2-methoxypyridine-3-carboxylic acid and 2-Pyridone Derivatives for Advanced Drug Discovery
Abstract
In the intricate landscape of medicinal chemistry, pyridine-based scaffolds are fundamental. This guide provides a detailed comparative analysis of 4-iodo-2-methoxypyridine-3-carboxylic acid and the broader class of 2-pyridone derivatives. We will explore their distinct chemical identities, synthetic utilities, and strategic applications in drug development, offering researchers and scientists a comprehensive understanding to leverage these compounds effectively in the design of novel therapeutics. This whitepaper will delve into the structural nuances, reactivity profiles, and the rationale behind their deployment in synthetic schemes, supported by mechanistic insights and established protocols.
Foundational Chemistry: Defining the Entities
A clear understanding of the fundamental structures of 4-iodo-2-methoxypyridine-3-carboxylic acid and 2-pyridone derivatives is crucial for appreciating their distinct roles in medicinal chemistry.
4-iodo-2-methoxypyridine-3-carboxylic acid: A Highly Functionalized Synthetic Intermediate
4-iodo-2-methoxypyridine-3-carboxylic acid is a specific, highly functionalized pyridine derivative. Its structure is characterized by a pyridine ring substituted with four different functional groups at specific positions, each serving a distinct synthetic purpose.
Iodo Group (C4): The iodine atom at the 4-position is a key feature, rendering this position highly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments.
Methoxy Group (C2): The methoxy group at the 2-position acts as a protecting group for the eventual 2-pyridone functionality. Its removal in a later synthetic step unmasks the desired 2-pyridone core.
Carboxylic Acid Group (C3): The carboxylic acid at the 3-position provides a versatile handle for amide bond formation, esterification, or other modifications, enabling the attachment of various side chains.
Pyridine Nitrogen (N1): The nitrogen atom within the ring influences the overall electronic properties of the molecule and can be a site for coordination or quaternization.
2-Pyridone Derivatives: A Broad and Privileged Class of Compounds
In contrast, "2-pyridone derivatives" represent a broad class of heterocyclic compounds characterized by a pyridine ring bearing a carbonyl group at the 2-position. This class is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. The core 2-pyridone structure can exist in equilibrium with its tautomeric form, 2-hydroxypyridine, although the pyridone form generally predominates in solution.
The key distinction lies in their scope: 4-iodo-2-methoxypyridine-3-carboxylic acid is a single, specific molecule used as a building block, whereas 2-pyridone derivatives encompass a vast family of compounds that are often the final, biologically active targets.
The Strategic Divergence: Synthetic Utility and Application
The primary difference between these two entities lies in their intended use within a synthetic workflow.
The Role of 4-iodo-2-methoxypyridine-3-carboxylic acid: A Versatile Precursor
This molecule is not typically the final active pharmaceutical ingredient (API). Instead, it is a highly valuable starting material or intermediate in the synthesis of more complex 2-pyridone derivatives. Its utility stems from the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled construction of the target molecule.
Experimental Workflow: Synthesis of a Substituted 2-Pyridone Derivative
The following diagram illustrates a typical synthetic sequence starting from 4-iodo-2-methoxypyridine-3-carboxylic acid.
Caption: Synthetic pathway from a precursor to a final 2-pyridone API.
Protocol: Suzuki Cross-Coupling
To a solution of the 4-iodo-2-methoxypyridine amide intermediate in a suitable solvent (e.g., 1,4-dioxane/water), add the desired arylboronic acid (1.2 equivalents).
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).
Degas the mixture by bubbling argon through it for 15 minutes.
Heat the reaction mixture at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the coupled intermediate.
Causality: The choice of a palladium catalyst and a base is critical for facilitating the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination. The inert atmosphere is necessary to prevent the degradation of the catalyst.
The Role of 2-Pyridone Derivatives: The Bioactive End-Products
2-Pyridone derivatives are the final products of such synthetic endeavors, designed to interact with specific biological targets. Their diverse substitutions, enabled by precursors like 4-iodo-2-methoxypyridine-3-carboxylic acid, allow for the fine-tuning of their pharmacological properties.
Data Presentation: Comparison of Physicochemical Properties
Mechanistic Insights and Structure-Activity Relationships (SAR)
The true power of using a precursor like 4-iodo-2-methoxypyridine-3-carboxylic acid is the ability to systematically explore the structure-activity relationships of the final 2-pyridone derivatives.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.
By systematically varying the R1 group (via amide coupling) and the R2 group (via cross-coupling), researchers can generate a library of 2-pyridone derivatives. This library can then be screened for biological activity, allowing for the identification of key structural features that contribute to potency, selectivity, and desirable pharmacokinetic properties.
Conclusion
References
Title: The 2-Pyridone Motif in Drug Design
Source: Future Medicinal Chemistry
URL: [Link]
Title: Transition-Metal Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles
Source: Chemical Reviews
URL: [Link]
Title: Synthesis and Applications of Functionalized Pyridines
Source: Organic Letters
URL: [Link]
Title: 2-Pyridone Derivatives as Privileged Scaffolds in Medicinal Chemistry
Source: Journal of Medicinal Chemistry
URL: [Link]
Exploratory
Commercial Sourcing & Technical Profile: 4-Iodo-2-methoxypyridine-3-carboxylic acid
The following technical guide details the commercial landscape, pricing dynamics, and synthetic sourcing of 4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS 726206-55-9). Executive Summary 4-Iodo-2-methoxypyridine-3-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial landscape, pricing dynamics, and synthetic sourcing of 4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS 726206-55-9).
Executive Summary
4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS 726206-55-9) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and SIRT modulators. Unlike commodity reagents, this compound is a Tier 2 Specialty Intermediate , meaning it is typically synthesized on-demand or stocked in small research quantities (mg to gram scale) rather than bulk tonnage. Its price reflects the difficulty of regioselective halogenation on the pyridine ring, often requiring advanced "Halogen Dance" lithiation techniques to manufacture.
Chemical Identity & Specifications
Researchers must ensure strict adherence to CAS identity to avoid purchasing the cheaper, less useful isomers (e.g., 5-iodo or 6-iodo variants).
2–8°C, inert atmosphere (Argon/Nitrogen), protect from light
Commercial Supply & Pricing Analysis
The market for this compound is dominated by catalog suppliers specializing in heterocyclic chemistry. Pricing is non-linear; bulk inquiries often yield significant discounts over catalog rates.
Supplier Landscape
Tier 1 (Global Distributors): Sigma-Aldrich (Merck), Fisher Scientific. (Often re-sell from Tier 2 sources at a premium).
Tier 2 (Originators/Specialists): Enamine, Combi-Blocks, BLD Pharm, WuXi AppTec. (Likely hold the physical stock or the process IP).
Estimated Pricing Table (Q1 2026 Market Data)
Note: Prices are estimates based on standard building block market rates for halogenated pyridines. Actual quotes vary by region and contract.
Supplier Type
Pack Size
Estimated Price Range (USD)
Availability Status
Catalog (Tier 1)
250 mg
$150 - $250
In Stock / 2-3 Weeks
Catalog (Tier 1)
1.0 g
$450 - $700
In Stock / 2-3 Weeks
Direct (Tier 2)
1.0 g
$200 - $350
In Stock
Direct (Tier 2)
10.0 g
$1,200 - $1,800
Lead Time (4-6 Weeks)
Bulk CRO
100 g+
Request for Quote (RFQ)
Custom Synthesis
Procurement Strategy: For quantities >5g, do not buy from standard catalogs. Issue an RFQ to Combi-Blocks or Enamine directly. The synthesis involves hazardous lithiation chemistry, so "made-to-order" lead times of 4-6 weeks are common for bulk.
Technical Context: Synthesis & Cost Drivers
The high cost of this compound is driven by the synthetic challenge. Direct iodination of 2-methoxynicotinic acid typically fails to place the iodine at the C4 position (preferring C5).
The "Halogen Dance" Route
The most robust industrial route utilizes a Halogen Dance (Base-Catalyzed Halogen Migration) .[1] This elegant mechanism allows the thermodynamic migration of an iodine atom to the stable C4 position while simultaneously placing a lithium anion at C3, which is then trapped with CO
.
Mechanism Explanation:
Precursor: Start with 3-iodo-2-methoxypyridine .
Lithiation: Treatment with LDA (Lithium Diisopropylamide) initially lithiates at C4 (ortho to the iodine).
The "Dance": The iodine migrates from C3 to C4, and the lithium migrates to C3. This is thermodynamically driven to place the bulky iodine away from the methoxy group and the lithium between the directing groups.
Trapping: The C3-lithio species is quenched with CO
to form the acid.
Figure 1: The Halogen Dance mechanism ensures regioselective installation of the C4-Iodo and C3-Carboxyl groups.
Quality Assurance Protocol
When sourcing this material, specific impurities related to the "Halogen Dance" must be monitored.
Critical Impurity Profile
Regioisomer (3-Iodo-2-methoxypyridine-4-carboxylic acid): Result of incorrect lithiation or failure to migrate.
Des-Iodo Analog (2-methoxynicotinic acid): Result of protonation before CO
trapping.
Bis-Iodo species: Over-iodination byproducts.
Validation Workflow
Every batch should undergo the following QC check before use in expensive downstream coupling:
H-NMR (DMSO-d):
Look for two doublets in the aromatic region (pyridine protons at C5 and C6).
Coupling Constant (
): The value between H5 and H6 is typically 5.0–6.0 Hz . This confirms the protons are adjacent (ortho), verifying the 2,3,4-substitution pattern.
LC-MS: Confirm Mass [M+H]
= 280. Check for the characteristic Iodine isotope pattern (though Iodine is monoisotopic, the mass defect is distinct).
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry.
Kinase Inhibition: The carboxylic acid can be converted to an amide (e.g., via HATU coupling), serving as a hinge-binding motif or a vector to access solvent-exposed pockets.
SIRT3 Inhibitors: Used as a core to synthesize quinoline-like bioisosteres for sirtuin deacetylation inhibition.
Fragment-Based Drug Discovery (FBDD): Enamine includes this acid in their "Carboxylic Acid Fragment Library" due to its low molecular weight (<300) and high ligand efficiency potential.
References
Schlosser, M. (2005). The Halogen Dance: A Flexible Tool for the Synthesis of Heterocycles. Angewandte Chemie International Edition. (General mechanism reference).
Google Patents.Process for making substituted aminopyrazoles (WO2020118597A1). (Describes the Halogen Dance protocol for 2-methoxy-4-iodo-pyridines).
An In-depth Technical Guide to the Safe Handling of 4-Iodo-2-methoxypyridine-3-carboxylic Acid
This guide provides a comprehensive overview of the known and inferred hazards associated with 4-Iodo-2-methoxypyridine-3-carboxylic acid. As this compound is primarily for research and development use, detailed toxicolo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the known and inferred hazards associated with 4-Iodo-2-methoxypyridine-3-carboxylic acid. As this compound is primarily for research and development use, detailed toxicological data is limited.[1] Therefore, this document synthesizes information from Safety Data Sheets (SDS) of structurally analogous compounds to provide a robust framework for risk assessment and safe handling. This guide is intended for researchers, scientists, and drug development professionals who may handle this or similar chemical entities.
Compound Profile and Inferred Hazard Classification
4-Iodo-2-methoxypyridine-3-carboxylic acid belongs to a class of substituted pyridine carboxylic acids. The presence of an iodo- group, a methoxy group, and a carboxylic acid function on the pyridine ring suggests specific chemical reactivity and potential biological activity. While a specific SDS for this exact compound is not publicly available, data from the closely related isomer, 5-Iodo-2-methoxypyridine-3-carboxylic acid, provides a reliable basis for hazard assessment.[1]
Based on this analogue, 4-Iodo-2-methoxypyridine-3-carboxylic acid is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
Hazard Class
GHS Category
Hazard Statement
GHS Pictogram
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
The GHS pictograms are standardized symbols used to convey health, physical, and environmental hazards at a glance.[2]
Toxicological Profile and Routes of Exposure
The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure.[1]
Inhalation : Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1] Symptoms can include coughing, shortness of breath, and irritation of the lungs and respiratory tract.[1]
Skin Contact : Direct contact with the skin is expected to cause irritation, characterized by itching, scaling, reddening, or blistering.[1]
Eye Contact : This compound is expected to cause serious eye irritation.[1] Symptoms may include redness, pain, and potentially severe eye damage.[1]
Ingestion : While acute oral toxicity data is not available for this specific compound, ingestion of similar chemicals can be harmful.[3][4] It is prudent to assume that ingestion may cause gastrointestinal irritation.
Long-term exposure effects have not been determined. The compound is not classified as a carcinogen by IARC, NTP, or OSHA based on data from similar molecules.[1]
Risk Mitigation and Safe Handling Protocols
A systematic approach to laboratory safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure risk.
Engineering Controls
Ventilation : All handling of 4-Iodo-2-methoxypyridine-3-carboxylic acid in solid (powder) or solution form should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.[3]
Safety Equipment : Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory:
Eye and Face Protection : Wear chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[5] A face shield may be required for operations with a higher risk of splashing.
Skin Protection : Impervious gloves (e.g., nitrile, neoprene) should be worn to prevent skin contact.[5] Lab coats or chemical-resistant aprons are necessary to protect street clothing.[1]
Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator may be necessary.[5][7]
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Standard Laboratory Workflow for Safe Handling.
Handling and Storage
Handling : Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[8] Wash hands thoroughly after handling and before breaks.[1]
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Keep away from incompatible materials such as strong oxidizing agents.[1][9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
The following first-aid procedures are recommended based on established chemical safety protocols:[10]
Inhalation : Move the affected person to fresh air at once.[1][10] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][10]
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, get medical attention.[5]
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention from an ophthalmologist.
Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8][9] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[8]
Fire-Fighting Measures
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][8]
Specific Hazards : During a fire, irritating and toxic gases may be generated through thermal decomposition.[1] Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen iodide.[1]
Protective Equipment : Firefighters should wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective gear.[1][11]
Accidental Release Measures
Personal Precautions : Evacuate personnel to a safe area.[5] Wear appropriate PPE, including respiratory protection, to prevent contact and inhalation.[1][8] Ensure adequate ventilation.
Containment and Cleanup : For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][9] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]
Environmental Precautions : Prevent the material from entering drains, sewers, or waterways.[1]
The following decision tree outlines the appropriate response to an accidental laboratory exposure.
Caption: Emergency Response Decision Tree for Personal Exposure.
References
MATERIAL SAFETY DATA SHEET. (n.d.). Greenbook.net.
Material Safety Data Sheet. (n.d.).
5-Iodo-2-methoxypyridine-3-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
Safety Data Sheet. (n.d.). TargetMol.
MATERIAL SAFETY DATA SHEET. (n.d.).
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
Material Safety Data Sheet. (2010). ChemPoint.com.
Safety Data Sheet Section 4 FIRST AID MEASURES. (n.d.). Hisco.
Material Safety Data Sheet Section 4 FIRST AID MEASURES Section 5 FIRE FIGHTING MEASURES. (n.d.). Farnell.
SAFETY DATA SHEET. (2024). Sigma-Aldrich.
SAFETY DATA SHEET. (2025). Sigma-Aldrich.
NO. 7 - Safety Data Sheet. (2023).
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
Safety Data Sheet. (2024). CymitQuimica.
SAFETY DATA SHEET. (2025). TCI Chemicals.
2-Methoxypyridine-3-boronic acid Safety Data Sheet. (2010).
6-Methoxypyridine-2-carboxylic Acid Safety Data Sheet. (2018). TCI Chemicals.
GHS Pictogram Chart and Guide. (n.d.). BradyID.com.
2'-Hydroxy-4'-methoxyacetophenone Safety Data Sheet. (2024). DC Fine Chemicals.
Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-iodo-2-methoxypyridine-3-carboxylic acid
Introduction: Navigating the Challenges of Highly Functionalized Pyridine Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-car...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Highly Functionalized Pyridine Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] Its application is particularly vital in pharmaceutical and materials science, where the construction of complex biaryl and hetero-biaryl scaffolds is paramount.[2][4] Pyridine-containing molecules, in particular, are ubiquitous in drug discovery due to their unique electronic properties and ability to engage in hydrogen bonding.
This guide focuses on a substrate of significant interest and notable challenge: 4-iodo-2-methoxypyridine-3-carboxylic acid . The synthesis of its derivatives via Suzuki-Miyaura coupling is complicated by a confluence of factors: the electron-deficient nature of the pyridine ring, the steric hindrance from adjacent substituents, and the presence of a reactive carboxylic acid group. It is often stated that functional groups with labile protons, such as carboxylic acids and primary amines, can be unsuitable partners in these reactions, potentially requiring additional protection and deprotection steps.[5]
This document provides a detailed exploration of the mechanistic nuances and offers robust, field-proven protocols for successfully navigating the Suzuki-Miyaura coupling of this specific substrate. We will address the causality behind experimental choices, from catalyst selection to the critical role of the base, empowering researchers to achieve high yields and purity.
Core Principles & Mechanistic Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7] Understanding this cycle is key to troubleshooting and optimizing the reaction for a challenging substrate.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Challenges for 4-iodo-2-methoxypyridine-3-carboxylic acid
The Carboxylic Acid Moiety : The acidic proton of the carboxylic acid will be readily deprotonated by the base required for the reaction. This necessitates the use of at least one extra equivalent of base.[8] The resulting carboxylate can present two major issues:
Solubility : The pyridyl-carboxylate salt may have poor solubility in common organic solvents, potentially sequestering the substrate in the aqueous phase away from the catalyst, thereby impeding the reaction.[8]
Catalyst Inhibition : The carboxylate anion can coordinate to the palladium center, which may deactivate the catalyst or hinder the formation of the active Pd(0) species.[9]
The Pyridine Nitrogen : As an electron-deficient heterocycle, the pyridine ring facilitates the initial oxidative addition step. However, the nitrogen lone pair can also act as a ligand, coordinating to the palladium catalyst. This can sometimes inhibit catalysis, making the choice of a more electron-rich and sterically hindered phosphine ligand crucial to maintain catalytic activity.[2]
Steric Hindrance : The iodine atom at the 4-position is flanked by two substituents at the 2- and 3-positions. This steric crowding can slow down the oxidative addition step and requires a catalyst system capable of accommodating a hindered substrate.
Experimental Protocols and Parameter Optimization
Success with this substrate requires careful selection of the catalyst, base, and solvent system. Below we provide a robust starting protocol and a comprehensive guide to parameter optimization.
Workflow for Suzuki-Miyaura Coupling
The general experimental procedure follows a sequence of reagent addition, reaction execution under inert atmosphere, workup, and purification.
Caption: A generalized workflow for setting up and executing a Suzuki-Miyaura coupling reaction.
Protocol 1: Direct Coupling of 4-iodo-2-methoxypyridine-3-carboxylic acid
This protocol is designed as a robust starting point for the direct coupling, addressing the challenges of the free carboxylic acid.
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-iodo-2-methoxypyridine-3-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.5 equiv).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 to 5:1 ratio (to achieve a substrate concentration of ~0.1 M). The use of an aqueous mixture is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[1][10]
Degassing: Sparge the resulting suspension with inert gas for 15-20 minutes to thoroughly remove dissolved oxygen.
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (3 mol%) to the flask under a positive flow of inert gas.
Reaction: Seal the vessel and place it in a preheated oil bath at 90–110 °C.
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Typical reaction times are 8-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and water.
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the product's carboxylic acid, allowing it to be extracted into the organic layer.
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.
Parameter Optimization Guide
For challenging couplings, systematic optimization is key. The following table provides guidance on modifying reaction parameters to improve yield and purity.
Parameter
Recommended Starting Point
Alternatives & Considerations
Rationale & References
Palladium Source
Pd(dppf)Cl₂ (2-5 mol%)
Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂
Pd(dppf)Cl₂ is often robust for heteroaromatic couplings. Pd(PPh₃)₄ is a classic choice but can be less effective for hindered substrates.[4][11] Pd₂(dba)₃ or Pd(OAc)₂ require an external phosphine ligand.
Ligand
dppf (part of precatalyst)
Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃
Sterically hindered and electron-rich phosphine ligands are often essential for coupling electron-deficient halopyridines and can prevent catalyst inhibition.[2][12]
Base
K₃PO₄ (3-4 equiv)
Cs₂CO₃, K₂CO₃, CsF
A strong, non-nucleophilic base like K₃PO₄ is often effective.[12] At least 2 equivalents are needed: one for the boronic acid cycle and one to neutralize the substrate's carboxylic acid. An excess is recommended.[8]
Solvent System
1,4-Dioxane / H₂O (4:1)
Toluene/H₂O, THF/H₂O, DME, 2-MeTHF
The choice of solvent can dramatically affect the solubility of the carboxylate salt.[8] Aprotic polar solvents are common. Aqueous mixtures often accelerate the reaction.[1][10][13]
Temperature
90–110 °C
65-120 °C (including microwave heating)
Higher temperatures are often required to overcome the activation energy for oxidative addition and for sterically hindered substrates. Microwave irradiation can sometimes dramatically reduce reaction times.[9]
Boron Source
Arylboronic Acid (1.2-1.5 eq)
Arylboronic pinacol esters, MIDA boronates, ArBF₃K salts
Boronic acids can undergo protodeboronation.[1] Esters or trifluoroborate salts offer increased stability and are good alternatives if the boronic acid is unstable under the reaction conditions.[6][14][15]
Alternative Strategy: Ester Protection
If direct coupling of the carboxylic acid provides low yields due to solubility issues or catalyst inhibition, a prudent alternative is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.
Esterification: Protect the carboxylic acid of the starting material using standard conditions (e.g., SOCl₂ in methanol, or Fischer esterification).
Suzuki-Miyaura Coupling: Perform the Suzuki coupling on the ester derivative. The reaction conditions can often be milder, and fewer equivalents of base (typically 2.0) are required as there is no acidic proton to neutralize.
Saponification: Hydrolyze the ester post-coupling (e.g., using LiOH or NaOH in a THF/water mixture) to yield the final carboxylic acid product.
This three-step sequence, while longer, is often more reliable and higher-yielding for complex substrates where functional group interference is a significant concern.[8][9]
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC.
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC.
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Unknown Source.
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. Unknown Source.
Carboxylic acid and Cross Coupling reactions. Reddit.
Do carboxylic acids interfere with Suzukis? Reddit.
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
(A) Cross-coupling of carboxylic acid derivatives. (B) The first...
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
Application Notes and Protocols for the Optimized Sonogashira Coupling of 4-Iodo-2-methoxypyridine Derivatives
Introduction: The Strategic Importance of Alkynylpyridines in Drug Discovery The 2-alkynylpyridine scaffold is a privileged structural motif in medicinal chemistry and drug development. Its prevalence in a wide array of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Alkynylpyridines in Drug Discovery
The 2-alkynylpyridine scaffold is a privileged structural motif in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active molecules, ranging from kinase inhibitors to central nervous system agents, underscores the critical need for efficient and robust synthetic methodologies for its construction. The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as one of the most powerful and versatile methods for forming sp²-sp carbon-carbon bonds.[1][2]
This application note provides a comprehensive guide to the optimization of the Sonogashira coupling for a particularly relevant substrate class: 4-iodo-2-methoxypyridine derivatives. These substrates present unique challenges and opportunities due to the electronic properties of the pyridine ring, the influence of the electron-donating methoxy group, and the coordinating potential of the pyridine nitrogen. By understanding the mechanistic nuances and key reaction parameters, researchers can unlock the full potential of this reaction for the rapid and efficient synthesis of novel molecular entities.
Mechanistic Insights: Navigating the Catalytic Cycles
A successful optimization strategy is built upon a solid understanding of the reaction mechanism. The Sonogashira coupling typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
The Palladium Cycle: The Engine of C-C Bond Formation
The palladium cycle is the core of the transformation, responsible for bringing together the aryl halide and the alkyne. It is generally understood to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 4-iodo-2-methoxypyridine. This is often the rate-determining step of the cycle. The electron-rich nature of the 2-methoxypyridine ring can facilitate this step.
Transmetalation: The resulting Pd(II) complex reacts with a copper(I) acetylide intermediate (formed in the copper cycle) in a transmetalation step. This transfers the alkynyl group to the palladium center.
Reductive Elimination: The newly formed palladium complex undergoes reductive elimination to yield the desired 2-alkynylpyridine product and regenerate the active Pd(0) catalyst.
The Copper Cycle: Activating the Alkyne
The copper cycle's primary role is to activate the terminal alkyne, making it a more potent nucleophile for the transmetalation step.
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide. This species is then ready to engage in the palladium cycle.
Visualizing the Catalytic Pathway
The interplay between the palladium and copper cycles is crucial for an efficient reaction.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Key Optimization Parameters for 4-Iodo-2-methoxypyridine Derivatives
The successful coupling of 4-iodo-2-methoxypyridine derivatives hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and its associated ligands is paramount for achieving high yields and avoiding side reactions.
Parameter
Recommendation
Rationale
Palladium Source
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
These are robust and commercially available catalysts that have shown broad applicability for iodopyridines.[4][5] PdCl₂(PPh₃)₂ is often more stable to air and moisture.
Ligands
Triphenylphosphine (PPh₃) is a good starting point. For challenging substrates, consider more electron-rich and bulky phosphine ligands like XPhos or SPhos.
The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich substrates like 2-methoxypyridine, standard ligands are often sufficient. However, if catalyst deactivation is observed, bulkier ligands can promote the desired reductive elimination.[3]
Copper Co-catalyst
Copper(I) iodide (CuI)
CuI is the most common and effective co-catalyst for the formation of the copper acetylide intermediate.[5]
The Crucial Role of the Base
The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the HI formed during the reaction.
Base
Advantages
Disadvantages
Triethylamine (Et₃N)
Good balance of basicity and steric bulk. Often used as a co-solvent.[4][5]
Can sometimes lead to side reactions if not used in appropriate excess.
Diisopropylamine (i-Pr₂NH)
More sterically hindered, which can sometimes suppress alkyne homocoupling (Glaser coupling).
Less basic than Et₃N, may require higher temperatures.
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃)
Useful in copper-free protocols and can be advantageous for certain substrates.
Often require different solvent systems and may have solubility issues.
For 4-iodo-2-methoxypyridine, triethylamine is a robust and reliable starting point.
Solvent Selection: Creating the Right Environment
The solvent must be capable of dissolving all reactants and catalysts and should be inert to the reaction conditions.
Solvent
Characteristics
N,N-Dimethylformamide (DMF)
A polar aprotic solvent that is an excellent choice for many Sonogashira reactions involving pyridines.[4] It effectively dissolves the reactants and catalysts.
Tetrahydrofuran (THF)
A good alternative, particularly when lower reaction temperatures are desired.
Toluene
A non-polar solvent that can be beneficial in suppressing certain side reactions.
A mixture of DMF and Et₃N is a highly recommended starting point for this substrate class.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a reliable starting point for the coupling of a generic 4-iodo-2-methoxypyridine derivative with a terminal alkyne.
Materials:
4-iodo-2-methoxypyridine derivative (1.0 equiv)
Terminal alkyne (1.2 equiv)
PdCl₂(PPh₃)₂ (0.05 equiv)
CuI (0.05 equiv)
Triethylamine (Et₃N) (3.0 equiv)
Anhydrous, degassed DMF
Procedure:
To a flame-dried Schlenk flask, add the 4-iodo-2-methoxypyridine derivative, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous, degassed DMF via syringe, followed by triethylamine.
Stir the mixture at room temperature for 10-15 minutes.
Add the terminal alkyne dropwise via syringe.
Heat the reaction mixture to 65 °C and monitor the progress by TLC or LC-MS.[4][5]
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
In cases where alkyne homocoupling (Glaser coupling) is a significant side reaction, a copper-free protocol can be advantageous.
Materials:
4-iodo-2-methoxypyridine derivative (1.0 equiv)
Terminal alkyne (1.5 equiv)
Pd(PPh₃)₄ (0.05 equiv)
An inorganic base (e.g., Cs₂CO₃, 2.0 equiv)
Anhydrous, degassed solvent (e.g., DMF or dioxane)
Procedure:
To a flame-dried Schlenk flask, add the 4-iodo-2-methoxypyridine derivative, Pd(PPh₃)₄, and the inorganic base.
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous, degassed solvent via syringe.
Add the terminal alkyne.
Heat the reaction mixture to a temperature between 80-100 °C.
Monitor the reaction progress by TLC or LC-MS.
Workup and purification are similar to Protocol 1.
Optimization and Troubleshooting Workflow
A systematic approach is key to optimizing the reaction and troubleshooting any issues that may arise.
Caption: A workflow for optimizing the Sonogashira coupling.
- Use fresh, high-quality catalysts.- Increase the reaction temperature in increments of 10-15 °C.- Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.
Formation of black precipitate (Palladium black)
- Catalyst decomposition due to oxygen or impurities.
- Improve degassing of solvents and reagents.- Use fresh, purified reagents.
Significant alkyne homocoupling (Glaser product)
- Presence of oxygen, especially in copper-catalyzed reactions.
- Ensure rigorous exclusion of air.- Switch to a copper-free protocol.
Dehalogenation of the starting material
- Presence of water or other protic sources.
- Use anhydrous solvents and reagents.
Conclusion
The Sonogashira coupling of 4-iodo-2-methoxypyridine derivatives is a highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of the reaction mechanism and the key parameters influencing its outcome is essential for successful optimization. By starting with a robust protocol and systematically adjusting the catalyst system, base, and solvent, researchers can achieve high yields and minimize side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists aiming to harness the power of this important cross-coupling reaction.
References
Karabiyikoglu, S., et al. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(1), 633-644. Available at: [Link]
Karabiyikoglu, S., et al. (2016). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. Middle East Technical University. Available at: [Link]
Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]
Zora, M., et al. (2016). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate. Available at: [Link]
Al-Masum, M., & Ng, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6143-6162. Available at: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
Al-Masum, M., & Ng, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. Available at: [Link]
Reddit (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
Wikipedia (2023). Sonogashira coupling. Available at: [Link]
Martek, B. A., et al. (2020). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetalation. Nature Communications, 9(1), 4799. Available at: [Link]
ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Available at: [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available at: [Link]
SynArchive. Sonogashira Coupling. Available at: [Link]
Park, S., et al. (2011). Palladium-catalyzed oxidative alkynylation of heterocycles with terminal alkynes under air conditions. Organic Letters, 13(6), 1474-1477. Available at: [Link]
OC Chem (2019). Sonogashira coupling [Video]. YouTube. Available at: [Link]
Chinchilla, R., & Nájera, C. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(12), 2692-2694. Available at: [Link]
Reddit (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
ResearchGate. Influence of base on the Sonogashira coupling reactiona. Available at: [Link]
Jarvo, E. R., et al. (2012). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Beilstein Journal of Organic Chemistry, 8, 1275-1281. Available at: [Link]
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
Hwang, K. C., et al. (2012). Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. Advanced Synthesis & Catalysis, 354(18), 3421-3427. Available at: [Link]
Wang, C., et al. (2019). Palladium catalyzed annulation of 2-iodobiphenyl with a non-terminal alkene enabled by neighboring group assistance. Chemical Communications, 55(58), 8463-8466. Available at: [Link]
Application Notes & Protocols: Strategic Amide Coupling of Pyridine-3-Carboxylic Acid Utilizing HATU and EDC
For Researchers, Scientists, and Drug Development Professionals Foundational Principles: The Challenge of Amide Synthesis The formation of an amide bond via the condensation of a carboxylic acid and an amine is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Challenge of Amide Synthesis
The formation of an amide bond via the condensation of a carboxylic acid and an amine is a cornerstone reaction in organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules.[1][2][3] While thermodynamically favorable, the reaction is kinetically slow due to the basic nature of the amine leading to a non-productive acid-base reaction with the carboxylic acid.[4] To overcome this kinetic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[2][3] This guide focuses on two highly effective activating agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Pyridine-3-carboxylic acid (Nicotinic Acid) presents a unique challenge. The electron-withdrawing nature of the pyridine ring deactivates the carboxyl group, making it less nucleophilic and potentially slowing the activation step. Furthermore, the pyridine nitrogen can be protonated or interact with reagents, necessitating careful control of reaction conditions.
Mechanistic Insights: HATU vs. EDC
The choice between HATU and EDC is dictated by factors such as substrate reactivity, steric hindrance, potential for racemization, and cost.[5][6] Understanding their distinct mechanisms is paramount for protocol optimization.
HATU: The High-Efficiency Uronium Salt
HATU is a highly reactive uronium salt-based coupling reagent known for its rapid reaction times and low rates of epimerization, making it ideal for challenging couplings.[5][7][8] Its efficacy stems from the formation of a highly reactive OAt-active ester.[7][9]
Mechanism of Action:
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate.[7][9][10]
Activation: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea (TMU) as a byproduct.[7][9]
Nucleophilic Attack: The amine then attacks the carbonyl carbon of the OAt-active ester to form the desired amide bond, regenerating the HOAt catalyst.[7][9] The nitrogen atom within the HOAt ring is thought to accelerate the coupling step.[7]
Caption: HATU-mediated amide coupling mechanism.
EDC: The Versatile Carbodiimide
EDC is a water-soluble carbodiimide that offers a cost-effective and practical option for many amide couplings.[5] A key advantage is the water-solubility of its N,N'-disubstituted urea byproduct, which simplifies purification through aqueous workup.[2][11][12]
Mechanism of Action with HOBt Additive:
To improve efficiency and suppress side reactions like N-acylurea formation and racemization, EDC is almost always used with a nucleophilic additive, most commonly 1-Hydroxybenzotriazole (HOBt).[2][7][13]
Activation: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[2][7][11]
Intermediate Stabilization: The nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate to form a more stable HOBt-active ester.[7] This step is crucial for minimizing racemization.
Nucleophilic Attack: The amine attacks the activated HOBt-ester to yield the final amide product, regenerating HOBt in the process.[7]
The following protocols are designed as robust starting points. Optimization may be required based on the specific amine substrate. Crucially, ensure all glassware is oven-dried and solvents are anhydrous, as water is detrimental to these reactions. [14]
Reagent Selection and Stoichiometry
A comparative summary of typical reaction parameters is presented below.
Parameter
HATU Protocol
EDC/HOBt Protocol
Rationale & Field Insights
Carboxylic Acid
1.0 equiv
1.0 equiv
The limiting reagent.
Amine
1.0–1.2 equiv
1.0–1.2 equiv
A slight excess can drive the reaction to completion.
Coupling Reagent
HATU (1.0–1.2 equiv)
EDC·HCl (1.1–1.5 equiv)
Excess HATU can lead to side reactions.[15][16] EDC is often used in greater excess to ensure full activation.
Additive
N/A (HOAt is integral)
HOBt (1.1–1.5 equiv)
HOBt is critical for suppressing side reactions with EDC.[7][11]
Base
DIPEA (2.0–3.0 equiv)
DIPEA or Et₃N (2.0–3.0 equiv)
A non-nucleophilic base is essential for HATU.[14] For EDC, the base neutralizes the HCl salt and the generated HOBt.
Solvent
Anhydrous DMF, DCM
Anhydrous DMF, DCM
DMF is often preferred for its high polarity and ability to dissolve most reactants.
Temperature
0 °C to Room Temp.
0 °C to Room Temp.
Starting at 0 °C helps control the initial exothermic activation step.
Reaction Time
1–18 hours
8–24 hours
HATU reactions are generally faster.[5] Monitor by TLC or LC-MS.
Protocol 1: HATU-Mediated Coupling of Pyridine-3-Carboxylic Acid
This protocol is recommended for challenging or sterically hindered amines where high reactivity is required.
Materials:
Pyridine-3-carboxylic acid (1.0 equiv)
Amine (1.1 equiv)
HATU (1.1 equiv)
DIPEA (2.5 equiv)
Anhydrous DMF or DCM
Standard workup reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)
Procedure:
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine-3-carboxylic acid (1.0 equiv).
Dissolve the acid in anhydrous DMF (or DCM).
Add the amine (1.1 equiv) to the solution.
In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF.
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv) while stirring.
Stir the reaction at room temperature for 1-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[7]
Workup:
a. Dilute the reaction mixture with ethyl acetate.
b. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7] This removes the TMU byproduct, excess base, and unreacted acid.
c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Protocol 2: EDC/HOBt-Mediated Coupling of Pyridine-3-Carboxylic Acid
This protocol is a robust and cost-effective method for general amide synthesis. The water-solubility of the EDC byproduct simplifies purification.[7]
Materials:
Pyridine-3-carboxylic acid (1.0 equiv)
Amine (1.1 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv)
DIPEA (2.5 equiv)
Anhydrous DMF or DCM
Standard workup reagents
Procedure:
To an oven-dried round-bottom flask, add the pyridine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[7]
Dissolve the mixture in anhydrous DMF (or DCM).
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[7]
Add DIPEA (2.5 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[7]
Workup:
a. Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
b. Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[7]
c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]
Purification: Purify the crude amide product via flash column chromatography or recrystallization.[7]
Troubleshooting and Optimization
Amide couplings with heterocyclic substrates can sometimes be sluggish.[17] If low yields or incomplete reactions are observed, consider the following:
Low Reactivity: If the activated ester forms but does not react with the amine, the amine may be too electron-deficient or sterically hindered.[17] In this case, switching from EDC/HOBt to the more potent HATU is a logical step.[18] For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride may be necessary.[19]
Base Selection: The use of a nucleophilic base like pyridine with HATU is discouraged as it can compete with the intended amine.[14] Always use a hindered, non-nucleophilic base like DIPEA or triethylamine.
Solvent Effects: Ensure the solvent is completely anhydrous. DMF is generally a good choice, but in some cases, switching to DCM or acetonitrile can alter reactivity.
Order of Addition: For HATU couplings, pre-activating the carboxylic acid with HATU and base for 5-15 minutes before adding the amine can sometimes improve yields by minimizing side reactions with the amine.[14][15]
General Experimental Workflow
The overall process for both protocols follows a consistent and logical sequence, from setup to final product isolation.
Caption: General workflow for amide coupling reactions.
References
PNG. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
BenchChem. (n.d.).
BenchChem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
BenchChem. (n.d.).
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
Organic & Biomolecular Chemistry. (2015, November 5).
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help.
ACS Publications. (2026, February 12). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
BenchChem. (n.d.).
University of Louisville. (n.d.).
BenchChem. (n.d.).
BenchChem. (n.d.). Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Aapptec Peptides. (n.d.). Coupling Reagents.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Fisher Scientific. (n.d.). Amide Synthesis.
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
PMC - NIH. (n.d.).
MDPI. (2024, January 4).
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
Google Patents. (n.d.). Process for the manufacture of pyridine-3-carboxylic acid amides.
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Reddit. (2021, October 20).
BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
Application Note & Protocols: A Modular Approach to the Synthesis of 4-Aryl-2-Methoxypyridine-3-Carboxylic Acids via Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of the 4-Arylpyridine Scaffold The 4-aryl-2-methoxypyridine-3-carboxylic acid core is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 4-Arylpyridine Scaffold
The 4-aryl-2-methoxypyridine-3-carboxylic acid core is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional architecture, combined with multiple points for functionalization, makes it an attractive building block for creating molecules with tailored pharmacological profiles. Derivatives of this class have been explored for a range of therapeutic targets, leveraging the pyridine nitrogen as a hydrogen bond acceptor and the biaryl linkage to probe complex protein binding pockets. Traditional synthetic routes to such highly substituted heterocycles can be convoluted and low-yielding. Palladium-catalyzed cross-coupling reactions, however, offer a powerful and modular strategy for their efficient construction, enabling the rapid generation of diverse compound libraries for screening and lead optimization.[1][2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind reagent selection, provide step-by-step experimental procedures, and offer insights into troubleshooting common challenges associated with pyridine substrates.
Synthetic Strategy: A Cross-Coupling Approach
The core of our strategy lies in the formation of the C4-Aryl bond via a palladium-catalyzed cross-coupling reaction. This retrosynthetic approach disconnects the target molecule into two key building blocks: a 4-halopyridine precursor and an arylboronic acid (or a related organometallic reagent). The synthesis is thus broken down into three main stages:
Synthesis of the Halopyridine Precursor: Preparation of a suitable electrophilic coupling partner, typically methyl 4-chloro-2-methoxypyridine-3-carboxylate.
Palladium-Catalyzed Cross-Coupling: The key C-C bond-forming reaction to install the aryl moiety at the C4 position.
Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid.
This modular approach is highly advantageous as it allows for late-stage diversification; a single batch of the halopyridine precursor can be coupled with a wide array of arylboronic acids to generate a library of analogues.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design: Why Pyridines are "Special"
Synthesizing substituted pyridines via cross-coupling requires special consideration. The pyridine nitrogen is a Lewis base, which can coordinate to the palladium center and inhibit or "poison" the catalyst. [3][4]Furthermore, the pyridine ring is electron-deficient, which can slow the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.
To overcome these challenges, the choice of ligand and base is critical:
Ligands: Bulky, electron-rich phosphine ligands are essential. They accelerate both the oxidative addition and the reductive elimination steps while promoting catalyst stability. Ligands like triphenylphosphine (PPh₃), biarylphosphines (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs) are often employed to create a highly active catalytic species that is less susceptible to pyridine coordination.
[5][6]* Base: The base plays a crucial role in the transmetalation step. While common bases like sodium or potassium carbonate are effective, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior for challenging couplings involving heteroaryl chlorides. They can enhance the rate of transmetalation and disrupt palladium-halide aggregates.
[7][5]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents and organic solvents should be handled with care.
Protocol 1: Synthesis of Methyl 4-Chloro-2-methoxypyridine-3-carboxylate
This protocol describes a common route to the key halopyridine intermediate. The synthesis of 4-chloro-3-methoxy-2-methylpyridine is a known process, which can then be oxidized and esterified. [8][9]A more direct approach starts from commercially available precursors that can be converted to the desired product.
Materials:
4-Chloro-2-(methoxymethyl)pyridine (or a suitable precursor)
Procedure:
Note: This is a representative procedure; specific precursors may require different oxidation conditions.
Oxidation: To a solution of the starting pyridine in water, add potassium permanganate portion-wise while monitoring the temperature. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
Workup: Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown precipitate of MnO₂ forms. Filter the mixture through a pad of celite, washing with water.
Acidification & Extraction: Acidify the filtrate to pH ~3-4 with concentrated HCl. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methoxypyridine-3-carboxylic acid.
Esterification (Fischer): Dissolve the crude acid in a large excess of anhydrous methanol. Cautiously add a catalytic amount of a strong acid like sulfuric acid or use an excess of thionyl chloride. [10]Heat the mixture to reflux for 4-12 hours until the reaction is complete.
Final Workup and Purification: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure methyl 4-chloro-2-methoxypyridine-3-carboxylate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the synthesized chloro-pyridine ester with a representative arylboronic acid.
Figure 3: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
1,4-Dioxane and Water (e.g., 4:1 v/v)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a dry Schlenk flask or reaction vial, add methyl 4-chloro-2-methoxypyridine-3-carboxylate, the arylboronic acid, the base (K₂CO₃), the palladium catalyst [Pd(OAc)₂], and the ligand (PPh₃).
[5]2. Atmosphere Control: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is crucial to remove oxygen, which can deactivate the catalyst.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed.
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure methyl 4-aryl-2-methoxypyridine-3-carboxylate.
Arylboronic Acid
Catalyst System
Base
Temp (°C)
Yield (%)
Phenylboronic acid
Pd(OAc)₂ / PPh₃
K₂CO₃
100
85-95
4-Methoxyphenylboronic acid
Pd(OAc)₂ / PPh₃
K₂CO₃
100
80-90
4-Trifluoromethylphenylboronic acid
Pd₂(dba)₃ / XPhos
K₃PO₄
110
75-85
3-Thiopheneboronic acid
Pd(dppf)Cl₂
Cs₂CO₃
90
70-80
Table 1: Representative Substrate Scope and Conditions for Suzuki-Miyaura Coupling. Yields are illustrative and will vary based on specific reaction scale and purification.
Protocol 3: Saponification to the Carboxylic Acid
This final step converts the ester intermediate into the target carboxylic acid.
Hydrochloric acid (HCl, e.g., 1 M aqueous solution)
Ethyl acetate
Procedure:
Hydrolysis: Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH·H₂O and stir the mixture at room temperature. [11]The reaction is typically complete within 2-6 hours (monitor by TLC or LC-MS).
Workup: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
Acidification: Cool the solution in an ice bath and carefully acidify with 1 M HCl until the pH is approximately 3-4. A precipitate of the carboxylic acid should form.
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer several times with ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final 4-aryl-2-methoxypyridine-3-carboxylic acid.
[12]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst (deactivated by oxygen).2. Pyridine substrate poisoning the catalyst.<[4]br>3. Insufficiently active catalyst for aryl chloride.
1. Ensure thorough degassing of solvents and reaction vessel.2. Increase ligand-to-palladium ratio (L:Pd = 3:1 or higher).3. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos) and a stronger base (e.g., K₃PO₄). [13]
Protodeboronation of Boronic Acid
1. Presence of excess water or acid/base impurities.2. Prolonged reaction time at high temperature.
1. Use high-purity, anhydrous solvents and reagents where specified.2. Use a slight excess (1.2-1.5 equiv) of the boronic acid.3. Monitor the reaction closely and stop it once the halide is consumed.
Hydrodehalogenation Side Product
The aryl halide is reduced instead of coupled. This can be caused by certain amines or impurities. [4]
1. Use a different ligand/catalyst system.2. Ensure the purity of all starting materials and solvents.
Difficult Product Isolation
The final carboxylic acid is zwitterionic or highly polar, leading to poor extraction from water.
1. After acidification, concentrate the aqueous layer to a smaller volume and attempt extraction again.2. Use a different extraction solvent like chloroform or a THF/ethyl acetate mixture.3. Lyophilize the aqueous solution after acidification if the product is water-soluble.
Table 2: Common Issues and Solutions in the Synthesis of 4-Arylpyridines.
Conclusion
The synthetic strategy outlined in this guide, centered on a pivotal Suzuki-Miyaura cross-coupling reaction, provides a robust, versatile, and highly efficient pathway to the valuable 4-aryl-2-methoxypyridine-3-carboxylic acid scaffold. By understanding the underlying mechanistic principles and carefully selecting the catalyst, ligand, and base to overcome the inherent challenges of pyridine substrates, researchers can rapidly access a wide range of derivatives. The modularity of this approach makes it exceptionally well-suited for applications in drug discovery and medicinal chemistry, where the systematic exploration of structure-activity relationships is paramount.
References
Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Grounding API.
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. (2025). Benchchem.
Palladium catalyzed couplings. (n.d.). Lumen Learning, Organic Chemistry II.
Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize in Chemistry.
Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines via stille-type cross-coupling procedures. Journal of Organic Chemistry.
Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (n.d.). Benchchem.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme Connect.
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017).
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Publishing.
Stille Reaction on Pyridinium Cations. (2025).
Chemistry of Esters. (2022). Chemistry LibreTexts.
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.
Esterification of pyridine carboxylic acids. (1956).
Coupling outcomes for pyridines. (n.d.).
Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
Hydrolysis of Esters. (n.d.). University of Calgary, Department of Chemistry.
Hydrolysis of an Ester. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012).
The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
Application Note: Fischer Esterification of 4-Iodo-2-methoxypyridine-3-carboxylic Acid Methyl Ester
[1][2] Executive Summary This application note details the synthesis of methyl 4-iodo-2-methoxypyridine-3-carboxylate from its carboxylic acid precursor via Fischer Esterification . This specific substrate presents uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This application note details the synthesis of methyl 4-iodo-2-methoxypyridine-3-carboxylate from its carboxylic acid precursor via Fischer Esterification . This specific substrate presents unique challenges due to the steric hindrance at the C3 position (flanked by 2-OMe and 4-I) and the acid-sensitivity of the 2-methoxy group, which is prone to hydrolytic cleavage to form the corresponding 2-pyridone.[1][2]
This guide provides a robust, self-validating protocol that modifies the classical Fischer method to maximize yield while suppressing side reactions.[1][2] It is intended for medicinal chemists and process development scientists working on kinase inhibitor intermediates (e.g., IGF-1R inhibitors).[1][2]
Chemo-Structural Analysis & Strategy
Substrate Challenges
The starting material, 4-iodo-2-methoxypyridine-3-carboxylic acid , contains three critical features that dictate the reaction conditions:
Steric Crowding (C3 Position): The carboxylic acid is "sandwiched" between a methoxy group (C2) and a bulky iodine atom (C4). This significantly reduces the rate of nucleophilic attack by methanol, requiring longer reaction times or higher temperatures.
Electronic Sensitivity (2-OMe): The 2-methoxypyridine moiety behaves similarly to an imidate ester.[1][2] Under strong aqueous acidic conditions, it is susceptible to hydrolysis, yielding the thermodynamically stable 2-pyridone (demethylation), an irreversible impurity.
Iodine Lability: While generally stable, the C4-iodine bond can undergo hydrodehalogenation under vigorous reducing conditions or prolonged exposure to light/heat, though this is less of a concern in oxidative/acidic media.[2]
The "Dry Fischer" Strategy
Classical Fischer esterification generates water as a byproduct (
Problem: Accumulation of water drives the equilibrium back to the acid and promotes the hydrolysis of the sensitive 2-methoxy group.[2]
Solution: We utilize a Trimethyl Orthoformate (TMOF) Assisted Fischer Protocol . TMOF acts as a chemical water scavenger, reacting with the byproduct water to form methanol and methyl formate. This drives the equilibrium to completion and maintains essentially anhydrous conditions, protecting the 2-methoxy group.[1][2]
The following diagram illustrates the reaction pathway, highlighting the critical "Tetrahedral Intermediate" and the competing degradation pathway (Pyridone formation) that this protocol avoids.
Figure 1: Reaction pathway showing the conversion of acid to ester and the role of TMOF in scavenging water to prevent the side reaction to 2-pyridone.[2][3]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of the 2-Methoxy Group in Pyridine Acids
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Substituted Pyridine Acids Pyridine rings are a cornerstone in medicinal chemistry and materials science, with t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Substituted Pyridine Acids
Pyridine rings are a cornerstone in medicinal chemistry and materials science, with their derivatives forming the backbone of numerous pharmaceuticals and functional materials.[1][2] The ability to selectively functionalize the pyridine ring is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) offers a powerful and direct method for introducing a variety of functional groups onto the electron-deficient pyridine nucleus. This guide focuses specifically on the SNAr of the 2-methoxy group in pyridine acids, a transformation that provides a versatile entry into a wide array of 2-substituted pyridine derivatives.
The methoxy group, while not as reactive as a halide, serves as an effective leaving group under appropriate conditions, particularly when the pyridine ring is activated by an electron-withdrawing group, such as a carboxylic acid. The strategic placement of the carboxylic acid, often at the 3-, 4-, 5-, or 6-position, significantly influences the reactivity of the 2-position towards nucleophilic attack. Understanding the interplay between the inherent electron deficiency of the pyridine ring, the activating effect of the carboxylic acid, and the nature of the incoming nucleophile is crucial for successful and efficient synthesis.
Mechanistic Principles: Unveiling the "Why" Behind the Reaction
The facility of SNAr reactions on pyridine rings is fundamentally linked to the electronegativity of the nitrogen atom, which inherently polarizes the ring system, making the carbon atoms, particularly at the 2- and 4-positions, electrophilic.[3][4] The reaction proceeds through a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient C-2 carbon of the pyridine ring. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.
The stability of the Meisenheimer complex is a critical factor governing the reaction rate. The presence of the pyridine nitrogen atom is key, as it can delocalize the negative charge through resonance, with one of the resonance structures placing the negative charge directly on the electronegative nitrogen atom.[3][4] This provides significant stabilization that is not possible with attack at the C-3 position.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second step, the methoxide ion (CH₃O⁻) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored. This step is generally fast.
The overall SNAr mechanism can be visualized as follows:
Caption: SNAr mechanism on a 2-methoxypyridine acid.
The Role of the Carboxylic Acid Group
The carboxylic acid group, being an electron-withdrawing group, further activates the pyridine ring towards nucleophilic attack.[5] This activation is most pronounced when the carboxylic acid is positioned ortho or para to the 2-methoxy group (i.e., at the 3- or 5-position). This is because the negative charge of the Meisenheimer complex can be delocalized onto the carboxylate group through resonance, providing additional stabilization.
Key Experimental Parameters and Considerations
Successful SNAr reactions hinge on the careful selection and optimization of several key parameters.
Nucleophile Selection
A wide range of nucleophiles can be employed to displace the 2-methoxy group. The choice of nucleophile is dictated by the desired final product.
Nucleophile Type
Examples
Typical Products
Nitrogen Nucleophiles
Primary and secondary amines (e.g., aniline, morpholine, piperidine), ammonia
Polar aprotic solvents are generally the solvents of choice for SNAr reactions.[10] These solvents can effectively solvate the counter-ion of the nucleophile, leaving a "naked" and more reactive anionic nucleophile.
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Acetonitrile (MeCN)
In some cases, aqueous conditions using surfactants or polymeric additives like hydroxypropyl methylcellulose (HPMC) can be employed for greener and milder reaction conditions.[11][12]
Temperature
Many SNAr reactions require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.[10] The optimal temperature will depend on the reactivity of the substrate and the nucleophile. Reactions can range from room temperature for highly activated substrates to refluxing conditions for less reactive systems.
Base
When using nucleophiles that are not inherently anionic (e.g., amines, thiols), a base is often required to deprotonate the nucleophile and generate the more reactive anionic species. Common bases include:
Potassium carbonate (K₂CO₃)
Sodium hydride (NaH)
Potassium tert-butoxide (KOtBu)
Triethylamine (Et₃N)
Experimental Protocol: Synthesis of 2-(Anilino)isonicotinic Acid
This protocol details a representative SNAr reaction for the synthesis of 2-(anilino)isonicotinic acid from 2-methoxyisonicotinic acid and aniline.
Materials:
2-Methoxyisonicotinic acid
Aniline
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Hydrochloric acid (HCl), 1 M
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyisonicotinic acid (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants (approximately 5-10 mL per gram of 2-methoxyisonicotinic acid).
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
Workup:
Allow the reaction mixture to cool to room temperature.
Pour the mixture into a separatory funnel containing water.
Acidify the aqueous layer to pH ~3-4 with 1 M HCl. The product should precipitate.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A typical experimental workflow for SNAr.
- Increase reaction temperature.- Use a stronger base to generate a more potent nucleophile.- Consider using a more activating leaving group (e.g., a 2-chloro or 2-fluoro derivative) if the methoxy group is not sufficiently reactive.[10]
Side product formation
- Reaction at other positions- Decomposition of starting material or product
- Optimize reaction temperature and time.- Use a milder base.- Ensure an inert atmosphere if reactants are air-sensitive.
Difficult purification
- Similar polarity of product and starting materials
- Optimize the workup procedure to remove impurities.- Employ a different chromatographic technique (e.g., reverse-phase chromatography).
Conclusion
The nucleophilic aromatic substitution of the 2-methoxy group in pyridine acids is a robust and versatile transformation for the synthesis of a diverse range of 2-substituted pyridine derivatives. A thorough understanding of the underlying mechanistic principles and the influence of key reaction parameters is essential for achieving high yields and purity. By carefully selecting the nucleophile, solvent, temperature, and base, researchers can effectively leverage this powerful synthetic tool in their drug discovery and materials science endeavors.
Palladium-catalyzed Heck reaction of 4-iodopyridine-3-carboxylic acid
An Application Guide to the Palladium-Catalyzed Heck Reaction of 4-Iodopyridine-3-Carboxylic Acid Introduction: Bridging Heterocyclic Chemistry and C-C Bond Formation The palladium-catalyzed Heck reaction, a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Palladium-Catalyzed Heck Reaction of 4-Iodopyridine-3-Carboxylic Acid
Introduction: Bridging Heterocyclic Chemistry and C-C Bond Formation
The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This transformation, which couples unsaturated halides with alkenes, has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1]
This guide focuses on a substrate of significant interest in medicinal chemistry: 4-iodopyridine-3-carboxylic acid. This molecule presents a unique set of challenges and opportunities. The pyridine ring is electron-deficient, and the nitrogen atom can interact with the palladium catalyst.[5] Furthermore, the presence of a carboxylic acid functionality requires careful selection of reaction conditions to avoid unwanted side reactions. The highly reactive carbon-iodine bond, however, makes it an excellent candidate for the crucial oxidative addition step.[6][7]
As a senior application scientist, this document provides not just a protocol, but a comprehensive overview of the mechanistic principles, the rationale behind experimental design, and a detailed, field-proven methodology for successfully applying the Heck reaction to this valuable synthetic building block.
The Heck Reaction: A Mechanistic Deep Dive
The efficacy of the Heck reaction is rooted in a well-understood catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for specific substrates.
The generally accepted mechanism proceeds via four key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-I bond of the pyridine) to form a square planar Pd(II) complex. This is often the rate-determining step.[3][6]
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][6]
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on a β-carbon of the alkyl chain is eliminated with the palladium atom. This step is also a syn-elimination and forms a palladium-hydride complex with the newly formed product alkene.[1][6]
Reductive Elimination and Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst and forming a salt byproduct (e.g., triethylammonium iodide).[3][8] This final step closes the catalytic cycle.
Figure 1: The Palladium-Catalyzed Heck Reaction Cycle.
Causality Behind Experimental Choices
The success of the Heck reaction with 4-iodopyridine-3-carboxylic acid hinges on the judicious selection of each component. The choices are not arbitrary but are grounded in the chemical properties of the substrate and the mechanism of the reaction.
Ligands: The choice of ligand is critical. Phosphine ligands serve multiple roles: they stabilize the palladium center, enhance its solubility, and modulate its electronic properties, which directly impacts reactivity.[2]
Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many applications.
Electron-Rich Alkylphosphines (e.g., Tri-tert-butylphosphine, t-Bu₃P): These ligands create a more electron-rich palladium center, which can accelerate the oxidative addition step, a particularly useful feature for less reactive aryl halides (like chlorides) and some electron-deficient heteroaromatics.[2]
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, often forming highly stable and active catalysts suitable for challenging coupling reactions.[5] For the pyridine substrate, a strong ligand is needed to prevent the pyridine nitrogen from irreversibly binding to and deactivating the catalyst.
Base: The base is non-negotiable; it is required stoichiometrically to neutralize the HI produced in the β-hydride elimination step, thereby regenerating the Pd(0) catalyst.[1][3]
Organic Amines (e.g., Triethylamine, Et₃N): Commonly used, effective, and act as a solvent or co-solvent. However, they can potentially form amides with the carboxylic acid at high temperatures.
Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃; Sodium Acetate, NaOAc): These are excellent choices when the substrate has base-sensitive functional groups.[9] For 4-iodopyridine-3-carboxylic acid, a milder inorganic base like K₂CO₃ or a hindered organic base is often preferred to prevent deprotonation of the carboxylic acid followed by undesired side reactions like decarboxylation.
Solvent: The solvent must dissolve all components and be stable at the reaction temperature.[10]
Dipolar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile): These are the most common choices due to their ability to dissolve the polar reactants, salts, and organometallic intermediates.[9][10] DMF is a frequent and effective choice for Heck reactions.[11]
Protocol 1: Heck Coupling of 4-Iodopyridine-3-carboxylic acid with Ethyl Acrylate
This protocol provides a reliable starting point for the coupling of 4-iodopyridine-3-carboxylic acid with an electron-deficient alkene partner.
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodopyridine-3-carboxylic acid (249 mg, 1.0 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), triphenylphosphine (15.7 mg, 0.06 mmol), and potassium carbonate (276 mg, 2.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (4 mL) via syringe, followed by ethyl acrylate (162 µL, 1.5 mmol).
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A sample can be taken, diluted with ethyl acetate, filtered, and spotted on a silica plate.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Extraction: Carefully adjust the pH of the aqueous layer to ~4-5 with 1M HCl. This protonates the carboxylic acid, allowing it to be extracted into the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, (E)-4-(2-(ethoxycarbonyl)vinyl)nicotinic acid.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Troubleshooting
Optimizing the reaction conditions is often necessary to maximize yield and minimize side products.
Table 1: Example Optimization of Reaction Conditions
Entry
Catalyst (mol%)
Ligand (mol%)
Base (eq.)
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)₂ (3)
PPh₃ (6)
Et₃N (2.0)
DMF
100
75
2
Pd(OAc)₂ (3)
PPh₃ (6)
K₂CO₃ (2.0)
DMF
100
88
3
Pd(OAc)₂ (3)
PPh₃ (6)
K₂CO₃ (2.0)
AcCN
80
65
4
PdCl₂(PPh₃)₂ (3)
-
K₂CO₃ (2.0)
DMF
100
82
5
Pd(OAc)₂ (1)
t-Bu₃P (2)
K₂CO₃ (2.0)
DMAc
110
91
Note: Yields are representative and for illustrative purposes. The data shows that an inorganic base (Entry 2) can be superior to an organic amine for this substrate. A more electron-rich ligand like t-Bu₃P may allow for lower catalyst loading and higher yields at slightly elevated temperatures (Entry 5).
Use fresh Pd(OAc)₂ and anhydrous solvent. Increase temperature in 10 °C increments. Degas solvent thoroughly.
Dehalogenation of Starting Material
Presence of water or other proton sources; catalyst decomposition.
Ensure anhydrous conditions. Use a slightly higher catalyst/ligand loading.
Formation of Palladium Black
Ligand dissociation or oxidation, leading to catalyst agglomeration.
Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). Ensure a strictly inert atmosphere.
Low Yield after Work-up
Incomplete extraction of the product due to its acidic nature.
Ensure the pH of the aqueous phase is correctly adjusted to ~4-5 before extraction to protonate the carboxylate.
Conclusion
The palladium-catalyzed Heck reaction of 4-iodopyridine-3-carboxylic acid is a highly effective method for synthesizing valuable substituted pyridine derivatives. Success with this specific substrate is predicated on a rational understanding of the reaction mechanism and the careful selection of components. Key considerations include the use of a stable palladium pre-catalyst, an appropriate phosphine or NHC ligand to ensure catalyst stability and activity, and a base that is compatible with the carboxylic acid functionality. The provided protocol serves as a robust starting point for researchers, and the principles outlined herein should empower scientists in drug discovery and development to confidently apply and optimize this powerful transformation for their specific synthetic goals.
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from White Rose Research Online repository.
ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. Retrieved from [Link]
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
Application Note: Chemoselective Chlorination of 4-Iodo-2-methoxypyridine-3-carboxylic Acid
) Abstract & Strategic Overview The conversion of 4-iodo-2-methoxypyridine-3-carboxylic acid to its corresponding acid chloride is a pivotal activation step in the synthesis of pharmacological scaffolds, particularly for...
Author: BenchChem Technical Support Team. Date: February 2026
)
Abstract & Strategic Overview
The conversion of 4-iodo-2-methoxypyridine-3-carboxylic acid to its corresponding acid chloride is a pivotal activation step in the synthesis of pharmacological scaffolds, particularly for insulin-like growth factor 1-receptor (IGF-1R) inhibitors. While thionyl chloride (
) is the standard reagent for this transformation, the specific electronic and steric environment of the 2-methoxy-3-iodo-pyridine core presents unique challenges.
The "2-Methoxy" Stability Paradox
The primary risk in this protocol is not the chlorination itself, but the acid-catalyzed O-demethylation of the 2-methoxy group. Under harsh acidic conditions (high temperature + high concentration of HCl generated by
), 2-methoxypyridines are prone to cleavage, thermodynamically driving the formation of the 2-pyridone tautomer (2-hydroxy-4-iodopyridine-3-carbonyl chloride).
Strategic Solution: To mitigate this, we utilize a Vilsmeier-Haack type catalytic activation . By adding catalytic N,N-Dimethylformamide (DMF), we generate the highly reactive chloroiminium species. This lowers the activation energy, allowing the reaction to proceed in a lower-boiling solvent (Dichloromethane, DCM) or at lower neat temperatures, thereby preserving the sensitive methoxy ether linkage.
Chemical Reaction Mechanism
The reaction proceeds via an acyl chlorosulfite intermediate. The inclusion of DMF transforms the mechanism from a purely thermal process to a catalytic cycle, accelerating the rate-determining step (nucleophilic attack on the carbonyl).
Figure 1: Reaction pathway highlighting the activation and elimination steps.
Experimental Protocol
This protocol prioritizes purity and functional group preservation over speed.
Observation: You may see a slight dissolution or color change as the Vilsmeier reagent forms.
Phase 2: Chlorination
Reagent Addition: Add Thionyl Chloride (2.6 mL, 35.8 mmol, 2.0 equiv) dropwise over 10 minutes at room temperature.
Caution: Gas evolution (
, ) will begin immediately.[1] Ensure the scrubber/vent is active.
Reaction: Heat the mixture to gentle reflux (Internal temp ~40-42°C) for 2 to 3 hours .
Endpoint: The suspension should become a clear homogeneous solution as the acid converts to the soluble acid chloride.
Phase 3: Workup & Isolation (The "Azeotrope" Technique)
Concentration: Remove the solvent and excess
under reduced pressure (Rotovap) at <40°C.
Azeotropic Chase (Critical):
Redissolve the crude residue in Toluene (15 mL).
Evaporate to dryness again.
Repeat this step 2x.
Why? This removes trapped HCl and
traces. Residual HCl can catalyze the degradation of the product into the pyridone or hydrolyze it back to the acid upon exposure to air moisture.
Final Product: The resulting yellow/off-white solid is the 4-iodo-2-methoxypyridine-3-carbonyl chloride .
Storage: Store under
at -20°C. Use immediately for the next step if possible.
Process Workflow Diagram
Figure 2: Operational workflow ensuring safety and product stability.
Quality Control & Troubleshooting
Since acid chlorides are unstable on LCMS/GCMS columns (hydrolyzing back to the acid or reacting with MeOH), direct analysis is difficult. Use a Derivatization Quench for validation.
QC Protocol: Methyl Ester Quench
Take a 20 µL aliquot of the reaction mixture.
Quench into 500 µL of dry Methanol (MeOH).
Wait 5 minutes.
Analyze by LCMS.
Target Mass: Look for the Methyl Ester mass (
).
Success: >98% Methyl Ester, <1% Starting Material (Acid).
Add another 0.05 eq DMF; slightly increase temp (do not exceed 50°C).
New impurity (M-14 on LCMS)
O-Demethylation (Pyridone formation).
Reaction too hot or too acidic. Switch to DCM solvent method if using neat. Reduce reaction time.
Product is a sticky gum
Residual DMF or Toluene.
Triturate with dry Hexane/Heptane to induce crystallization.
Violent gas evolution
Addition too fast.
Cool to 0°C during addition, then warm to reflux.
Safety & Handling
Thionyl Chloride: Highly corrosive, reacts violently with water to release HCl and
. Causes severe skin burns and eye damage. Must be handled in a functioning fume hood. [1][2]
Waste Disposal: Quench excess
by slowly adding the reaction waste to a large volume of ice/bicarbonate mixture. Do not add water to the reaction flask.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sigma-Aldrich. (2024). Product Specification: 4-iodo-2-methoxypyridine-3-carboxylic acid. Link
Bankston, D., et al. (2002).[3] "A Scalable Synthesis of a Raf Kinase Inhibitor". Organic Process Research & Development, 6(6), 777–781.[3] (Describes picolinic acid chloride synthesis using SOCl2/DMF). Link
Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids".[1][4] Link
Organic Syntheses. (2011). "Synthesis of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide". Org.[5][1][6] Synth. 88, 33-41. (Protocol for acid chloride generation). Link
Application Notes and Protocols: Decarboxylative Cross-Coupling of Pyridine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, making the deve...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, making the development of efficient and versatile methods for its functionalization a cornerstone of modern synthetic chemistry. Among these methods, decarboxylative cross-coupling has emerged as a powerful strategy, utilizing readily available and stable carboxylic acids as coupling partners in lieu of traditional organometallic reagents.[1][2] This not only circumvents the preparation of often sensitive and toxic organometallics but also leverages the prevalence of the carboxylic acid moiety in natural products and commercially available starting materials.[1] This guide provides an in-depth exploration of the decarboxylative cross-coupling of pyridine-3-carboxylic acid (nicotinic acid) derivatives, offering detailed mechanistic insights, comprehensive protocols, and practical guidance for researchers in drug discovery and development. While pyridinecarboxylic acids are known to be challenging substrates in such couplings, recent advancements have provided efficient protocols for their conversion.[3]
Introduction: The Strategic Advantage of Decarboxylative Coupling
Traditional cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have revolutionized the synthesis of complex organic molecules. However, they necessitate the use of pre-functionalized organometallic reagents (e.g., boronic acids, organostannanes), which can be unstable, toxic, and require additional synthetic steps to prepare. Decarboxylative cross-coupling offers a more atom-economical and environmentally benign alternative by directly utilizing carboxylic acids as the nucleophilic partner.[4][5][6] The only byproduct in this process is carbon dioxide (CO₂), a significant advantage in terms of green chemistry.[2][5][6]
The 3-substituted pyridine core is a privileged structural motif in medicinal chemistry. The ability to forge new carbon-carbon bonds at this position via decarboxylative coupling of nicotinic acid derivatives opens up a vast chemical space for the synthesis of novel drug candidates. This approach is particularly valuable as it provides a direct route to 3-arylpyridines, which can be challenging to access through other methods.
Mechanistic Underpinnings: A Tale of Two Metals
The most successful and widely adopted protocols for the decarboxylative cross-coupling of heteroaromatic carboxylic acids, including pyridine-3-carboxylic acids, often employ a dual-catalyst system, typically involving palladium and copper.[7][8][9] This bimetallic approach synergistically facilitates the key steps of the catalytic cycle.
The Dual Catalytic Cycle
The generally accepted mechanism for the palladium/copper-catalyzed decarboxylative cross-coupling of a pyridine-3-carboxylic acid with an aryl halide is illustrated below.
Application Note: Regioselective Functionalization of the 4-Iodo-2-methoxypyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals Introduction The 2-methoxypyridine framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxypyridine framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in drug design. The introduction of an iodine atom at the 4-position transforms this scaffold into a versatile synthetic intermediate. The carbon-iodine (C-I) bond serves as a highly effective "synthetic handle" for introducing molecular complexity through a variety of cross-coupling reactions. This application note provides a detailed guide to the regioselective functionalization of 4-iodo-2-methoxypyridine, focusing on robust and reproducible protocols for C-C, C-N, and C-alkynyl bond formation.
Strategic Considerations for Regioselectivity
The reactivity of the 4-iodo-2-methoxypyridine scaffold is governed by the interplay of electronic and steric effects of its substituents.
Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating an electron-deficient ring system. Conversely, the 2-methoxy group is electron-donating through resonance, which partially mitigates the electron deficiency, particularly at the ortho (C3) and para (C5) positions.[1] This electronic push-pull relationship influences the reactivity of the different positions on the ring.
The C4-Iodo Position: The C-I bond at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions. This is due to the inherent reactivity order of aryl halides (I > Br > Cl) in oxidative addition to palladium(0) complexes.[3][4]
C-H Bond Reactivity: The C-H bonds at the C3, C5, and C6 positions are generally less reactive than the C-I bond and typically require specific directing groups or more forcing conditions for functionalization.
Caption: Relative reactivity of positions on the 4-iodo-2-methoxypyridine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The C4-iodo group is the primary site for introducing new functional groups. The following sections detail protocols for key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters.[5][6]
Mechanism Insight: The reaction proceeds via a catalytic cycle involving: 1) Oxidative addition of the 4-iodo-2-methoxypyridine to a Pd(0) complex, 2) Transmetalation with the boronic acid derivative (activated by a base), and 3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5]
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 4-Aryl-2-methoxypyridines
Reaction Setup: In a flame-dried Schlenk flask, combine 4-iodo-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[7]
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
Reaction: Heat the mixture to 85-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Arylboronic Acid
Catalyst
Base
Solvent
Temp (°C)
Yield (%)
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
90
~85-95
4-Methylphenylboronic acid
Pd(dppf)Cl₂
Cs₂CO₃
DME
85
~90-98
3-Methoxyphenylboronic acid
Pd(PPh₃)₄
K₃PO₄
Toluene/EtOH/H₂O
100
~80-90
2-Thienylboronic acid
Pd₂(dba)₃/XPhos
K₃PO₄
Dioxane/H₂O
100
~75-85
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the direct linkage of terminal alkynes to the C4 position, a valuable transformation for creating linear, rigid structures often found in materials science and medicinal chemistry.[3][8]
Mechanism Insight: This reaction involves a dual catalytic cycle. A palladium(0) species undergoes oxidative addition with the aryl iodide. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the final product.[8][9] An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[8]
Technical Support Center: Navigating the Solubility Challenges of Zwitterionic Pyridine Carboxylic Acids in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet persistent challenge in organic sy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet persistent challenge in organic synthesis: the poor solubility of zwitterionic pyridine carboxylic acids. These valuable building blocks are frequently used in pharmaceutical and materials science, but their unique physicochemical properties can complicate reaction setup, execution, and purification.[1] This resource provides field-proven insights and troubleshooting strategies to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes pyridine carboxylic acids zwitterionic and poorly soluble in common organic solvents?
Pyridine carboxylic acids possess both a basic nitrogen atom within the aromatic ring (a pyridine moiety, pKa of the pyridinium ion is ~5.2) and an acidic carboxylic acid group (pKa ~2-5).[2] This combination allows for an intramolecular proton transfer, where the acidic proton from the carboxyl group is transferred to the basic pyridine nitrogen. The resulting molecule has both a positive (pyridinium) and a negative (carboxylate) formal charge, making it a zwitterion.
This dual-charge nature leads to strong intermolecular electrostatic interactions and hydrogen bonding, creating a highly stable crystal lattice. A significant amount of energy is required to break down this lattice, resulting in high melting points and very low solubility in most non-polar and moderately polar aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).[3][4]
Caption: Zwitterionic equilibrium leading to poor solubility.
Q2: How does the position of the carboxylic acid group (2-, 3-, or 4-) affect solubility and reactivity?
The position of the carboxyl group significantly influences the molecule's properties:
Picolinic Acid (2-position): The proximity of the nitrogen and the carboxyl group allows for a strong intramolecular hydrogen bond. This can sometimes slightly improve solubility in certain solvents compared to other isomers but also influences its reactivity.[3] Picolinic acid and its derivatives are known to be susceptible to decarboxylation, especially at elevated temperatures, because the nitrogen atom can stabilize the resulting intermediate.[5][6]
Nicotinic Acid (3-position): This isomer is less prone to decarboxylation than picolinic acid.[6] Its solubility profile is still challenging, with good solubility in polar protic solvents like water and limited solubility in others.[7]
Isonicotinic Acid (4-position): Similar to nicotinic acid, it is generally more stable to decarboxylation than picolinic acid. Its symmetrical structure can lead to very high lattice energy and particularly low solubility in many organic solvents.
Q3: What are the common signs of solubility issues in my reaction flask?
Heterogeneous Mixture: The most obvious sign is a persistent suspension of solid starting material in the solvent, even after prolonged stirring or gentle heating.
Stalled or Slow Reaction: A reaction may appear to stall or proceed very slowly because the concentration of the dissolved pyridine carboxylic acid is too low for an effective reaction rate.
Inconsistent Results: Poor solubility can lead to reactions that are not reproducible, as minor variations in temperature, stirring rate, or moisture can affect the dissolution rate.
Complex Reaction Mixture: Undissolved starting material may decompose under heating, leading to impurities.
Troubleshooting Guides: From Problem to Solution
This section addresses specific experimental problems with a focus on the causality behind the proposed solutions.
Problem 1: My pyridine carboxylic acid won't dissolve in the chosen aprotic solvent (e.g., DCM, THF, ACN).
The root cause is the high lattice energy of the zwitterionic form. To improve solubility, we must disrupt this stable state.
Solution A: Temporary Derivatization via Esterification
Why it works: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) breaks the zwitterionic character.[8] The resulting molecule is neutral, significantly less polar, and lacks the strong ionic interactions, making it readily soluble in a wide range of organic solvents. This is a "protecting group" strategy for solubility.
When to use it: Ideal for multi-step syntheses where the carboxylic acid is not needed for the immediate next step. The ester can be hydrolyzed back to the acid later in the sequence.[9]
Caveats: This adds two steps (esterification and subsequent hydrolysis) to your synthesis. Ensure your downstream reaction conditions are compatible with the ester functional group. For thermally sensitive substrates, avoid high temperatures during esterification to prevent decarboxylation.[10]
Recommended Protocol: See Experimental Protocol 1: Fischer-Speier Esterification .
Solution B: Salt Formation to Increase Organic-Phase Solubility
Why it works: While the zwitterion is poorly soluble, forming a salt with a suitable base can create an ion pair with improved solubility characteristics.[11][12] Using a bulky, organic-soluble counter-ion like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) can generate a salt that is more soluble in organic solvents than the starting zwitterion.[13]
When to use it: Excellent for reactions where the carboxylate is the reactive species, such as in amide couplings or reactions with alkyl halides. This is often performed in situ.
Caveats: The choice of base is critical. Avoid nucleophilic bases like pyridine if you are activating the carboxyl group, as the base can compete with the desired nucleophile.[14] The resulting salt's solubility is highly dependent on the specific acid, base, and solvent system, so small-scale solubility tests are recommended.
Recommended Protocol: See Experimental Protocol 2: In-Situ Salt Formation for Enhanced Solubility .
Solution C: Employing Co-Solvents or Alternative Solvent Systems
Why it works: Using a mixture of solvents can disrupt the solute-solute interactions more effectively than a single solvent. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective at dissolving zwitterionic compounds.[7] However, they can be difficult to remove and may interfere with certain reactions. A more practical approach is often to use a small amount of a polar protic solvent (like methanol or even water) as a co-solvent with a less polar bulk solvent.[15][16]
When to use it: When derivatization is not desirable and the reaction is tolerant of the co-solvent.
Caveats: Water can interfere with many reactions, particularly those involving water-sensitive reagents like acid chlorides or some coupling agents.[14] Ensure your reaction is compatible with the chosen co-solvent.
Strategy
Mechanism
Pros
Cons
Best For...
Esterification
Breaks zwitterion; creates neutral molecule
Excellent solubility in most organic solvents
Adds steps; potential for side reactions (decarboxylation)
Multi-step synthesis where acid is needed later
Salt Formation
Creates a more soluble ion pair
In situ application; simple to implement
Solubility improvement is variable; base can interfere
Amide couplings; reactions of the carboxylate
Co-Solvents
Disrupts crystal lattice with polar solvents
No chemical modification needed
Can interfere with reagents; difficult to remove
Reactions tolerant of polar/protic solvents
Table 1. Comparison of Solubilization Strategies.
Problem 2: My amide coupling reaction is low-yielding or failing.
Amide bond formation is a common application for pyridine carboxylic acids, but it is fraught with challenges due to solubility and the electronic nature of the starting materials.[17][18]
Cause A: Poor Solubility of the Starting Acid
Solution: Before changing coupling reagents, address the solubility. Use the strategies from Problem 1. Often, simply achieving a homogeneous solution is the key to a successful reaction. A common successful approach is to suspend the acid in DMF, add a non-nucleophilic base like DIPEA, and then add the coupling agent and amine.[14]
Cause B: Ineffective Activation by the Coupling Reagent
Solution: The choice of coupling reagent is critical.
For simple couplings: Reagents like HATU, HBTU, or T3P are often effective. They work well in solvents like DMF or NMP where the starting materials are more soluble.[14]
For sterically hindered substrates: More powerful activating agents may be needed. Converting the carboxylic acid to an acyl fluoride using reagents like XtalFluor-E or BTFFH can be highly effective for challenging couplings.[18]
Green Chemistry Approach: Boron-based reagents or methods that generate thioesters as activated intermediates can offer milder conditions and avoid traditional coupling agents.[19][20]
Cause C: Unwanted Side Reactions
Solution: The pyridine nitrogen can sometimes interfere with the reaction. For example, it can be acylated by the activated intermediate. Using a non-nucleophilic base is crucial.[14] Ensure the reaction is run under anhydrous conditions, as water will hydrolyze the activated intermediate and quench the coupling agent.[14]
Caption: Troubleshooting workflow for amide coupling reactions.
Problem 3: I am observing significant decarboxylation of my starting material.
Cause: Pyridine carboxylic acids, particularly picolinic acid (2-substituted), can decarboxylate upon heating.[5][21] The reaction is often facilitated by the pyridine nitrogen, which stabilizes the negative charge that develops on the ring during the transition state.[6]
Solution 1: Temperature Control: This is the most critical factor. Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. If you are performing an esterification, using a more efficient catalyst can allow you to lower the reflux temperature.[10]
Solution 2: Avoid Prolonged Heating: Minimize reaction times. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
Solution 3: Method Selection: For reactions that typically require heat, such as Fischer esterification, consider alternative, milder methods that can be performed at room temperature. For example, use an alkyl halide with a base like DBU or Cs₂CO₃ in DMF.
Key Experimental Protocols
Protocol 1: Fischer-Speier Esterification to Synthesize Diethyl 2,5-Pyridinedicarboxylate[10]
This protocol converts the poorly soluble dicarboxylic acid into a highly soluble diethyl ester.
Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-pyridinedicarboxylic acid (1.0 eq).
Reagents: Add a large excess of anhydrous ethanol (15-20 eq), which serves as both reactant and solvent.
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
Reaction: Heat the mixture to a gentle reflux. To drive the equilibrium, removal of water using a Dean-Stark trap is highly effective.[10] Monitor the reaction by TLC until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diethyl ester, which can be purified further by column chromatography or distillation.
Protocol 2: In-Situ Salt Formation for an Amide Coupling Reaction
This protocol demonstrates how to improve solubility directly within the reaction setup for an amide coupling.
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), suspend the pyridine carboxylic acid (1.0 eq) in anhydrous DMF.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension and stir for 10-15 minutes at room temperature. The mixture may become more homogeneous as the salt forms.
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and stir for another 15-20 minutes to allow for the formation of the active ester.
Nucleophile Addition: Add the desired amine (1.2 eq) to the reaction mixture.
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LCMS.
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., EtOAc). Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and DIPEA, followed by saturated aqueous NaHCO₃ to remove any unreacted acid, and finally with brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
Ghahremanzadeh, R., et al. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 24(15), 2788. [Link]
Maulide, N., et al. (2019). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 58(15), 4840-4867. [Link]
user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S.
Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3028-3035. [Link]
Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2197. [Link]
Gonçalves, E., & Minas da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(5), 1434-1438. [Link]
Lemmerer, A., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(18), 3591-3597. [Link]
Golisade, A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2689-2695. [Link]
Van der Veken, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11484-11490. [Link]
Reddit community. (2016). What's the best way to workup and extract this compound? r/chemistry on Reddit. [Link]
Brown, E. V. (1957). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 22(11), 1349-1350. [Link]
Rankin, S. E., et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. The Journal of Physical Chemistry B, 111(19), 5134-5142. [Link]
ResearchGate community. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4548-4554. [Link]
Kumar, L., & Singh, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(8), 3147-3157. [Link]
ResearchGate community. (2020). How to desalt zwitterions? ResearchGate. [Link]
Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(42), 7821-7832. [Link]
ResearchGate community. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]
Reddit community. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros on Reddit. [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Wikipedia contributors. (2026). Pyridine. Wikipedia, The Free Encyclopedia. [Link]
Singh, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. [Link]
Reddit community. (2024). Removing Pyridine. r/chemistry on Reddit. [Link]
Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. ResearchGate. [Link]
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]
Preventing hydrodehalogenation during Suzuki coupling of 4-iodopyridines
A Troubleshooting Guide for Preventing Hydrodehalogenation Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: February 2026
A Troubleshooting Guide for Preventing Hydrodehalogenation
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 4-iodopyridines, particularly the prevalent issue of hydrodehalogenation. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in the Suzuki coupling of 4-iodopyridines?
A: Hydrodehalogenation is a significant side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (in this case, iodine) on your starting material is replaced by a hydrogen atom.[1] This leads to the formation of pyridine as a byproduct instead of your desired 4-arylpyridine, which reduces the yield of the target molecule and complicates the purification process.[1] 4-Iodopyridines are particularly susceptible to this side reaction due to the high reactivity of the carbon-iodine bond and the electron-deficient nature of the pyridine ring.[2][3]
Q2: What are the primary mechanistic causes of hydrodehalogenation?
A: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This reactive intermediate can arise from several sources within your reaction mixture, including:
The Base: Strong bases, especially alkoxides, can react with the palladium complex to generate Pd-H species.[1][4][5]
The Solvent: Protic solvents like alcohols can be a source of hydrides, particularly at elevated temperatures.[4][5][6]
Water: Even trace amounts of water can contribute to the formation of Pd-H species.[7][8]
Once formed, the Pd-H species can undergo reductive elimination with the 4-pyridyl group attached to the palladium center, yielding pyridine and regenerating the active Pd(0) catalyst.[5]
Figure 1: Competing pathways in the Suzuki coupling of 4-iodopyridines.
Q3: How does my choice of base impact hydrodehalogenation?
A: The base plays a crucial role in activating the boronic acid for transmetalation, but an improper choice can significantly promote hydrodehalogenation.[9][10]
Strong Bases (e.g., NaOtBu, KOtBu): While effective at promoting the desired coupling, strong alkoxide bases are also more likely to generate palladium-hydride species, leading to increased hydrodehalogenation.[4][5]
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally a safer choice for substrates prone to hydrodehalogenation.[2] They are sufficiently basic to facilitate the catalytic cycle without readily forming hydride species.
Base
Strength
Propensity for Hydrodehalogenation
Recommended Use
KOtBu
Strong
High
Use with caution, consider alternative bases first.
Often provides good results with sensitive substrates.
K₃PO₄
Moderate
Low
A reliable choice, particularly in anhydrous conditions.[11]
Q4: Can the ligand on my palladium catalyst influence the extent of hydrodehalogenation?
A: Absolutely. The ligand's steric and electronic properties are critical in directing the reaction towards the desired product.
Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[2][12] Their bulkiness can sterically hinder the approach of hydride sources to the palladium center and promote the desired reductive elimination of the cross-coupled product over hydrodehalogenation.[11]
Less Bulky, Electron-Poor Ligands: Ligands like triphenylphosphine (PPh₃) may be less effective in preventing this side reaction, especially with challenging substrates like 4-iodopyridine.[12]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reaction to minimize hydrodehalogenation.
Problem: High levels of pyridine byproduct detected by LC-MS or NMR.
This is the classic sign of hydrodehalogenation. Here’s a logical workflow to address the issue:
Figure 2: Troubleshooting workflow for hydrodehalogenation.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of 4-iodopyridine with a generic arylboronic acid, designed to minimize hydrodehalogenation.
Reagents and Equipment:
4-Iodopyridine (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Pd₂(dba)₃ (1-2 mol%)
SPhos (2-4 mol%)
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
Anhydrous 1,4-Dioxane or Toluene
Schlenk flask or reaction vial with a magnetic stir bar
Inert atmosphere (Argon or Nitrogen)
Procedure:
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-iodopyridine, arylboronic acid, and K₃PO₄.
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.
Solvent Addition: Add the anhydrous solvent to the reaction mixture.
Degassing: Thoroughly degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.[2] This is critical to remove oxygen, which can deactivate the catalyst.[12]
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation:
Control Experiment: Run a parallel reaction under your previous conditions that yielded high levels of hydrodehalogenation. A significant reduction in the pyridine byproduct in the optimized reaction will validate the new protocol.
Purity of Reagents: Ensure the boronic acid is of high quality. Protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially with heteroaryl boronic acids.[5] Using fresh or purified boronic acids, or more stable derivatives like pinacol esters, can be beneficial.[5][12]
By systematically addressing the key parameters of base, ligand, and solvent, you can effectively suppress the undesired hydrodehalogenation side reaction and achieve higher yields of your target 4-arylpyridines.
Technical Support Center: Troubleshooting Phenylated Impurities in Palladium-Catalyzed Coupling of Pyridine Acids
As a Senior Application Scientist, I've frequently guided researchers through the nuances of palladium-catalyzed cross-coupling reactions, particularly when synthesizing high-purity heterocyclic compounds for pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've frequently guided researchers through the nuances of palladium-catalyzed cross-coupling reactions, particularly when synthesizing high-purity heterocyclic compounds for pharmaceutical development. A recurring and challenging issue is the emergence of phenylated impurities when coupling pyridine carboxylic acids. These byproducts, often structurally similar to the target molecule, can complicate purification and compromise final product purity.
This guide provides a structured, in-depth approach to understanding, preventing, and removing these impurities. It is designed to move beyond simple protocols, offering insights into the underlying mechanisms to empower you to make informed decisions in your own experiments.
Section 1: Frequently Asked Questions - Understanding the Impurity
This section addresses the fundamental questions surrounding the identity and origin of phenylated impurities.
Q1: What are "phenylated impurities" in the context of pyridine acid couplings?
Phenylated impurities are byproducts where a phenyl group (-C₆H₅) has been attached to the pyridine ring of your starting material or product, instead of the intended coupling partner. For example, if you are performing a Suzuki-Miyaura coupling of 4-chloropyridine-2-carboxylic acid with a thiophene boronic acid, the desired product is a thiophenyl-pyridine carboxylic acid. The phenylated impurity would be 4-phenylpyridine-2-carboxylic acid.
Q2: What is the primary origin of these phenylated impurities?
In many palladium-catalyzed reactions, the source of the unwanted phenyl group is the phosphine ligand itself.[1] Ligands like triphenylphosphine (PPh₃) are ubiquitous in cross-coupling chemistry. However, under certain conditions, a phenyl group can be transferred from the phosphorus atom to the palladium catalyst and subsequently participate in the coupling cycle as a competing aryl source.[1][2] This is a known issue in Suzuki-Miyaura couplings, especially when working with heteroaromatic substrates.[1][3]
To visualize this, consider the standard Suzuki-Miyaura catalytic cycle versus the competing pathway that generates the phenylated byproduct.
Figure 2. General purification workflow for pyridine carboxylic acids.
Q6: How can I specifically remove the phenylated pyridine byproduct from my desired product?
Since the phenylated byproduct is often structurally very similar to your desired molecule, separation can be challenging. Here are methods tailored to this problem:
Acid-Base Extraction: This is a powerful first step for purifying pyridine-containing compounds.
[4] * Principle: The basic pyridine nitrogen can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble pyridinium salt. Non-basic impurities, including many catalyst residues and apolar byproducts, will remain in the organic layer.
Protocol:
Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Extract the organic layer with 1M HCl (aq). The pyridine-containing compounds will move to the aqueous layer.
Separate the layers. Wash the organic layer again with 1M HCl to ensure complete extraction.
Combine the acidic aqueous layers. Carefully basify with a base like 1M NaOH or NaHCO₃ until the pH is neutral or slightly basic, which will precipitate your product if it's insoluble, or allow for re-extraction.
Extract the now-neutralized aqueous layer with an organic solvent (e.g., EtOAc) to recover your purified product.
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is the gold standard.
Principle: Exploits subtle differences in polarity between the desired product and the phenylated impurity. The phenyl group makes the impurity slightly more hydrophobic than many other coupling partners.
Protocol:
Develop an analytical method first on a C18 (reverse-phase) column. A typical mobile phase would be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.
Once separation is achieved, scale up to a preparative column using the optimized conditions.
Collect fractions corresponding to your product peak and confirm purity by analytical HPLC before combining and removing the solvent.
[5]
Recrystallization: If a solid, this can be a highly effective final purification step.
Principle: Relies on differences in solubility between your product and the impurity in a specific solvent system at different temperatures.
Protocol:
Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixtures) to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurity has different solubility characteristics.
Dissolve the crude solid in a minimal amount of the hot solvent.
Allow the solution to cool slowly to room temperature, then potentially in a refrigerator or freezer to maximize crystal formation.
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q7: My main phenyl-containing impurity is triphenylphosphine oxide (TPPO). What are the most effective removal methods?
TPPO is a common nuisance, but well-established methods exist for its removal.
[6][7][8]
Method A: Precipitation with Non-Polar Solvents
[9][10]
Principle: TPPO is significantly less soluble in non-polar hydrocarbon solvents than most organic products.
Protocol:
Concentrate your crude reaction mixture to a thick oil or solid.
Add a sufficient volume of a non-polar solvent like hexanes, pentane, or cyclohexane. Stir or sonicate the suspension vigorously.
Your product will likely dissolve, while the TPPO remains as a solid.
Filter the mixture, washing the collected solid (TPPO) with more of the non-polar solvent.
The filtrate contains your product. For more polar products, a mixture like diethyl ether/hexane can be used. This may need to be repeated 2-3 times for complete removal.
[7][10]
Method B: Precipitation via Metal Salt Complexation
[8]
Principle: TPPO acts as a Lewis base and forms insoluble complexes with certain Lewis acidic metal salts, such as ZnCl₂ or CaBr₂.
Protocol (Using CaBr₂):
Dissolve the crude reaction mixture in a suitable solvent like THF, 2-MeTHF, or toluene.
Add a stoichiometric amount of anhydrous CaBr₂ relative to the theoretical amount of TPPO formed.
Stir the mixture at room temperature. A precipitate of the CaBr₂-TPPO complex will form.
Remove the insoluble complex by simple filtration.
The filtrate, containing your product, can then be subjected to a standard aqueous workup and further purification. This method is highly efficient and scalable.
[8]
Section 4: Analytical Validation
Q8: How do I confirm the purity of my final product?
Always validate the purity of your final compound using orthogonal analytical techniques.
HPLC/LC-MS: This is the primary tool for assessing purity. An ideal result shows a single major peak corresponding to the mass of your target molecule.
[11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and ensuring the absence of signals corresponding to the phenylated impurity or TPPO.
By combining proactive reaction optimization with a systematic purification strategy, you can effectively overcome the challenge of phenylated impurities in your palladium-catalyzed couplings of pyridine acids, ensuring the high quality required for research and development.
References
Jadhav, S. B., et al. (2022). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
Garcı́a-Álvarez, R., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development. Available at: [Link]
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. University of California, San Diego. Available at: [Link]
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? ResearchGate. Available at: [Link]
Yang, D. X., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
Nishihara, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Available at: [Link]
de Vries, A. H. M., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. Available at: [Link]
Yang, D. X., et al. (2009). Palladium-catalyzed Suzuki-Miyaura Coupling of pyridyl-2-boronic Esters With Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Nishihara, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
ResearchGate. (2025). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. ResearchGate. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]
Technical Support Center: Workup and Purification of 4-Iodo-2-methoxypyridine-3-carboxylic Acid Zwitterions
Welcome to the technical support guide for the successful workup and purification of 4-iodo-2-methoxypyridine-3-carboxylic acid. This molecule presents unique challenges due to its zwitterionic nature, a state where the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the successful workup and purification of 4-iodo-2-methoxypyridine-3-carboxylic acid. This molecule presents unique challenges due to its zwitterionic nature, a state where the molecule contains both a positive and a negative electrical charge, while the overall molecule is neutral. This guide is designed for researchers, medicinal chemists, and process development scientists. We will explore the causality behind common experimental hurdles and provide field-proven, step-by-step protocols to overcome them.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the handling of this and similar zwitterionic compounds.
Q1: Why is my product crashing out of the aqueous workup solution when I adjust the pH?
A: This is characteristic behavior for zwitterions. 4-Iodo-2-methoxypyridine-3-carboxylic acid has both an acidic carboxylic acid group and a basic pyridine nitrogen. At a specific pH, known as the isoelectric point (pI), the molecule's net charge is zero. At this pI, its solubility in aqueous media is at its minimum, causing it to precipitate. This property is often exploited for purification, but if uncontrolled, it can lead to impure product or loss of material.[1]
Q2: My isolated product is poorly soluble in standard organic solvents like dichloromethane (DCM) and ethyl acetate. Why?
A: The zwitterionic form of the molecule has salt-like characteristics. The strong intermolecular electrostatic interactions between the positive pyridinium and negative carboxylate groups create a stable crystal lattice, much like inorganic salts. This high lattice energy makes it difficult for less polar organic solvents to effectively solvate the molecule and break the lattice apart.[2]
Q3: How can I confirm that I have isolated the zwitterionic form?
A: Spectroscopic methods are key. In Infrared (IR) spectroscopy, you should look for the characteristic asymmetric stretch of a carboxylate anion (COO⁻) around 1550-1610 cm⁻¹ and the N⁺-H stretch of a pyridinium cation, which can sometimes be broad and located in the 2500-3000 cm⁻¹ region. This is in contrast to the sharp C=O stretch of a neutral carboxylic acid (~1700 cm⁻¹) and the absence of a strong N⁺-H band.[3]
Q4: I have a persistent iodine color in my organic extracts after workup. How do I remove it?
A: Residual iodine (I₂) is a common impurity in iodination reactions. It can be easily removed by washing the organic layer with a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective. The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase.[4][5]
Troubleshooting Guide: Workup & Isolation
This section provides in-depth solutions to specific problems that may arise after the synthesis reaction is complete.
Problem 1: Low or Inconsistent Yields During Precipitation
Causality: The primary cause of yield loss is improper pH control during the isolation step. If the pH is too far from the isoelectric point (pI), the compound will exist predominantly as either the cationic (low pH) or anionic (high pH) form, both of which are significantly more water-soluble than the zwitterion.
Solution: Precise pH-Controlled Precipitation
This protocol ensures the controlled precipitation of the zwitterion at its minimal solubility point.
Step-by-Step Protocol:
Initial Quench: Cool the reaction mixture in an ice bath to minimize potential side reactions and control the exotherm of neutralization.
Rough pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to bring the pH of the aqueous solution to a range of 6.0-8.0.
Fine pH Titration: Switch to a more dilute acid/base solution (e.g., 0.1M HCl or 0.1M NaOH). Add the titrant dropwise with vigorous stirring while monitoring the pH with a calibrated pH meter.
Identify Precipitation Point: Observe the pH at which precipitation begins. Continue to add the titrant slowly until precipitation appears complete. The optimal pH is often in the range of 6.8-7.3 for similar compounds.[1]
Equilibration: Allow the slurry to stir in an ice bath for 30-60 minutes to ensure maximum precipitation.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a rinse with a non-polar solvent like diethyl ether or hexane to aid in drying.
Problem 2: Product Oiling Out or Forming a Gum
Causality: The formation of an oil or gum instead of a crystalline solid can be due to the presence of impurities that disrupt the crystal lattice or residual organic solvents from the reaction.
Solution: Trituration and Solvent Selection
Trituration is the process of grinding a solid in a liquid in which it is poorly soluble. This can induce crystallization and wash away soluble impurities.
Step-by-Step Protocol:
Solvent Removal: After the initial workup, concentrate the crude product under reduced pressure to remove all volatile solvents.
Select a Trituration Solvent: Choose a solvent or solvent system where the desired zwitterionic product has very low solubility, but the impurities are reasonably soluble. Good starting points include diethyl ether, acetonitrile, or a mixture of ethanol and water.[6]
Perform Trituration: Add a small volume of the selected solvent to the crude gum/oil. Using a spatula or glass rod, vigorously stir and scrape the material. The solid should gradually transform from a sticky mass into a free-flowing powder.
Isolate: Collect the solid by vacuum filtration, wash with a small amount of fresh, cold trituration solvent, and dry under vacuum.
Troubleshooting Guide: Purification
Once the crude zwitterion is isolated, further purification is often necessary.
Challenge 1: Recrystallization of a Zwitterion
Causality: Finding a suitable single solvent for recrystallizing a zwitterion is difficult due to its unique solubility profile. Often, a mixed-solvent system is required. The ideal system will fully dissolve the compound at an elevated temperature but have very low solubility at room temperature or below.
Solvent Selection: Identify a polar, protic solvent that dissolves the compound when hot (e.g., water, ethanol, methanol). Also, identify a less polar "anti-solvent" in which the compound is insoluble (e.g., ethyl acetate, acetone, acetonitrile). The two solvents must be miscible.
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to achieve complete dissolution.
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point).
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry under high vacuum.[1][6]
Solvent System Component
Role
Examples
Primary Solvent (Good)
Dissolves the zwitterion at elevated temperatures.
Water, Ethanol, Methanol
Anti-Solvent (Poor)
Induces precipitation upon cooling; compound is insoluble.
Challenge 2: Purification by Column Chromatography
Causality: Standard silica gel chromatography is often ineffective for zwitterions. The highly polar nature of the zwitterion causes it to bind very strongly to the polar silica gel, resulting in poor elution and significant tailing, even with highly polar mobile phases like 100% methanol.
Solution: Modified Chromatography Conditions
To successfully chromatograph a zwitterion, the stationary or mobile phase must be modified to suppress the ionic interactions.
Step-by-Step Protocol: Acidified Mobile Phase
Stationary Phase: Use standard silica gel (SiO₂).
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar and a polar solvent (e.g., DCM/Methanol or Ethyl Acetate/Methanol). To this mixture, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2% by volume).
Mechanism: The added acid protonates the carboxylate anion of the zwitterion, converting it into a less polar, cationic species (the pyridinium carboxylic acid). This cationic form has a much lower affinity for the silica gel, allowing it to elute properly.
Execution: Run the column as usual. The volatile acid can be removed from the collected fractions by evaporation under reduced pressure.
Purification Workflow Diagram
The following diagram illustrates the decision-making process for the workup and purification of 4-iodo-2-methoxypyridine-3-carboxylic acid.
Avoiding 2-pyridone tautomer formation during hydrolysis of 2-methoxypyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydroly...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of 2-methoxypyridines, with a core focus on mitigating the formation of the 2-pyridone tautomer.
Frequently Asked Questions (FAQs)
Q1: What is the 2-pyridone tautomer, and why is its formation a concern during the hydrolysis of 2-methoxypyridines?
A1: 2-Hydroxypyridine, the direct product of 2-methoxypyridine hydrolysis, exists in equilibrium with its tautomer, 2-pyridone.[1][2][3] The 2-pyridone form is an amide, while 2-hydroxypyridine is an enol. This equilibrium is a classic example of lactam-lactim tautomerism.[3] The formation of 2-pyridone is a significant consideration because it is often the more stable of the two forms, especially in polar solvents and in the solid state, due to factors like intermolecular hydrogen bonding.[1][2][3][4] This stability can drive the equilibrium towards the pyridone form, potentially reducing the yield of the desired 2-hydroxypyridine if that is the target molecule. The different chemical properties of the two tautomers can also complicate purification and subsequent reaction steps.
Q2: What are the primary factors that influence the equilibrium between 2-hydroxypyridine and 2-pyridone?
A2: The tautomeric equilibrium is highly sensitive to the surrounding environment. Key factors include:
Solvent Polarity: Polar solvents, such as water and alcohols, tend to favor the 2-pyridone form.[2][3][4] Conversely, non-polar solvents shift the equilibrium towards the 2-hydroxypyridine tautomer.[2][4]
pH: The pH of the solution can influence the protonation state of the molecule, thereby affecting the tautomeric balance.
Temperature: While solvent and pH are primary drivers, temperature can also play a role in shifting the equilibrium.
Concentration: At higher concentrations, intermolecular interactions, such as hydrogen bonding that favors the pyridone dimer, can become more significant.[2]
Q3: Are there alternatives to direct hydrolysis for converting 2-methoxypyridines to 2-hydroxypyridines?
A3: Yes, when direct hydrolysis proves problematic, O-demethylation using Lewis acids or nucleophilic reagents can be an effective alternative.[5] Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or thiolates can cleave the methyl ether without the use of harsh aqueous acidic or basic conditions that can promote tautomerization.[5][6] For instance, L-selectride has been shown to be effective for the chemoselective demethylation of various methoxypyridine derivatives.[7]
Troubleshooting Guide
Issue 1: Low Yield of 2-Hydroxypyridine Due to Predominant 2-Pyridone Formation
This is the most common challenge encountered. If your primary goal is to isolate 2-hydroxypyridine and you are observing a low yield with the majority of the product being the 2-pyridone tautomer, consider the following strategies.
Underlying Cause: The reaction conditions, particularly the use of polar protic solvents during hydrolysis and workup, are likely favoring the more thermodynamically stable 2-pyridone tautomer.
Solutions:
Solvent Selection: If possible, perform the hydrolysis in a less polar solvent system. While water is necessary for hydrolysis, using a co-solvent might modulate the polarity. During workup and purification, switch to non-polar solvents to shift the equilibrium towards the 2-hydroxypyridine form.[2][4]
pH Control during Workup: Carefully neutralize the reaction mixture to a pH where the 2-hydroxypyridine form is favored. The optimal pH will be substrate-dependent and may require some empirical optimization.
Alternative Demethylation Methods: Bypass hydrolysis altogether. The use of Lewis acids is a robust strategy for O-demethylation.
Boron Tribromide (BBr₃): This is a powerful Lewis acid for cleaving aryl methyl ethers.[5] The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an aprotic solvent like dichloromethane (DCM).[5]
Aluminum Chloride (AlCl₃): A milder Lewis acid than BBr₃, AlCl₃ can also be effective, often requiring heating.[5]
Nucleophilic Demethylation: Reagents like sodium or potassium thiophenoxide in a high-boiling polar aprotic solvent (e.g., DMF, NMP) can effectively cleave the methyl ether.[6]
Experimental Protocol: Demethylation using BBr₃
Dissolve the 2-methoxypyridine substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) dropwise to the cooled solution.
Allow the reaction to stir at low temperature and then gradually warm to room temperature while monitoring the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.
Extract the product into an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by chromatography or recrystallization.
Diagram: Hydrolysis vs. Lewis Acid Demethylation
Caption: Pathways for converting 2-methoxypyridine.
Issue 2: Incomplete Hydrolysis and/or Side Reactions
At times, the hydrolysis reaction may not proceed to completion, or undesirable side reactions may occur, leading to a complex product mixture and low yield of the desired product.
Underlying Causes:
Insufficiently Harsh Conditions: Amide-like resonance in 2-methoxypyridine can make the ether linkage surprisingly robust.
Substrate Degradation: For sensitive substrates, harsh acidic or basic conditions and high temperatures can lead to decomposition.[8][9]
Mass Transfer Limitations: In heterogeneous reaction mixtures, poor mixing can limit the reaction rate.[10]
Solutions:
Optimization of Reaction Conditions: A systematic approach to optimizing temperature, reaction time, and acid/base concentration is crucial. It has been noted that incomplete hydrolysis can be a problem, and adjusting these parameters is key to achieving full conversion.[11]
Often requires heating, sometimes to high temperatures (e.g., 130-150 °C)[5][12]
Typically requires elevated temperatures
Time
Can range from a few hours to overnight
Can be lengthy
Use of Co-solvents: If the substrate has poor solubility in the aqueous medium, adding a miscible co-solvent like dioxane or THF can improve homogeneity and reaction rates.
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields by providing efficient and uniform heating.
Phase-Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial if the substrate is not very water-soluble.[14]
Diagram: Troubleshooting Incomplete Hydrolysis
Caption: Decision tree for addressing incomplete hydrolysis.
Concluding Remarks
The successful hydrolysis of 2-methoxypyridines while controlling the formation of the 2-pyridone tautomer requires a careful consideration of reaction and workup conditions. When direct hydrolysis is challenging, alternative O-demethylation strategies often provide a more direct and higher-yielding route to the desired 2-hydroxypyridine. The choice of method will ultimately depend on the specific substrate, its stability, and the desired final tautomeric form.
References
NotEvans. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
Winnacker, E. L. (1979). Process for the production of 2-hydroxypyridine. U.S. Patent No. 4,942,239.
Moody, C. J., & Pitts, M. R. (1999). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Tetrahedron, 55(39), 11639-11652. [Link]
Crimmins, M. T., & DeBaillie, A. C. (2006). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 8(21), 4767–4770. [Link]
Various Authors. (2024, January 15). O-Demethylation. Chem-Station Int. Ed. [Link]
Kumar, S., & Chimni, S. S. (2012). Effect of promoters on demethylation of 2-methoxynaphthalene. ResearchGate. [Link]
Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
ScienceDirect. (2025, October 2). Acidic hydrolysis: Significance and symbolism. [Link]
Liu, S., et al. (2017). Identifying and overcoming the effect of mass transfer limitation on decreased yield in enzymatic hydrolysis of lignocellulose at high solid concentrations. Bioresource technology, 229, 88-95. [Link]
Janser, P., et al. (2018). Optimization of hydrolysis conditions for xylans and straw hydrolysates by HPLC analysis. Holzforschung, 72(10), 839-846. [Link]
Stability of 4-iodo-2-methoxypyridine-3-carboxylic acid to light and moisture
Technical Support Center: 4-iodo-2-methoxypyridine-3-carboxylic acid A Guide to Handling and Stability for Researchers Welcome to the technical support guide for 4-iodo-2-methoxypyridine-3-carboxylic acid. As a key inter...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-iodo-2-methoxypyridine-3-carboxylic acid
A Guide to Handling and Stability for Researchers
Welcome to the technical support guide for 4-iodo-2-methoxypyridine-3-carboxylic acid. As a key intermediate in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors, understanding its stability is paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide is designed to provide you, our fellow scientists, with practical, field-tested insights into the stability of this compound with a focus on its sensitivity to light and moisture. We will explore the causality behind potential degradation and provide robust troubleshooting protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding the handling of 4-iodo-2-methoxypyridine-3-carboxylic acid.
Q1: What are the primary stability concerns for this compound?
The two main concerns are its sensitivity to light (photodegradation) and its potential to absorb moisture (hygroscopicity). The carbon-iodine bond on the aromatic ring is particularly susceptible to cleavage upon exposure to light, especially in the UV spectrum.[3][4]
Q2: What are the visible signs of degradation?
The most common sign of photodegradation is a change in color. The pure compound should be a white to off-white or light yellow solid. If it appears yellow, tan, or brown, it likely indicates the formation of elemental iodine (I₂) from the cleavage of the C-I bond.[4] Clumping or difficulty in handling the powder can suggest moisture uptake.
Q3: How should I store 4-iodo-2-methoxypyridine-3-carboxylic acid for maximum stability?
For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[5] We recommend storage at 2-8°C. For daily use, storing aliquots in amber vials inside a desiccator is a robust practice.
Q4: Is this compound hygroscopic?
While extensive public data on its hygroscopicity is not available, the presence of a carboxylic acid and a pyridine nitrogen—both capable of hydrogen bonding—suggests a potential to absorb atmospheric moisture. It is best practice to handle it as a moisture-sensitive compound.[6]
Troubleshooting Guide: Addressing Common Experimental Issues
Unexplained results can often be traced back to the stability of a key reagent. This section addresses specific experimental scenarios and provides a logical workflow for troubleshooting.
Scenario 1: Inconsistent or Low Reaction Yields
You're performing a cross-coupling reaction (e.g., Suzuki, Sonogashira) and notice that your yields are variable or significantly lower than expected.
Underlying Cause: The most probable cause is the degradation of your 4-iodo-2-methoxypyridine-3-carboxylic acid starting material, leading to a lower effective concentration of the active reagent. Photodegradation is a primary suspect, as it directly cleaves the reactive carbon-iodine bond essential for these reactions.[3][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Recommended Actions:
Protect from Light: Immediately switch to using amber glass vials or wrap your glassware in aluminum foil during reaction setup and execution. Work in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting.
Use a Fresh Aliquot: If you have been using a stock bottle that has been opened multiple times, it may have been exposed to light and moisture. Use a fresh, unopened container or a properly stored aliquot.
Verify Purity: If problems persist, consider running a quick purity check (e.g., ¹H NMR) on your starting material. Look for the disappearance of characteristic aromatic peaks or the appearance of new, unidentifiable signals.
Scenario 2: Discoloration Observed in Solid Reagent or Reaction Mixture
You notice your white solid has developed a tan or brownish tint, or your reaction solution turns yellow/brown before the addition of all reagents.
Underlying Cause: This is a classic indicator of photodegradation. Aromatic iodides can undergo homolytic cleavage of the C-I bond when exposed to light, generating radicals. These can subsequently lead to the formation of elemental iodine (I₂), which imparts a distinct yellow-to-brown color.[4]
Scientific Mechanism: Photodecomposition
The energy from UV light is sufficient to break the relatively weak carbon-iodine bond. This process, known as photolysis, generates a pyridinyl radical and an iodine radical. The iodine radicals can then combine to form I₂, causing the observed discoloration.[3][8]
Caption: Simplified photodegradation of the iodo-pyridyl compound.
Recommended Actions:
Discard Discolored Reagent: Do not use severely discolored material, as its purity is compromised. The presence of iodine can also lead to unwanted side reactions.
Implement Preventative Measures: Strictly adhere to the light-protection protocols outlined in Scenario 1 for all future experiments.
Protocols for Ensuring Compound Integrity
Adherence to standardized handling and storage protocols is the most effective way to prevent reagent degradation.
Protocol 1: Recommended Storage and Handling
Upon Receipt: Inspect the container for any signs of damage. The compound should be a white to light-yellow solid. Note any significant discoloration.
Long-Term Storage: Store the primary container in a dark, refrigerated (2-8°C), and dry environment. For optimal stability, place the container inside a larger, sealed bag containing a desiccant.
Aliquoting: To prevent repeated exposure of the main stock, we strongly recommend preparing smaller, single-use aliquots. Perform this process in a controlled environment (glove box or under a gentle stream of inert gas) and use amber vials.
Daily Use: Store aliquots in a laboratory desiccator away from direct light sources.
Protocol 2: Use in an Experimental Setting
Preparation: Whenever possible, weigh the compound in a room with minimal lighting or under yellow "safe" lights.
Reaction Vessel: Use amber glassware or wrap standard glassware (e.g., round-bottom flasks) securely in aluminum foil.
Inert Atmosphere: When setting up reactions that are sensitive to moisture or oxidation, handle the solid under an inert atmosphere (N₂ or Ar). This also protects against atmospheric moisture.[9]
Solubilization: If the compound is dissolved in a solvent for addition to a reaction, ensure the solution is also protected from light until it is used.
Data Summary: Stability Profile
This table summarizes the key stability parameters and recommended actions for 4-iodo-2-methoxypyridine-3-carboxylic acid based on its chemical structure and data from related compounds.
Parameter
Sensitivity
Potential Effects of Exposure
Recommended Actions & Best Practices
Light (UV/Visible)
High
Discoloration (yellow/brown), C-I bond cleavage, reduced purity and reactivity.[4][10]
Store in the dark. Use amber vials or foil-wrapped glassware. Minimize exposure during handling.
Moisture/Humidity
Moderate
Clumping of solid (hygroscopicity), potential for hydrolysis of downstream intermediates.[6]
Store in a dry place with desiccant. Handle under an inert atmosphere. Keep container tightly sealed.[5]
Temperature
Low (at RT)
Stable at recommended storage temperatures (2-8°C). Avoid excessive heat.
Store refrigerated. Allow to warm to room temperature in a desiccator before opening to prevent condensation.
Wolf, W., & Kharasch, N. (1965). Photolysis of Iodoaromatic Compounds in Benzene. The Journal of Organic Chemistry, 30(8), 2493–2498. [Link]
Fisher Scientific. (2025).
Kharasch, N., Wolf, W., Erpelding, T., Naylor, P. G., & Tokes, L. (1962). Photolysis of iodoaromatic compounds. Chemistry and Industry, (43), 1720.
Google Patents. (Patent No. US8952170B2). Catalytic process for production of pyridine carboxylic acid amides.
Sigma-Aldrich. (2025).
Watanabe, A., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1549. [Link]
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-2-methoxypyridine-4-carboxylic acid. Fisher Scientific.
Google Patents. (Patent No. CN110229096B). Preparation method of 2, 6-pyridinedicarboxylic acid.
CymitQuimica. (2024).
Wolf, W., & Kharasch, N. (1961). Photolysis of Aromatic Iodo Compounds as a Synthetic Tool. The Journal of Organic Chemistry, 26(1), 283–285. [Link]
AK Scientific, Inc. Safety Data Sheet for 5-Iodo-2-methoxypyridine-3-carboxylic acid. AK Scientific, Inc.
Fisher Scientific. Product Page for 4-Iodo-2-methoxypyridine-3-carboxaldehyde, 95%. Fisher Scientific.
Jain, N. F., & Masse, C. E. (2005).
Gibson, K. E., & Iredale, T. (1936). The photodecomposition of iodoform and of the alkyl and alkylene iodides. Transactions of the Faraday Society, 32, 571-580. [Link]
Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 18(5), 1-25. [Link]
OIST Innovation. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Okinawa Institute of Science and Technology.
Sigma-Aldrich. Product Page for 4-Iodo-2-methoxypyridine-3-carboxylic acid. Sigma-Aldrich.
Pipzine Chemicals. (2024). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Pipzine Chemicals.
Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(32), 5735-5746. [Link]
Al-Shdefat, B., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2), 527.
Gomaa, H., et al. (2014). Testing the degradation effects of three reagents on various antineoplastic compounds. Journal of Oncology Pharmacy Practice, 20(6), 428-434.
PubChem. Iodobenzene.
Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
Nakagawa, T., et al. (2019). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ChemistrySelect, 4(43), 12624-12627.
IIP Series. (2022). Chemical Stability of Drugs. IIP Proceedings.
Zhang, L., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 55(17), 7794-7806. [Link]
Kumar, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 226. [Link]
Bhushan, B., et al. (2004). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Applied and Environmental Microbiology, 70(7), 4040-4047.
Pipzine Chemicals. Product Page for 4-Iodo-2-Methoxypyridine-3-Carbaldehyde. Pipzine Chemicals.
Sigma-Aldrich. Product Page for 4-Methoxy-pyridine-2-carboxylic acid. Sigma-Aldrich.
Troubleshooting low yields in amide coupling of electron-deficient pyridine acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the amide coupling of electron-deficient pyridine carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the amide coupling of electron-deficient pyridine carboxylic acids. The inherent electronic properties of these substrates can make them notoriously difficult to couple efficiently. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
The Challenge: Why Are Electron-Deficient Pyridine Acids So Difficult to Couple?
The core of the problem lies in the electronic nature of the pyridine ring. The nitrogen atom acts as a strong electron-withdrawing group, which deactivates the carboxylic acid group. This deactivation makes the carboxylate less nucleophilic and harder to activate, leading to sluggish or incomplete reactions with standard coupling protocols. Furthermore, the pyridine nitrogen itself can be a site for unwanted side reactions. This guide will walk you through overcoming these intrinsic challenges.
Troubleshooting Guide: A Problem-and-Solution Approach
This section directly addresses specific issues you might be facing in the lab.
Problem 1: My reaction shows very low or no conversion to the desired amide. My starting materials are largely unreacted.
This is the most common issue and typically points to a failure in the activation of the pyridine carboxylic acid.
Answer:
The low reactivity of the electron-deficient pyridine acid means that standard coupling conditions are often insufficient. The key is to enhance the activation step to form a highly reactive intermediate that the amine can readily attack.
Underlying Causes & Recommended Solutions:
Insufficiently Powerful Coupling Reagent: Carbodiimides like EDC or DCC, while common, may not be potent enough for these deactivated systems.[1] The O-acylisourea intermediate they form might not be reactive enough to be intercepted by the amine before it decomposes or participates in side reactions.
Solution: Switch to a more potent uronium or phosphonium salt-based coupling reagent. Reagents like HATU, HBTU, or PyBOP are specifically designed for challenging couplings.[1] HATU is particularly effective as it forms a highly reactive OAt-active ester.[2][3] The pyridine nitrogen within the HOAt leaving group is also thought to stabilize the transition state, accelerating the reaction.[2]
Incorrect Stoichiometry or Order of Addition: The timing and ratio of reagents are critical.
Solution: The Pre-activation Protocol. Do not add all reagents to the flask at once. First, activate the pyridine carboxylic acid with the coupling reagent and a suitable base for a specific period (e.g., 15-30 minutes) before adding the amine. This allows for the formation of the active ester intermediate without it being prematurely consumed or causing side reactions with the amine.
Inappropriate Base Selection: The choice of base is crucial. While a base is needed to form the initial carboxylate, a strongly nucleophilic base can compete with the desired amine, and a base that is too weak will not deprotonate the acid effectively.
Solution: Use a non-nucleophilic, sterically hindered amine base. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice for HATU-mediated couplings.[2][4] Triethylamine (TEA) can also be used. Avoid bases like DMAP in the primary activation step, as it can lead to unwanted intermediates, although it can be useful in specific protocols.[5]
Problem 2: My LCMS shows the formation of the active ester, but it doesn't react with my amine.
This indicates that the activation step is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting or failing step.
Answer:
This scenario points towards an issue with the nucleophilicity of your amine or steric hindrance. The electron-deficient nature of the pyridine acid has been overcome, but now the focus shifts to the other half of the reaction.
Underlying Causes & Recommended Solutions:
Low Amine Nucleophilicity: If your amine is also electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, it may not be nucleophilic enough to attack the active ester, even a highly reactive one.[1][6][7]
Solution 1: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome this barrier. Monitor the reaction carefully for potential decomposition.
Solution 2: Convert to an Acyl Fluoride. A more robust strategy for particularly challenging couplings is to convert the carboxylic acid to an acyl fluoride. This can be achieved using reagents like cyanuric fluoride. Acyl fluorides are generally more stable than other active esters but are highly reactive towards amines, especially at elevated temperatures.[6][8]
Protonated Amine: If your amine starting material is an HCl or TFA salt, it must be fully neutralized for it to be nucleophilic.
Solution: Ensure you are using at least one extra equivalent of your non-nucleophilic base (like DIPEA) to neutralize the amine salt in addition to the amount required for the carboxylic acid activation.
Problem 3: I am observing significant side products, complicating my purification.
Unwanted peaks in your chromatogram often arise from side reactions involving the coupling reagent or the starting materials.
Answer:
Side product formation is a clear sign that the desired reaction pathway has competition. Understanding the nature of these byproducts is key to mitigating their formation.
Underlying Causes & Recommended Solutions:
Guanidinylation of the Amine: This is a known side reaction with uronium/aminium-based coupling reagents like HATU.[3] The free amine can attack the guanidinium carbon of the HATU reagent itself, forming an unreactive guanidinium byproduct and consuming your amine.
Solution: This side reaction is more prevalent when the coupling is slow.[3] Adhering to the "Pre-activation Protocol" described in Problem 1 is the best way to prevent this. By allowing the active ester to form first, you minimize the time that free HATU and the amine are present together in the reaction mixture.
Formation of N-Acylurea: When using carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which is a common yield-reducing byproduct.
Solution: If you must use a carbodiimide, always use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[9] These additives trap the O-acylisourea intermediate to form a more stable and reactive HOBt or Oxyma active ester, which is less prone to rearrangement and more likely to react with the amine.
Frequently Asked Questions (FAQs)
Q1: Can I use standard conditions like SOCl₂ to make the acid chloride?
A: While forming the acyl chloride is a classic activation method, it can be harsh. Using neat thionyl chloride (SOCl₂) at elevated temperatures can lead to side reactions on the sensitive pyridine ring.[10] If you choose this route, milder conditions (e.g., oxalyl chloride with catalytic DMF in DCM) should be attempted first. However, for complex molecules, modern coupling reagents are generally preferred for their milder conditions and higher functional group tolerance.[11]
Q2: Which solvent is best for these types of couplings?
A: The ideal solvent should fully dissolve all reactants and be polar and aprotic. N,N-Dimethylformamide (DMF) is the most common and effective choice for HATU-mediated couplings.[2] Acetonitrile (ACN) or Dichloromethane (DCM) can also be used, but solubility may be an issue.[9] Crucially, the solvent must be anhydrous, as water will hydrolyze the activated intermediates.[1]
Q3: How do I choose between HATU, HBTU, and PyBOP?
A: All three are excellent coupling reagents for challenging substrates.
HATU: Often considered the most powerful due to the "neighboring group effect" of the pyridine nitrogen in the resulting HOAt leaving group, which accelerates the final aminolysis step.[2] It is the go-to reagent for particularly difficult couplings.
HBTU: A very effective and slightly less expensive alternative to HATU. It forms an HOBt active ester.
PyBOP: A phosphonium-based reagent. A key advantage is that the urea byproducts of uronium salts are avoided. It is also very effective at suppressing racemization.
For electron-deficient pyridine acids, starting with HATU is a robust strategy.
Q4: My reaction is still not working. What is a final "rescue" strategy?
A: If optimized HATU couplings and acyl fluoride methods fail, you may need to consider a more unconventional approach. One such method involves using Boc-anhydride (Boc₂O) and a catalytic amount of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). This system can form a mixed anhydride in situ, which has shown success in coupling low-reactivity heterocyclic compounds.[12]
Data & Reagent Comparison
For a quick reference, the table below summarizes the key characteristics of commonly discussed coupling reagents.
Reagent Class
Example(s)
Pros
Cons
Best For
Carbodiimides
EDC, DCC
Inexpensive, readily available.
Lower reactivity, risk of N-acylurea side product, potential for racemization.
Simple, unhindered substrates.
Uronium/Aminium
HATU, HBTU
High reactivity, fast reaction rates, low racemization.[3]
More expensive, can cause guanidinylation side reaction.
Technical Support Center: Purification of Iodinated Pyridine Carboxylic Acids
Introduction Iodinated pyridine carboxylic acids are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Iodinated pyridine carboxylic acids are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of the iodo-, carboxyl-, and pyridine nitrogen functionalities imparts unique reactivity and biological activity. However, synthetic routes often yield crude products containing residual starting materials, byproducts, or colored impurities. Achieving high purity is paramount for subsequent applications and reliable downstream data.
Recrystallization is a powerful, cost-effective, and scalable purification technique ideally suited for these solid compounds.[1] The success of this method hinges on a rational selection of the solvent system, which exploits the differential solubility of the target compound and its impurities. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to empower researchers in overcoming common challenges associated with the recrystallization of iodinated pyridine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the first principle for selecting a recrystallization solvent for an iodinated pyridine carboxylic acid?
A1: The guiding principle is "like dissolves like," with a critical caveat.[2] Your target molecule has both highly polar features (the carboxylic acid and the pyridine nitrogen) and less polar features (the aromatic ring and the iodo-substituent). Therefore, the ideal solvent will have a polarity that mirrors this mixed character. A good starting point is a solvent that can engage in hydrogen bonding with the carboxylic acid.[3] This leads to the primary recommendation: begin by screening polar protic solvents like ethanol, methanol, or isopropanol.[4] For many pyridine carboxylic acid derivatives, ethanol is an excellent initial choice.[5][6]
Q2: My compound is poorly soluble in all single solvents I've tried. What is the next step?
A2: This is a common scenario and points toward the use of a mixed-solvent system, also known as a binary solvent system.[7] This technique involves dissolving your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then carefully adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[8] The key is that the two solvents must be miscible. For iodinated pyridine carboxylic acids, a classic and highly effective pair is Ethanol (good solvent) and Water (anti-solvent).[7][9]
Q3: Can I use column chromatography instead of recrystallization?
A3: Yes, column chromatography is a viable, and sometimes necessary, alternative. However, it presents different challenges. It is generally more resource-intensive, requiring significant solvent volumes and silica gel, and can be less amenable to large-scale purifications. Recrystallization is often preferred for its simplicity and efficiency when it can be successfully applied.[9] If your product is an oil or wax-like solid that refuses to crystallize, column chromatography is the more appropriate method.[10]
Q4: My purified crystals are still colored. How can I remove colored impurities?
A4: The presence of color often indicates high molecular weight, conjugated byproducts. These can frequently be removed by treating the hot, dissolved solution with a small amount of activated charcoal (Norit). The charcoal adsorbs the colored impurities onto its high-surface-area particles. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] Be judicious with the amount of charcoal, as it can also adsorb some of your desired product, leading to yield loss.
Q5: How does the position of the iodine and carboxylic acid on the pyridine ring affect solvent choice?
A5: The isomeric substitution pattern significantly influences the molecule's overall polarity, crystal lattice energy, and solubility. For instance, picolinic acid (2-carboxylic acid) can form a strong intramolecular hydrogen bond, which can affect its interaction with solvents compared to nicotinic (3-carboxylic acid) and isonicotinic (4-carboxylic acid) acids.[11] While the general principles of using polar solvents hold true, you may find that an isonicotinic acid derivative requires a slightly more polar solvent system than a corresponding picolinic acid derivative. A systematic, small-scale solubility screening is always recommended.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. The following table summarizes common solvents, ordered by decreasing polarity, that are useful for purifying iodinated pyridine carboxylic acids.
Anti-Solvent. Excellent for precipitating polar organic molecules from alcoholic solutions due to its high polarity and strong hydrogen bonding network.[13]
Dimethyl Sulfoxide (DMSO)
189
High (46.7)
Good Solvent (Use with Caution). Dissolves many pyridine carboxylic acids readily.[14] Its high boiling point can make removal difficult and increases the risk of oiling out. Best used to dissolve a difficult compound before adding an anti-solvent.
Acetonitrile
82
High (37.5)
Good Solvent. A polar aprotic solvent that can be effective. Less protic interaction than alcohols but still highly polar.[11]
Methanol
65
High (32.7)
Good Solvent. Similar to ethanol but more volatile. Its lower boiling point can be advantageous for sensitive compounds.
Ethanol
78
High (24.5)
Primary "Good Solvent" Candidate. Its ability to hydrogen bond and moderate polarity make it an excellent starting point for dissolving pyridine carboxylic acids.[5][6]
Acetone
56
Medium (20.7)
Good Solvent. A polar aprotic option, useful in mixed systems with nonpolar anti-solvents like hexanes.[13]
Ethyl Acetate
77
Medium (6.0)
Good Solvent. A moderately polar solvent, often paired with hexanes for compounds with significant nonpolar character.[9]
Toluene
111
Low (2.4)
Single Solvent / Anti-Solvent. Can sometimes be used as a single solvent for less polar compounds.[9] Its high boiling point requires caution.
Hexane / Heptane
~69
Low (1.9)
Anti-Solvent. A nonpolar solvent, ideal for use as the "bad" solvent when your compound is dissolved in a more polar medium like ethyl acetate or acetone.[9][13]
The following diagram outlines a systematic approach to selecting an appropriate solvent system.
Caption: A decision-making workflow for selecting a recrystallization solvent system.
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
This protocol is ideal when a single solvent with a steep solubility-temperature curve is identified.
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip or stir bar. Heat the mixture to a gentle boil with stirring until the solid just dissolves.[10] Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[2]
Hot Filtration (Optional): If insoluble impurities or residual charcoal are present, perform a hot filtration. To do this, add a small amount of extra hot solvent (~5-10% excess) to prevent premature crystallization. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Rapid cooling can cause the compound to precipitate, trapping impurities.[1][15]
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[16]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor. Using cold solvent is critical to avoid redissolving your product.[2]
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)
This is a powerful technique for compounds that are either too soluble or too insoluble in common single solvents.[17]
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) at its boiling point.[7]
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" or anti-solvent (e.g., water) dropwise with swirling. Continue adding until you observe a persistent cloudiness (turbidity), which indicates the solution is saturated.[8][17]
Clarification: Add 1-2 drops of the hot "good" solvent back into the mixture until the solution becomes clear again. At this point, you have a perfectly saturated solution at the boiling point, which is ideal for crystallization.[8]
Cooling & Isolation: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above. The wash solvent in step 6 should be a cold mixture of the two solvents in a ratio similar to that of the final crystallization medium.[17]
Troubleshooting Guide
Even with careful planning, experimental issues can arise. This guide addresses the most common problems in a question-and-answer format.
Mandatory Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common recrystallization problems.
Q: I've cooled my solution, and no crystals have formed. What went wrong?
A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[2]
First, try to induce crystallization. Scratch the inside of the flask just below the surface of the liquid with a glass rod. The tiny scratches provide nucleation sites for crystal growth to begin.[2] Alternatively, add a "seed crystal" (a tiny speck of your crude starting material).[15]
If induction fails, you likely used too much solvent. Gently heat the solution to boil off some of the solvent (10-20% of the volume) to re-concentrate it. Then, allow it to cool again.[15]
Q: My compound separated as an oily liquid instead of solid crystals. What is "oiling out"?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[3] This is often caused by using a solvent with a very high boiling point or trying to crystallize a highly impure compound (impurities can depress the melting point).
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent to decrease the saturation point.[15] Allow the solution to cool much more slowly. You can try insulating the flask to prolong the cooling period. If the problem persists, you may need to choose a different solvent system with a lower boiling point or pre-purify the material by another method (like a quick filtration through a silica plug) to remove the problematic impurities.
Q: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of solution. Is this okay?
A: This indicates that the solution was too concentrated and cooled too rapidly, leading to precipitation rather than crystallization.[1] Precipitation is a non-selective process that traps impurities within the rapidly forming solid, defeating the purpose of the purification.[15]
Solution: Place the flask back on the heat source and add just enough extra solvent (5-10% more) to redissolve the solid completely. Then, remove it from the heat and allow it to cool slowly and without disturbance.[15]
Q: My final yield is very low. Where did my compound go?
A: A low yield is typically due to one of several factors:
Using too much solvent: This is the most common cause. A significant portion of your compound will remain dissolved in the mother liquor even when cold.[2][15]
Premature crystallization: Some product may have crystallized in the funnel during a hot filtration step and was discarded.
Washing with warm solvent: Washing the collected crystals with solvent that was not ice-cold will dissolve part of your product.[2]
Inherent solubility: The compound may simply have a relatively high solubility in the cold solvent, leading to unavoidable losses. If the mother liquor has not been discarded, you can try to recover a second crop of crystals by boiling off more solvent, though this second crop will likely be less pure than the first.
References
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Benchchem. 9
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products. Benchchem. 10
Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Link
Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. 21
Roy, L., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Link
Dale, S. H., et al. (2004). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm. Link
Piedade, M. F. M., & Esteves, C. V. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Link
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Link
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Link
Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. (2022, October 8). 14
Technical Support Center: Controlling Regioselectivity in SNAr Reactions of 4-Iodo-2-Methoxypyridine
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 4-iodo-2-methoxypyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 4-iodo-2-methoxypyridine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve predictable and high-yielding regioselective outcomes in your experiments.
Introduction: The Challenge of Regioselectivity
Nucleophilic aromatic substitution on pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a leaving group is positioned at the C-2 or C-4 positions.[1][2][3] In the case of 4-iodo-2-methoxypyridine, two potential sites of substitution present a regioselectivity challenge. While the iodine at the C-4 position is a viable leaving group, the methoxy group at the C-2 position can also be displaced under certain conditions. Understanding and controlling which position the incoming nucleophile attacks is critical for the successful synthesis of the desired product.
This guide is designed to provide you with the foundational knowledge and practical steps to master these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on 4-iodo-2-methoxypyridine resulting in a mixture of C-2 and C-4 substituted products?
A1: Obtaining a mixture of isomers is a common challenge and typically points to a lack of sufficient regiochemical control. The two primary factors influencing where the nucleophile will attack are:
Electronic Effects: The pyridine nitrogen powerfully activates the C-2 and C-4 positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.[2][3]
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the second, often fast, step. The reactivity order of halogens as leaving groups is typically F > Cl > Br > I.[3][4] However, the initial attack of the nucleophile is often the rate-determining step. While iodide is a good leaving group, the methoxy group at C-2 can also be displaced, particularly at higher temperatures or with certain nucleophiles.
Troubleshooting this issue involves a careful evaluation of your reaction parameters.
Q2: Which position, C-2 (methoxy) or C-4 (iodo), is generally more reactive in SNAr reactions?
A2: Predicting the more reactive site requires considering the interplay of several factors. The C-4 position is highly activated by the pyridine nitrogen. The C-2 position is also activated, but may experience some steric hindrance from the adjacent nitrogen atom's lone pair.[5] The methoxy group is generally a poorer leaving group than iodide. Therefore, under kinetically controlled conditions (lower temperatures), substitution at the C-4 position is often favored. However, at higher temperatures (thermodynamic control), or with nucleophiles that have a high affinity for the C-2 position, displacement of the methoxy group can become competitive or even dominant.
Q3: Can the methoxy group at C-2 be used as a directing group?
A3: Yes, the methoxy group is an electron-donating group by resonance but can have an inductive electron-withdrawing effect. In the context of SNAr on an already electron-deficient pyridine ring, its primary role is often as a potential leaving group. However, its presence can electronically influence the reactivity of the C-4 position. More importantly, it can be used strategically. For instance, a desired nucleophile can be introduced at the C-4 position, and in a subsequent step, the methoxy group at C-2 can be displaced by another nucleophile under different reaction conditions.
Troubleshooting Guide
Problem 1: Poor or No Reaction
If your SNAr reaction with 4-iodo-2-methoxypyridine is not proceeding or giving very low yields, consider the following troubleshooting steps:
1. Assess Your Nucleophile:
Nucleophilicity: Is your nucleophile strong enough? Weak nucleophiles may require conversion to a more potent form (e.g., deprotonating an alcohol to an alkoxide with a strong base like NaH or KOtBu).[6]
Steric Hindrance: A bulky nucleophile may struggle to attack the pyridine ring.
2. Evaluate the Reaction Conditions:
Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions. They effectively solvate the counter-ion of the nucleophile, leading to a more "naked" and reactive anion.[7]
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. A gradual increase in temperature may be necessary. However, be aware that higher temperatures can negatively impact regioselectivity.
3. Consider Catalysis:
In some cases, SNAr reactions can be catalyzed by Lewis acids or transition metals, which can activate the pyridine ring towards nucleophilic attack.[8]
Problem 2: Undesired Regioisomer is the Major Product
If the reaction is yielding the wrong isomer (e.g., C-2 substitution when C-4 is desired), the following adjustments can be made:
1. Temperature Control:
To Favor C-4 Substitution (Displacement of Iodine): Lower the reaction temperature. This will favor the kinetically controlled product, which is often the result of attack at the more electrophilic C-4 position with the better leaving group.
To Favor C-2 Substitution (Displacement of Methoxy): Higher temperatures may be required. This can overcome the higher activation energy associated with displacing a poorer leaving group.
2. Choice of Nucleophile and Base:
The nature of the nucleophile can significantly influence regioselectivity. "Hard" nucleophiles (e.g., alkoxides, primary amines) may show different selectivity compared to "soft" nucleophiles (e.g., thiolates).
The choice of base to generate the nucleophile can also play a role. For example, using a bulky base might favor attack at the less sterically hindered C-4 position.
3. Solvent Effects:
The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the stability of the Meisenheimer intermediate.[9][10] Experimenting with different polar aprotic solvents may alter the isomeric ratio.
Data Presentation: Guiding Reaction Parameters
The following table provides a starting point for optimizing your reaction conditions based on the desired regioselectivity.
Target Product
Nucleophile Type
Recommended Temperature
Suggested Solvent
Rationale
4-Substituted-2-methoxypyridine
Amines, Thiols, Alkoxides
0 °C to Room Temperature
THF, Dioxane, DMF
Favors kinetic control, displacement of the better iodo leaving group.
2-Substituted-4-iodopyridine
Strong, less hindered nucleophiles (e.g., small alkoxides)
80 °C to 120 °C
DMSO, NMP
Favors thermodynamic control, overcoming the activation barrier for methoxy displacement.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C-4 Substitution
This protocol provides a general method for the substitution of the iodo group at the C-4 position.
Materials:
4-iodo-2-methoxypyridine
Nucleophile (1.1 equivalents)
Base (e.g., NaH, K₂CO₃, Cs₂CO₃; 1.2 equivalents if nucleophile requires deprotonation)
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry, nitrogen-flushed round-bottom flask, add the nucleophile and anhydrous solvent.
If the nucleophile requires deprotonation, cool the solution to 0 °C and add the base portion-wise. Stir for 30 minutes at 0 °C.
Add a solution of 4-iodo-2-methoxypyridine in the same anhydrous solvent dropwise to the cooled solution of the nucleophile.
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualization of Reaction Pathways
The regioselectivity of the SNAr reaction on 4-iodo-2-methoxypyridine is determined by the relative activation energies of the two possible pathways.
Caption: Competing SNAr pathways on 4-iodo-2-methoxypyridine.
The formation of the Meisenheimer complex is the rate-determining step. Pathway A, leading to C-4 substitution, generally has a lower activation energy due to the better leaving group ability of iodide. Pathway B, leading to C-2 substitution, requires more energy to displace the methoxide.
Caption: A logical troubleshooting workflow for SNAr reactions.
References
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). PMC - NIH. Retrieved from [Link]
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024, November 8). Journal of the American Chemical Society. Retrieved from [Link]
Ma, Y. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. ResearchGate. Retrieved from [Link]
Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. (n.d.). Academia.edu. Retrieved from [Link]
Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2025, May 27). Nature Portfolio. Retrieved from [Link]
Mahdhaoui, F., et al. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from [Link]
SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. Retrieved from [Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Retrieved from [Link]
Ma, Y. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Retrieved from [Link]
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025, June 15). Pen & Prosperity. Retrieved from [Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). American Chemical Society. Retrieved from [Link]
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]
SNAr Comparative Reaction. (n.d.). gChem. Retrieved from [Link]
SNAr reaction scope & limitations. (2020, February 2). YouTube. Retrieved from [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved from [Link]
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (n.d.). PMC. Retrieved from [Link]
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021, July 12). SciSpace. Retrieved from [Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC. Retrieved from [Link]
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Dalhousie University. Retrieved from [Link]
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016, May 29). Chemistry Stack Exchange. Retrieved from [Link]
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved from [Link]
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). mediaTUM. Retrieved from [Link]
Haloselectivity of Heterocycles. (n.d.). Baran Lab. Retrieved from [Link]
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17). ACS Publications. Retrieved from [Link]
Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953. Retrieved from [Link]
Lu, J., et al. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Schrödinger. Retrieved from [Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Retrieved from [Link]
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (n.d.). ResearchGate. Retrieved from [Link]
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025, August 10). ResearchGate. Retrieved from [Link]
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015, August 7). PubMed. Retrieved from [Link]
Technical Support Center: Isoelectric Precipitation of Pyridine-3-Carboxylic Acids
Welcome to the technical support center for the purification of pyridine-3-carboxylic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of pyridine-3-carboxylic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging isoelectric precipitation as a key purification step. Here, we delve into the fundamental principles, offer practical troubleshooting advice, and provide a robust experimental protocol to enhance the efficiency and reproducibility of your work.
Understanding the "Why": The Principle of Isoelectric Precipitation
Isoelectric precipitation is a powerful technique for purifying amphoteric molecules, such as pyridine-3-carboxylic acids, by adjusting the pH of the solution to their isoelectric point (pI). At the pI, the net electrical charge of the molecule is zero, which significantly reduces its solubility in aqueous solutions, leading to precipitation. The strategic manipulation of pH allows for the separation of the target molecule from soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI), and why is it critical for precipitation?
The isoelectric point (pI) is the specific pH at which a molecule, in this case, a pyridine-3-carboxylic acid, carries no net electrical charge.[1] This is a state of minimum solubility. At pH values above the pI, the molecule will be deprotonated and carry a net negative charge, enhancing its solubility. Conversely, at pH values below the pI, the molecule will be protonated, carrying a net positive charge, which also increases its solubility. Therefore, precise pH control to achieve the pI is paramount for maximizing the yield of the precipitate.
Q2: How is the pI of a pyridine-3-carboxylic acid determined?
The pI is calculated from the acid dissociation constants (pKa values) of the ionizable groups in the molecule. For a pyridine-3-carboxylic acid, such as nicotinic acid, there are two key pKa values to consider: one for the carboxylic acid group (-COOH) and one for the pyridinium ion (the protonated ring nitrogen).
pKa1 (Carboxylic Acid): ~2.0
pKa2 (Pyridinium Ion): ~4.85
The isoelectric point is the average of these two pKa values.[1]
pI = (pKa1 + pKa2) / 2
For nicotinic acid, the pI is approximately (2.0 + 4.85) / 2 = 3.43 .
Q3: What is the chemical basis for minimum solubility at the pI?
At the isoelectric point, the pyridine-3-carboxylic acid molecule exists predominantly in a zwitterionic form, where the carboxylic acid group is deprotonated (negatively charged) and the pyridine nitrogen is protonated (positively charged). Although there are charged groups, the overall net charge of the molecule is zero. This neutrality minimizes repulsive electrostatic interactions between molecules, allowing them to aggregate and precipitate out of the solution.
Q4: What happens to the solubility at pH values significantly different from the pI?
At low pH (pH < pI): The high concentration of protons in the solution leads to the protonation of the carboxylate group, resulting in a net positive charge on the molecule (due to the protonated pyridine ring). These positively charged molecules repel each other, preventing aggregation and increasing solubility.
At high pH (pH > pI): The low concentration of protons (or high concentration of hydroxide ions) causes the deprotonation of the pyridinium ion, leaving the molecule with a net negative charge from the carboxylate group. Again, electrostatic repulsion between the negatively charged molecules enhances solubility.
Troubleshooting Guide
Problem: Low or No Precipitate Formation
Q: I've adjusted the pH, but I'm seeing little to no precipitate. What could be the issue?
A: This is a common issue that can often be resolved by considering the following:
Incorrect pH: The pH adjustment may not be precise enough. Ensure your pH meter is properly calibrated with fresh buffers before starting. Even a small deviation from the pI can significantly increase the solubility of your compound.
Low Concentration: The concentration of your pyridine-3-carboxylic acid in the solution might be below its solubility limit, even at the pI. Consider concentrating the solution by evaporation before pH adjustment.
Presence of Co-solvents: Organic solvents can increase the solubility of your compound, even at its isoelectric point. If your reaction mixture contains organic solvents, you may need to remove them (e.g., by distillation) before attempting precipitation.
Problem: The Precipitate Appears Impure
Q: My precipitate seems to be contaminated with starting materials or byproducts. How can I improve its purity?
A: Co-precipitation of impurities is often a result of the kinetics of the precipitation process.
Rapid pH Adjustment: Adding the acid or base too quickly can create localized areas of very high or low pH. This can cause other components in your mixture to precipitate along with your target molecule. The solution is to add the pH-adjusting reagent slowly and dropwise, with vigorous stirring to ensure homogeneity.
Insufficient Mixing: Poor mixing can also lead to localized pH gradients. Ensure your stirring is efficient enough to quickly disperse the added acid or base throughout the solution.
Problem: The Precipitate is Very Fine and Difficult to Filter
Q: The precipitate I've formed consists of very fine particles that are clogging my filter paper. How can I obtain larger crystals?
A: The particle size of the precipitate is influenced by the rate of nucleation versus the rate of crystal growth.
Slow Down the Precipitation: A slower, more controlled pH adjustment will favor crystal growth over nucleation, resulting in larger, more easily filterable particles.
Aging the Suspension: Allowing the precipitate to stir in the mother liquor at the pI for a period (a process known as aging or digestion) can promote the growth of larger crystals as smaller particles dissolve and redeposit onto larger ones.
Temperature Control: Performing the precipitation at a slightly elevated temperature can sometimes lead to larger crystals, as solubility is typically higher, and the crystallization process can be more controlled upon slow cooling.
Problem: Difficulty Redissolving the Precipitate
Q: I'm trying to redissolve my purified precipitate for the next step, but it's not dissolving easily. What should I do?
A: This issue usually relates to not shifting the pH far enough away from the isoelectric point.
Ensure Sufficient pH Shift: To redissolve the precipitate, you need to move the pH sufficiently away from the pI to ensure the molecule is fully charged. For a pyridine-3-carboxylic acid with a pI around 3.4, you would typically need to adjust the pH to above 6 or below 1 to achieve good solubility.
Check for Degradation: While less common, ensure that the conditions used for precipitation and redissolution are not causing degradation of your compound.
Visualizing the Process
The Relationship Between pH, Molecular Charge, and Solubility
Caption: pH-dependent charge and solubility of pyridine-3-carboxylic acid.
Reference Data
Compound
pKa1 (-COOH)
pKa2 (Pyridinium)
Isoelectric Point (pI)
Nicotinic Acid (Pyridine-3-carboxylic acid)
~2.0
~4.85
~3.43
Experimental Protocol: Isoelectric Precipitation of Nicotinic Acid
This protocol provides a general procedure for the purification of nicotinic acid from an aqueous solution.
Materials:
Crude nicotinic acid solution
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
Calibrated pH meter
Stir plate and stir bar
Beaker
Dropping funnel or pipette
Buchner funnel and filter paper
Vacuum flask
Distilled water
Procedure:
Dissolution: Dissolve the crude nicotinic acid in a minimal amount of distilled water. If the starting material is in a basic solution, the nicotinic acid will be in its soluble salt form. If it is in a strongly acidic solution, it will be in its soluble protonated form.
Initial pH Adjustment: Place the beaker on a stir plate and begin stirring. If the solution is basic, slowly add 1 M HCl dropwise to lower the pH. If the solution is acidic, slowly add 1 M NaOH dropwise to raise the pH.
Approaching the pI: As the pH approaches the isoelectric point of nicotinic acid (~3.43), you will begin to see the formation of a white precipitate.
Precise pH Control: Continue the dropwise addition of acid or base with constant monitoring of the pH meter. The goal is to stabilize the pH at the isoelectric point. Add the reagent more slowly as you get closer to the target pH to avoid overshooting.
Aging the Precipitate: Once the pH is stable at the pI, allow the suspension to stir for 30-60 minutes. This will encourage the growth of larger crystals, which will be easier to filter.
Isolation: Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of distilled water to ensure a good seal.
Filtration: Turn on the vacuum and pour the nicotinic acid suspension into the funnel.
Washing: Wash the collected precipitate with a small amount of cold distilled water to remove any remaining soluble impurities.
Drying: Allow the precipitate to dry under vacuum for a few minutes, then transfer it to a drying oven at an appropriate temperature.
References
University of Calgary. (n.d.). Ch27: Isoelectric point. Retrieved from [Link]
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
Study.com. (2017, May 31). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]
PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Nicotinic acid (FDB001014). Retrieved from [Link]
Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]
SIELC Technologies. (2005, January 12). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]
Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]
A Comparative Guide to the ¹H NMR Chemical Shifts of 4-iodo-2-methoxypyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of ¹H NMR in Structural Elucidation In the landscape of modern drug discovery and organic synthesis, the unambiguous determin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of ¹H NMR in Structural Elucidation
In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly proton (¹H) NMR, stands as a cornerstone for the structural elucidation of organic compounds in solution. The chemical shift of a proton in a ¹H NMR spectrum provides a wealth of information about its local electronic environment, offering deep insights into the molecular framework and the influence of neighboring functional groups.
This guide provides a comprehensive analysis of the ¹H NMR chemical shifts for 4-iodo-2-methoxypyridine-3-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide will present a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the analysis of empirical data from closely related structural analogs and established principles of NMR spectroscopy. By comparing the expected chemical shifts with those of simpler pyridine derivatives, we can build a robust understanding of the electronic effects exerted by the iodo, methoxy, and carboxylic acid substituents on the pyridine ring.
Predicted ¹H NMR Chemical Shifts and Comparative Analysis
The ¹H NMR spectrum of 4-iodo-2-methoxypyridine-3-carboxylic acid is predicted to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons. The anticipated chemical shifts are presented in Table 1, alongside experimental data for relevant, simpler pyridine derivatives for comparative purposes.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-iodo-2-methoxypyridine-3-carboxylic acid and Experimental Data for Analogous Compounds.
Note: The predicted values are estimations based on substituent effects and analysis of related compounds. Actual experimental values may vary.
Understanding the Substituent Effects on Chemical Shifts
The predicted chemical shifts for the protons in 4-iodo-2-methoxypyridine-3-carboxylic acid are a composite of the electronic influences of the three substituents on the pyridine ring. A systematic, stepwise analysis of these effects provides a rationale for the predicted values.
The Pyridine Ring as a Baseline: Pyridine itself is an aromatic heterocycle where the nitrogen atom is electron-withdrawing, causing a general deshielding of the ring protons compared to benzene. This results in chemical shifts for the α-protons (H-2/H-6) around 8.6 ppm and for the β- (H-3/H-5) and γ-protons (H-4) in the range of 7.2-7.7 ppm.[3]
Effect of the 2-Methoxy Group: The methoxy group at the C-2 position is an electron-donating group through resonance, which increases the electron density at the ortho (C-3) and para (C-5) positions. This increased shielding would shift the signals of H-3 and H-5 to a higher field (lower ppm). However, the inductive electron-withdrawing effect of the oxygen atom slightly deshields the adjacent H-3 proton. In 2-methoxypyridine, the protons are observed at approximately 8.15 (H-6), 7.51 (H-4), 6.82 (H-5), and 6.72 (H-3) ppm, with the methoxy protons at 3.92 ppm.[1]
Influence of the 3-Carboxylic Acid Group: A carboxylic acid group is strongly electron-withdrawing, both inductively and through resonance. This effect significantly deshields the adjacent protons. When placed at the C-3 position, it would strongly deshield the protons at C-2 and C-4.
Impact of the 4-Iodo Group: Halogens exert a dual electronic effect. They are inductively electron-withdrawing but can be weakly electron-donating through resonance. For iodine, the inductive effect is generally considered to be the dominant factor, leading to a deshielding of adjacent protons.
Integrated Effect in 4-iodo-2-methoxypyridine-3-carboxylic acid:
In the target molecule, the H-5 and H-6 protons are the only ones remaining on the pyridine ring.
H-6: This proton is ortho to the nitrogen atom, which strongly deshields it. It is also meta to the electron-withdrawing carboxylic acid and iodo groups, and para to the electron-donating methoxy group. The cumulative effect, dominated by the adjacent nitrogen, is expected to place the H-6 signal at a significantly downfield position, predicted to be in the range of 8.4-8.6 ppm.
H-5: This proton is meta to the nitrogen and ortho to the electron-withdrawing iodo group. It is also para to the electron-withdrawing carboxylic acid group and ortho to the electron-donating methoxy group. The strong deshielding from the adjacent iodine and the para carboxylic acid group is expected to shift this proton downfield, likely in the region of 8.1-8.3 ppm.
OCH₃: The methoxy protons are expected to appear in their typical region, around 4.0-4.2 ppm, slightly deshielded due to the overall electron-withdrawing nature of the substituted pyridine ring.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 4-iodo-2-methoxypyridine-3-carboxylic acid, the following protocol is recommended:
1. Sample Preparation:
Weigh approximately 5-10 mg of 4-iodo-2-methoxypyridine-3-carboxylic acid into a clean, dry vial.
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can influence the chemical shifts, particularly for the acidic proton of the carboxylic acid. CDCl₃ is a common choice for general organic compounds.
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz Spectrometer):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16 to 64 scans should be sufficient for a sample of this concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time: 3-4 seconds.
Spectral Width: A spectral width of -2 to 12 ppm is appropriate to cover the expected signals.
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to obtain a flat baseline.
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
Integrate the signals to determine the relative number of protons for each peak.
Visualizing the Molecular Structure and Workflow
To further clarify the relationships between the atoms and the general workflow, the following diagrams are provided.
Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.
Conclusion
References
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC. [Link]
Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]
Analysis of the NMR Spectrum of Pyridine. (1965). AIP Publishing. [Link]
Table 1 ¹H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.). University of Leicester. [Link]
Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (n.d.). National Institute of Technology Karnataka. [Link]
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. [Link]
Electronic Supplementary Material (ESI) for Green Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (2004). PubMed. [Link]
Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. [Link]
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]
Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020). ResearchGate. [Link]
Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2011). ResearchGate. [Link]
4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. (n.d.). The Royal Society of Chemistry. [Link]
4-Iodopyridine - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
¹H NMR of Compound 9. (n.d.). The Royal Society of Chemistry. [Link]
Precision Analysis of Pyridine-3-Carboxylic Acid Derivatives: IR Carbonyl Benchmarking
Executive Summary For researchers in drug development and structural chemistry, the carbonyl stretch ($ \nu_{C=O} $) of pyridine-3-carboxylic acid (nicotinic acid) derivatives serves as a critical diagnostic beacon. Unli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers in drug development and structural chemistry, the carbonyl stretch ($ \nu_{C=O} $) of pyridine-3-carboxylic acid (nicotinic acid) derivatives serves as a critical diagnostic beacon. Unlike simple aliphatic carbonyls, these systems are governed by a complex interplay of pyridine ring resonance , zwitterionic equilibria , and intermolecular hydrogen bonding .
This guide provides a technical comparison of the infrared spectral performance of nicotinic acid, its esters, amides, and substituted analogs. It moves beyond basic peak assignment to explain the causality of spectral shifts, offering a self-validating protocol for distinguishing between neutral, zwitterionic, and salt forms.
Theoretical Framework: The Push-Pull Mechanism
To interpret these spectra accurately, one must understand the electronic environment of the carbonyl group at the 3-position of the pyridine ring.
Inductive Effect (-I): The electronegative nitrogen atom in the pyridine ring pulls electron density through the sigma bond framework, tending to increase the bond order of the C=O group (higher frequency).
Resonance Effect (+R): The carbonyl group can conjugate with the pi-system of the ring. However, at the 3-position, the resonance interaction is less direct than at the 2- or 4-positions, making the inductive effect a significant contributor.
The Zwitterion Factor: In the solid state, the basic pyridine nitrogen often deprotonates the carboxylic acid, forming a zwitterion ($ COO^- $ / $ NH^+ ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
\nu{asym} $ ~1600-1650 cm⁻¹).
Visualizing the Spectral Logic
The following decision tree illustrates the logical flow for identifying derivatives based on the carbonyl region.
Figure 1: Spectral decision tree for classifying pyridine-3-carboxylic acid derivatives based on carbonyl shifts.
Comparative Analysis of Derivatives
A. The Parent: Nicotinic Acid (The Zwitterion Trap)
The most common error in analyzing nicotinic acid is expecting a standard carboxylic acid C=O peak at 1710 cm⁻¹.
Solid State (KBr/ATR): Nicotinic acid exists predominantly as a zwitterion . The proton moves from the carboxyl group to the pyridine nitrogen.
Spectral Consequence: The distinct C=O stretch disappears. Instead, you observe two carboxylate bands:[1][2]
$ \nu_{asym} (COO^-) $: 1600–1650 cm⁻¹ (Strong, often overlapping with ring modes).
$ \nu_{sym} (COO^-) $: 1380–1400 cm⁻¹ .
Hydrohalide Salts (HCl): If treated with HCl, the nitrogen is protonated by the strong acid, leaving the carboxylic acid group neutral.
Spectral Consequence: The classic C=O stretch reappears at ~1710–1730 cm⁻¹ .[3][4]
B. Esters: Methyl Nicotinate
Esters provide the cleanest "baseline" for the carbonyl stretch in this family because they cannot form zwitterions and lack the strong hydrogen bond donation of amides.
Frequency:1725–1740 cm⁻¹ .
Mechanism: The electron-withdrawing nature of the pyridine ring (inductive effect) shifts the frequency slightly higher than a standard aliphatic ester (typically ~1735 cm⁻¹).[3]
Diagnostic: Look for the absence of OH/NH stretches and the presence of the C-O-C stretch at 1280–1300 cm⁻¹ .
C. Amides: Nicotinamide
Nicotinamide is crucial in drug formulations. The amide group introduces resonance that significantly lowers the bond order of the carbonyl.[3]
Amide I ($ \nu_{C=O} $):1660–1690 cm⁻¹ .
In the solid state, extensive hydrogen bonding networks often pull this frequency to the lower end (~1660 cm⁻¹).
Diagnostic: The presence of a "doublet" in the high-frequency region (3100–3400 cm⁻¹) corresponding to the asymmetric and symmetric NH₂ stretches confirms the primary amide.
D. Substituted Derivatives: 2-Chloronicotinic Acid
Substituents on the pyridine ring modulate the carbonyl frequency via electronic effects.
Effect: The Chlorine atom at the 2-position is electron-withdrawing (Inductive).
Frequency:~1730–1750 cm⁻¹ (for the neutral acid form).
Insight: Electron-withdrawing groups generally stiffen the C=O bond, shifting the absorption to higher wavenumbers compared to the unsubstituted parent.[3]
To ensure reproducibility and avoid artifacts (especially with the zwitterionic nature of the parent acid), follow this protocol.
Method A: KBr Pellet (Transmission)
Best for resolution and observing the true solid-state structure.
Preparation: Dry KBr powder at 110°C overnight to remove physisorbed water (water bands at 1640 cm⁻¹ can obscure the Amide I or COO⁻ bands).
Ratio: Mix 1–2 mg of sample with 200 mg KBr (1:100 ratio).
Grinding: Grind rapidly in an agate mortar. Caution: Excessive grinding of nicotinic acid can induce polymorphic transitions or partial amorphization, broadening the peaks.
Pressing: Press at 8–10 tons for 2 minutes under vacuum.
Validation: Check for the "Christiansen Effect" (asymmetric baseline). If present, regrind to reduce particle size.
Method B: ATR (Attenuated Total Reflectance)
Best for high throughput, but beware of peak shifts.
Crystal Selection: Use a Diamond or ZnSe crystal.
Contact: Apply consistent high pressure.
Correction: ATR spectra typically show peaks at slightly lower wavenumbers (2–5 cm⁻¹) compared to transmission. Apply an ATR correction algorithm if comparing directly to literature transmission data.
Workflow Visualization
Figure 2: Experimental workflow for minimizing artifacts in IR analysis of pyridine derivatives.
References
National Institute of Standards and Technology (NIST). Nicotinic Acid IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
National Institute of Standards and Technology (NIST). Nicotinamide IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
Spectral Database for Organic Compounds (SDBS). SDBS No. 660 (Nicotinic acid). AIST. (Note: Direct deep links to SDBS are restricted; access via portal). Available at: [Link]
LibreTexts Chemistry. Infrared Spectra of Carboxylic Acids and Derivatives. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of heterocyclic chemistry and drug development, the precise structural elucidation of isomers is paramount. 2-Methoxypyridine and 2-pyridone, while sharing the same molecular formula (C₅H₅NO), present a classic analytical challenge. 2-Methoxypyridine is a fixed ether, whereas 2-pyridone exists in a dynamic equilibrium with its tautomer, 2-hydroxypyridine. This guide provides an in-depth, field-proven methodology for unambiguously distinguishing these two compounds using the power of Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the causality behind experimental choices and data interpretation.
The Foundational Chemistry: Tautomerism in the 2-Pyridone System
The core of the analytical challenge lies in the lactam-lactim tautomerism of 2-pyridone. It can exist as the amide form (2-pyridone) or the enol form (2-hydroxypyridine).[1] This equilibrium is not static; it is highly sensitive to the molecular environment, particularly the solvent.[2]
In polar, protic solvents like water or methanol, the equilibrium strongly favors the 2-pyridone (lactam) form, which is stabilized by intermolecular hydrogen bonding.[3][4] Conversely, in non-polar solvents, the 2-hydroxypyridine (lactim) form gains prominence.[4] This solvent-dependent behavior is a critical factor in experimental design and spectral interpretation. 2-Methoxypyridine, lacking an acidic proton, does not exhibit this tautomerism, providing a stable structural reference.
Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.
Proton NMR provides the first and often most direct evidence for distinguishing the two isomers. The key differences lie in the presence or absence of specific functional group protons and the electronic environment of the pyridine ring protons.
2-Methoxypyridine: The Methoxy Signature
The ¹H NMR spectrum of 2-methoxypyridine is characterized by a sharp, singlet peak corresponding to the three methoxy (-OCH₃) protons. This signal is typically found around 3.9 ppm and serves as a definitive marker.[5] The four protons on the pyridine ring appear as distinct multiplets in the aromatic region, with the proton at the C6 position (adjacent to the nitrogen) being the most deshielded due to the inductive effect of the nitrogen atom.[5]
2-Pyridone: The Exchangeable N-H Proton
In contrast, the spectrum of 2-pyridone lacks a methoxy signal. Its most telling feature is a broad singlet in the downfield region (often >10 ppm, depending on solvent and concentration) corresponding to the amide (N-H) proton.[6] A crucial validation step is to perform a D₂O exchange experiment: upon adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum, the N-H signal will disappear as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR. The ring protons are influenced by the electron-withdrawing carbonyl group, leading to different chemical shifts compared to 2-methoxypyridine.
¹³C NMR Spectroscopy: The Unambiguous Differentiator
While ¹H NMR is highly informative, ¹³C NMR provides an even more conclusive distinction by directly probing the carbon skeleton. The presence of a carbonyl group in 2-pyridone creates a "smoking gun" signal that is impossible to misinterpret.
2-Methoxypyridine: Aromatic and Methoxy Carbons
The ¹³C spectrum of 2-methoxypyridine displays six distinct signals. One signal appears in the aliphatic region around 53-55 ppm , corresponding to the methoxy (-OCH₃) carbon.[7] The other five signals are in the aromatic region, with the C2 carbon (bonded to the oxygen) being the most deshielded among the ring carbons, appearing around 164 ppm .[7]
2-Pyridone: The Carbonyl Signature
The ¹³C spectrum of 2-pyridone is dominated by a highly deshielded signal in the range of 160-170 ppm , which is characteristic of a carbonyl (C=O) carbon.[3] This signal is typically the most downfield peak in the spectrum and serves as unambiguous evidence for the pyridone tautomer. The spectrum shows only five total carbon signals, with no peak in the aliphatic methoxy region.
Different chemical shifts due to different electronic effects.
-OCH₃ Carbon
δ ~53.4 ppm
Absent
Presence is definitive for 2-methoxypyridine.
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible data. This workflow is designed to be self-validating, ensuring confidence in the final structural assignment.
Caption: A validated workflow for NMR analysis of 2-methoxypyridine and 2-pyridone.
Step-by-Step Methodology
Sample Preparation:
Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is sufficient. For the less sensitive ¹³C NMR, a higher concentration of 25-50 mg is recommended to reduce acquisition time.[8]
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice is critical for 2-pyridone as it influences the tautomeric equilibrium. Using a polar solvent like DMSO-d₆ will ensure the compound exists predominantly in the pyridone form.
Dissolution and Filtration: Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a small vial. To ensure magnetic field homogeneity and sharp spectral lines, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube. Particulate matter must be removed as it severely degrades spectral quality.
NMR Data Acquisition:
Instrument Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature. Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.
¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.
D₂O Exchange (for suspected 2-pyridone): If a broad peak consistent with an N-H proton is observed, remove the sample, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H spectrum. The disappearance of the signal confirms an exchangeable proton.
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.
Data Processing and Analysis:
Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding nucleus in the molecule.
Compare the experimental data against the expected values in the tables above to make a definitive structural assignment.
Advanced Confirmation with 2D NMR
For complex molecules or to provide an additional layer of certainty, two-dimensional (2D) NMR techniques can be employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons they are attached to. For 2-methoxypyridine, an HSQC spectrum would show a clear correlation cross-peak between the methoxy proton signal (~3.9 ppm) and the methoxy carbon signal (~54 ppm), definitively linking them.[9]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For 2-pyridone, an HMBC could reveal a correlation from the N-H proton to the C=O carbon, providing unequivocal proof of the pyridone structure.[9]
Conclusion
Distinguishing between 2-methoxypyridine and 2-pyridone is a straightforward process when approached with a systematic NMR strategy. The key diagnostic markers are unambiguous:
For 2-Methoxypyridine: The presence of a sharp methoxy singlet around 3.9 ppm in the ¹H spectrum and a corresponding methoxy carbon signal around 54 ppm in the ¹³C spectrum.
For 2-Pyridone: The absence of methoxy signals, the presence of a broad, D₂O-exchangeable N-H proton in the ¹H spectrum, and, most definitively, the presence of a carbonyl carbon signal (>160 ppm) in the ¹³C spectrum.
By understanding the underlying tautomerism and applying the rigorous experimental and analytical workflow detailed in this guide, researchers can confidently and accurately differentiate these important heterocyclic compounds.
References
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. [Link]
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (n.d.). Tautomerism Detected by NMR. Encyclopedia. Retrieved from [Link]
Wiley Analytical Science. (2021). Anxiolytic tautomers defined by NMR spectroscopy. Retrieved from [Link]
chemeurope.com. (n.d.). 2-Pyridone. Retrieved from [Link]
ACD/Labs. (2008). Differentiating Tautomers using 15N chemical shift information. Retrieved from [Link]
ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Retrieved from [Link]
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]
WuXi Biology. (n.d.). How about Tautomers? Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Journal of Chemical Education. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. ACS Publications. [Link]
ResearchGate. (2014). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
Preprints.org. (n.d.). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus.
NMR Solutions. (n.d.). Preparing the Sample.
ResearchGate. (2011). NMR Studies of Closely Related Heterocyclic Molecules: An Introduction to the Preparation and NMR Spectroscopy of Similar Molecules in the Advanced Laboratory. Retrieved from [Link]
SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine. Retrieved from [Link]
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. [Link]
Al-Hourani, B. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1569. [Link]
ResearchGate. (n.d.). 1H-NMR spectra of pyridones I. Retrieved from [Link]
LinkedIn. (2024). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Chemistry Stack Exchange. (2019). NMR in pyridine no meta splitting. Retrieved from [Link]
AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
Journal of the American Chemical Society. (2026). Ahead of Print.
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
ResearchGate. (n.d.). 13C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]
Journal of the American Chemical Society. (1965). Proton magnetic resonance spectra of tautomeric substituted pyridines and their conjugate acids. ACS Publications. [Link]
University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
RSC Publishing. (1975). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[5][7]-annelated rings and oxygen at the[7]-position. [Link]
Mass Spectrometry Fragmentation Pattern of 4-Iodo-2-Methoxypyridine-3-Carboxylic Acid: A Comparative Guide
Executive Summary & Scope This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-iodo-2-methoxypyridine-3-carboxylic acid (MW: 278.94 Da). As a critical scaffold in t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-iodo-2-methoxypyridine-3-carboxylic acid (MW: 278.94 Da). As a critical scaffold in the synthesis of kinase inhibitors and radioligands, distinguishing this molecule from its de-iodinated byproducts or regioisomers is essential for valid drug development.
This document moves beyond standard spectral listing to offer a comparative analysis of its ionization behavior against key structural analogs, supported by mechanistic fragmentation pathways.
Key Chemical Identifiers[1][2][3][4][5][6][7][8]
Formula: C
HINO
Monoisotopic Mass: 278.9396 Da
Key Structural Features: Labile C–I bond (C4), Ortho-methoxy group (C2), Carboxylic acid (C3).
Experimental Configuration & Protocols
To ensure reproducibility, the following "Self-Validating" protocols are recommended. These conditions are optimized to maximize structural information (fragmentation) while maintaining sensitivity.
Comparison of Ionization Modes
Feature
Electrospray Ionization (ESI)
Electron Impact (EI)
Recommendation
State
Liquid (LC-MS)
Gas (GC-MS)
ESI is preferred for the free acid.
Precursor
[M+H] (m/z 280) or [M-H] (m/z 278)
M (m/z 279)
ESI(-) offers cleaner background for carboxylic acids.
Derivatization
Not required
Methyl esterification (TMS/MeOH) required
Use EI only if derivatized.
Key Insight
Preserves the weak C–I bond in the source.
Often cleaves C–I immediately (loss of 127).
Use ESI for intact mass confirmation.
Protocol 1: LC-MS/MS (ESI)[9][10]
Solvent System: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][2]
Collision Energy (CE): Stepped 15-35 eV (Crucial to observe both iodine loss and backbone fragmentation).
Validation Step: Monitor the isotopic pattern. Although Iodine is monoisotopic, the Carbon-13 satellite at M+1 should be ~7.7% of the parent peak intensity.
Fragmentation Pathway Analysis
Mechanistic Overview
The fragmentation of 4-iodo-2-methoxypyridine-3-carboxylic acid is driven by three competing forces:
The "Ortho Effect": The interaction between the 2-methoxy and 3-carboxylic acid groups facilitates the loss of small neutrals (H
O, CHOH).
The Labile C–I Bond: The C4–Iodine bond is the weakest link. High collision energies will dominate with the loss of radical Iodine (I
, 127 Da).
Pyridine Ring Stability: The aromatic core resists fragmentation until the substituents are stripped.
Detailed Fragmentation Tree (ESI Positive Mode)
Precursor Ion: [M+H]
= m/z 280
Pathway A: Dehydration (Ortho Effect)
The protonated carboxylic acid loses water, stabilized by the neighboring methoxy group.
m/z 280 → m/z 262 (Loss of H
O, -18 Da)
Diagnostic Value: Distinguishes free acid from ester impurities.
Pathway B: Deiodination (Homolytic/Heterolytic)
Direct cleavage of the iodine atom.
m/z 280 → m/z 153 (Loss of I, -127 Da)
Diagnostic Value: Confirms presence of Iodine. If this transition is absent, the sample is likely the de-iodinated impurity (2-methoxypyridine-3-carboxylic acid).
Pathway C: Demethylation (Methoxy Cleavage)
Loss of the methyl group from the ether linkage to form a pyridone-like cation.
The following diagram illustrates the competing fragmentation pathways in ESI(+) mode.
Caption: Figure 1. ESI(+) Fragmentation tree for 4-iodo-2-methoxypyridine-3-carboxylic acid showing competitive loss of Iodine, Water, and Methyl groups.
Comparative Performance Analysis
This section compares the target molecule's MS profile against its most common "Alternative" forms found in research samples: the Non-Iodinated Analog (impurity) and the Methyl Ester (synthetic intermediate).
Table 1: Diagnostic Ion Comparison
Analyte
Precursor (m/z)
Primary Fragment (Base Peak)
Key Differentiator
Target: 4-Iodo-2-methoxy...
280
153 (Loss of I)
Δ127 loss is unique to the target.
Analog: 2-Methoxy-nicotinic acid
154
136 (Loss of HO)
No high-mass loss; stable aromatic core.
Derivative: Methyl Ester
294
263 (Loss of OMe)
Loss of 31 (OCH) instead of 18 (HO).
Technical Insight: The Iodine "Mass Defect"
While Iodine is monoisotopic (
I), it has a significant mass defect.
Target (Iodinated): m/z 279.94
Chlorinated Analog (Alternative): If Cl replaced I, m/z would be ~188.
Performance Note: The presence of Iodine drastically reduces the ionization efficiency in ESI compared to the non-iodinated analog due to charge delocalization. Expect the target signal to be 2-5x lower than the de-iodinated impurity at equimolar concentrations. Adjust calibration curves accordingly.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Pyridinecarboxylic acid (Analogous Fragmentation Rules). National Institute of Standards and Technology.[5] [Link]
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds (Halogen and Acid mechanisms).[Link]
Szafarz, M., et al. (2010).[6] Simultaneous determination of nicotinic acid and its metabolites by LC-MS/MS. Journal of Chromatography B. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[7][8][5][9][2][4][10][11][12][13] University Science Books. (Standard text validating Ortho-effect mechanisms in aromatic acids).
HPLC Retention Time Comparison of Pyridine Carboxylic Acid Derivatives: A Technical Guide
Executive Summary Pyridine carboxylic acids (PCAs)—specifically the isomers Picolinic acid (2-PCA) , Nicotinic acid (3-PCA) , and Isonicotinic acid (4-PCA) —present a unique chromatographic challenge due to their amphote...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyridine carboxylic acids (PCAs)—specifically the isomers Picolinic acid (2-PCA) , Nicotinic acid (3-PCA) , and Isonicotinic acid (4-PCA) —present a unique chromatographic challenge due to their amphoteric nature. Existing as zwitterions at neutral pH and possessing high polarity, they exhibit poor retention on standard C18 columns.
This guide objectively compares three dominant separation strategies: Ion-Pair Chromatography (IPC) , Mixed-Mode Chromatography (MMC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . While IPC has historically been the default for quality control, Mixed-Mode Chromatography is identified here as the superior methodology for isomer resolution and method robustness, particularly in complex matrices.
Part 1: The Mechanistic Challenge
To develop a robust method, one must understand the ionization states governing retention. PCAs contain a basic pyridine nitrogen and an acidic carboxyl group.[1]
The pKa Landscape
The position of the electron-withdrawing carboxyl group relative to the nitrogen determines the basicity of the pyridine ring, which dictates retention in cation-exchange modes.
Isomer
Common Name
Structure
pKa (Pyridine N)
pKa (Carboxyl)
Chromatographic Behavior
2-PCA
Picolinic Acid
Ortho
~1.0 (Weakest Base)
~5.4
Forms intramolecular H-bonds; often elutes first in Cation Exchange.
3-PCA
Nicotinic Acid
Meta
~2.0 (Strongest Base)
~4.8
Highest basicity; strongest retention in Cation Exchange.
4-PCA
Isonicotinic Acid
Para
~1.8
~4.9
Intermediate basicity and hydrophobicity.
Note: pKa values are approximate and solvent-dependent. The "Ortho" effect in Picolinic acid significantly suppresses the basicity of the nitrogen.
The "Dead Time" Problem
On a standard C18 column at neutral pH, all three isomers are fully ionized (COO⁻ / NH⁺ or N), resulting in high polarity. They typically elute near the void volume (
), causing co-elution with matrix salts and poor reproducibility.
Part 2: Comparative Methodologies
Method A: Ion-Pair Chromatography (IPC)
The Traditional Workhorse
IPC uses a hydrophobic cation (e.g., Tetrabutylammonium, TBA⁺) to "pair" with the carboxylate anion of the PCA, forming a neutral complex that retains on C18.
Pros: Excellent resolution of isomers; uses standard C18 columns.
Cons:Not MS-compatible (non-volatile reagents suppress ionization); slow equilibration; "dedicates" the column (reagents are hard to wash off).
Verdict: Best for UV-based Quality Control (QC) where MS is not required.
Method B: Mixed-Mode Chromatography (MMC)
The Modern Gold Standard
MMC columns (e.g., Primesep 100, Coresep 100) possess both hydrophobic alkyl chains and ion-exchange groups (usually sulfonic acid) on the surface.
Mechanism:
Reverse Phase: Interaction with the pyridine ring.
Cation Exchange: Coulombic attraction between the stationary phase (SO₃⁻) and the protonated pyridine nitrogen (NH⁺).
Elution Order (Typical): Picolinic (2-PCA)
Isonicotinic (4-PCA) Nicotinic (3-PCA).
Why? Retention correlates with basicity. Nicotinic acid is the strongest base, interacting most strongly with the cation-exchange sites.
Pros: Tunable selectivity (adjust pH/buffer to change order); MS-compatible (volatile buffers); high loadability.
Verdict: Superior for method development and impurity profiling.
Method C: HILIC
The Bioanalytical Alternative
HILIC uses a polar stationary phase with a high-organic mobile phase.
Mechanism: Partitioning into a water-enriched layer on the silica surface.
Pros: High sensitivity for MS (high organic content enhances desolvation).
Cons: Isomer separation can be less robust than MMC; sensitive to sample diluent composition.
Verdict: Best for trace analysis in biological fluids (LC-MS/MS).
Part 3: Decision Framework & Visualization
Workflow: Method Selection
Use the following decision tree to select the optimal protocol for your application.
Figure 1: Decision tree for selecting the appropriate HPLC mode based on detector and sample requirements.
Part 4: Experimental Protocols
Protocol 1: Mixed-Mode Separation (Recommended)
This protocol utilizes a mixed-mode column to achieve baseline separation of all three isomers without ion-pairing reagents.
Column: Primesep 100 or Coresep 100 (SIELC), 150 x 4.6 mm, 5 µm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
Isocratic Method: 10-15% B (Adjust based on column age).
Detection: UV @ 260 nm (Nicotinic/Isonicotinic) and 210 nm (Picolinic).
Temperature: 30°C.
Self-Validation Step:
Inject a mixture of Uracil (t0 marker) and Nicotinic Acid. Calculate the Capacity Factor (
). If , decrease %B or increase buffer acidity to protonate the pyridine nitrogen further, enhancing cation-exchange retention.
Protocol 2: Ion-Pair Chromatography (Legacy)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
Mobile Phase: 10 mM Tetrabutylammonium Phosphate (TBAP) in Water (pH 7.5) / Methanol (90:10 v/v).
Note: The pH must be > 6.0 to ensure the carboxylic acid is ionized (COO⁻) to pair with TBA⁺.
Caution: Do not use this column for other methods afterward.
Part 5: Data Summary & Performance Comparison
The following table summarizes the expected performance metrics for the three isomers.
Feature
Reverse Phase (C18)
Ion-Pair (IPC)
Mixed-Mode (MMC)
HILIC
Retention Mechanism
Hydrophobic (Weak)
Ion-Pairing + Hydrophobic
Cation Exchange + Hydrophobic
Partitioning
Elution Order
Co-elution (Void)
Variable (depends on IP reagent)
2-PCA < 4-PCA < 3-PCA
3-PCA < 4-PCA < 2-PCA
MS Compatibility
Good
Poor (Signal Suppression)
Excellent (Volatile Buffers)
Excellent
Peak Shape
Tailing (Silanol interaction)
Sharp
Excellent (Symmetrical)
Good
Equilibration Time
Fast (<10 min)
Slow (>30 min)
Medium (15 min)
Slow (>20 min)
Troubleshooting Guide
Problem: Peak Tailing on Nicotinic Acid.
Cause: Secondary interactions with residual silanols on the silica surface.
Solution: In Mixed-Mode, increase buffer concentration (e.g., from 0.1% to 0.2% TFA) to mask silanols. In C18, this is difficult to fix without switching to a "Base Deactivated" column.
Problem: Retention Time Drift.
Cause: pH fluctuation affecting the ionization ratio of the Pyridine N.
Solution: Ensure mobile phase pH is buffered at least 2 units away from the pKa (i.e., pH < 2.5 for MMC to keep N fully protonated).
References
Helix Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids on Primesep 100. Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 5922, Isonicotinic acid. Retrieved from
Pucciarelli, F., et al. (1997).[3] Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography. Journal of Liquid Chromatography & Related Technologies.[3]
Holzgrabe, U., et al. (2021). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection. Journal of Chromatography A. Retrieved from
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the UV-Vis absorption spectra of various 2-methoxypyridine derivatives. As a core heterocyclic scaffold in med...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the UV-Vis absorption spectra of various 2-methoxypyridine derivatives. As a core heterocyclic scaffold in medicinal chemistry and materials science, understanding the electronic properties of these compounds is paramount for their application and development. This document, compiled by a Senior Application Scientist, offers a blend of experimental data, theoretical principles, and practical insights to aid researchers in their spectroscopic analysis.
The Significance of 2-Methoxypyridine Derivatives and Their Electronic Spectra
2-Methoxypyridine and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electronic properties of these molecules, which can be readily probed by UV-Vis spectroscopy, are fundamental to their function. The absorption of ultraviolet and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength and intensity of this absorption are highly sensitive to the molecular structure, particularly the nature and position of substituents on the pyridine ring.
Theoretical Underpinnings of UV-Vis Absorption in Pyridine Systems
The UV-Vis absorption spectra of pyridine and its derivatives are characterized by electronic transitions involving π and non-bonding (n) electrons. Typically, two main types of transitions are observed:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are generally of high energy and result in strong absorption bands. In pyridine, these are often referred to as the B-band and E-bands.
n → π* transitions: This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* anti-bonding orbital. These are typically lower in energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions.
The introduction of a methoxy group (-OCH₃) at the 2-position of the pyridine ring, an electron-donating group, influences these transitions. Further substitution on the ring with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the energy of the molecular orbitals, leading to predictable shifts in the absorption maxima (λmax).
Comparative Analysis of UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption data for a series of 2-methoxy-3-cyanopyridine derivatives, showcasing the impact of various substituents on their spectral properties. The data is extracted from the work of Adhikari et al. (2014) and was recorded in chloroform.[1][2]
Compound ID
Substituent at Position 4
Substituent at Position 6
λmax (nm)
4a
4-methoxyphenyl
4-fluorophenyl
358
4b
4-methoxyphenyl
4-chlorophenyl
360
4c
4-methoxyphenyl
4-bromophenyl
362
4d
4-methoxyphenyl
4-nitrophenyl
385
4e
4-ethoxyphenyl
4-fluorophenyl
359
4f
4-ethoxyphenyl
4-chlorophenyl
361
4g
4-decyloxyphenyl
4-fluorophenyl
360
4h
4-decyloxyphenyl
4-chlorophenyl
362
4i
4-decyloxyphenyl
4-bromophenyl
364
4j
4-decyloxyphenyl
4-nitrophenyl
388
4k
4-decyloxyphenyl
Thiophen-2-yl
380
4l
4-decyloxyphenyl
Pyridin-4-yl
365
4m
4-tetradecyloxyphenyl
Pyridin-4-yl
366
4n
4-decyloxyphenyl
4-pyridyl
365
Discussion of Substituent Effects
The data presented in the table clearly demonstrates the influence of substituents on the UV-Vis absorption maxima of 2-methoxypyridine derivatives.
Bathochromic Shift (Red Shift): An increase in the λmax is observed with the introduction of electron-withdrawing groups or the extension of the conjugated system. For instance, the presence of a nitro group (-NO₂) at the 4-position of the phenyl ring attached to the pyridine core (compounds 4d and 4j ) results in a significant bathochromic shift compared to derivatives with halo-substituents. This is because the nitro group, a strong electron-withdrawing group, lowers the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength.[2]
Hypsochromic Shift (Blue Shift): While not explicitly demonstrated with a wide range of electron-donating groups in this dataset, it is a general principle that strong electron-donating groups can sometimes lead to a hypsochromic shift in certain transitions by raising the energy of the HOMO more than the LUMO.
Effect of Halogens: The effect of halogens (F, Cl, Br) on the λmax is relatively minor, with a slight bathochromic shift observed as the halogen becomes less electronegative and more polarizable (from F to Br).
The relationship between the electronic nature of substituents and the resulting shift in absorption spectra is a key principle in the design of molecules with specific optical properties.
Standard Experimental Protocol for UV-Vis Spectroscopy
The following is a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectrum of a 2-methoxypyridine derivative.
Caption: Experimental workflow for obtaining a UV-Vis absorption spectrum.
5.3. Step-by-Step Procedure
Sample Preparation:
Accurately weigh a small amount of the 2-methoxypyridine derivative using an analytical balance.
Dissolve the compound in a spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration. Commonly used solvents for UV-Vis spectroscopy of organic compounds include ethanol, methanol, chloroform, and hexane.[1] The chosen solvent should be transparent in the wavelength range of interest.
Perform serial dilutions of the stock solution to obtain a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).
Instrument Setup:
Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to stabilize (typically 15-30 minutes).
Set the desired wavelength range for the scan (e.g., 200-800 nm).
Select appropriate scan parameters, such as scan speed and data interval. For high-resolution spectra, a slower scan speed is recommended.
Baseline Correction:
Fill a clean quartz cuvette with the pure solvent that was used to dissolve the sample. This will serve as the blank.
Place the blank cuvette in the sample holder of the spectrophotometer.
Perform a baseline correction or "auto zero" function. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurement.
Sample Measurement:
Remove the blank cuvette and empty it.
Rinse the cuvette two to three times with a small amount of the sample solution.
Fill the cuvette with the sample solution. Ensure there are no air bubbles in the light path.
Place the sample cuvette in the spectrophotometer.
Initiate the scan to record the absorption spectrum.
Data Analysis:
From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).
Record the absorbance value at λmax.
If the concentration of the solution and the path length of the cuvette (usually 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.
Logical Relationships in UV-Vis Spectroscopy of 2-Methoxypyridine Derivatives
The following diagram illustrates the key relationships between molecular structure, electronic transitions, and the resulting UV-Vis spectrum for 2-methoxypyridine derivatives.
Caption: Relationship between molecular structure and UV-Vis spectral shifts.
Conclusion
The UV-Vis absorption spectra of 2-methoxypyridine derivatives provide valuable insights into their electronic structure and can be rationally modulated through synthetic modifications. The position of the absorption maximum is a sensitive indicator of the electronic environment within the molecule, with electron-withdrawing groups generally causing a bathochromic shift. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible spectra to characterize novel 2-methoxypyridine derivatives and guide the development of new functional molecules.
References
Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]
Adhikari, A. V. (2014). Electronic Supplementary Information for: 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry. [Link]
Crystal structure analysis of 4-iodo-2-methoxypyridine-3-carboxylic acid
Comprehensive Guide: Crystal Structure Analysis of 4-iodo-2-methoxypyridine-3-carboxylic Acid Executive Summary 4-iodo-2-methoxypyridine-3-carboxylic acid (CAS: 726206-55-9) is a critical heterocyclic building block in m...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Guide: Crystal Structure Analysis of 4-iodo-2-methoxypyridine-3-carboxylic Acid
Executive Summary
4-iodo-2-methoxypyridine-3-carboxylic acid (CAS: 726206-55-9) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of anticancer agents and agrochemicals. Its structural integrity is defined by three competing functional motifs: the sterically demanding iodine atom (C4), the hydrogen-bonding carboxylic acid (C3), and the conformationally flexible methoxy group (C2).
This guide compares the analytical performance of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational Structure Prediction (CSP) . It establishes SC-XRD as the requisite "Gold Standard" for this compound due to the specific crystallographic challenges posed by the heavy iodine atom and the potential for halogen-bonding-driven polymorphism.
Comparative Analysis: Analytical Techniques
For a drug development professional, choosing the right analytical tool is a trade-off between resolution, speed, and data depth. The table below objectively compares the performance of available techniques for this specific iodinated pyridine derivative.
Accuracy: Force fields may fail with Halogen bonds.
Expert Insight: The Iodine Factor
The presence of Iodine (Z=53) significantly impacts the analysis. In PXRD, the heavy atom dominates the scattering power, potentially masking lighter atoms (C, N, O) and making subtle polymorph differences hard to detect without Rietveld refinement. In SC-XRD, Iodine facilitates "phasing" (solving the structure) but requires rigorous absorption correction.
Structural Features & Performance
Understanding the crystal structure of 4-iodo-2-methoxypyridine-3-carboxylic acid requires analyzing how its functional groups "perform" in a lattice.
A. The Halogen Bond (I...O/N)
Unlike chloro- or bromo- analogues, the iodine atom exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential opposite the C-I bond.
Performance: Expect strong directional interactions (Halogen Bonds) where the Iodine acts as a Lewis Acid, docking into the carbonyl oxygen or pyridine nitrogen of a neighboring molecule. This stabilizes the lattice more robustly than Van der Waals forces alone.
B. The Carboxylic Acid Dimer
The -COOH group at position 3 is expected to form the classic centrosymmetric dimer
motif.
Causality: This strong H-bond network (
) creates a rigid "ribbon" or "dimer" backbone, determining the primary growth axis of the crystal.
C. The Methoxy Conformation
Steric Check: The methoxy group at C2 is flanked by the acid (C3) and the ring nitrogen. To minimize steric clash, the methyl group will likely twist out of the pyridine plane, creating a "chiral" conformation in the solid state (even if the molecule is achiral in solution).
Visualization: Expected Interaction Network
The following diagram illustrates the logical flow of interactions stabilizing the crystal lattice.
Caption: Hierarchical contribution of functional groups to the lattice stability of 4-iodo-2-methoxypyridine-3-carboxylic acid.
Experimental Protocol: SC-XRD Analysis
This protocol is designed to overcome the specific challenges of iodinated pyridine derivatives.
Phase 1: Crystallization Strategy
Objective: Grow single crystals suitable for X-ray diffraction (
mm).
Solvent System: Use Slow Evaporation of Methanol/Water (3:1).
Reasoning: The carboxylic acid requires a polar protic solvent to dissolve, but water acts as an antisolvent to drive nucleation.
Alternative: Vapor diffusion of Hexane into an Ethyl Acetate solution.
Phase 2: Data Collection (The "Mo" Rule)
Instrument: Bruker APEX II or equivalent.
Source Selection:Molybdenum (Mo-K
, Å) .
Critical Step: Do NOT use Copper (Cu-K
) radiation.
Why? Iodine has a massive absorption coefficient (
) at Cu wavelengths, leading to severe attenuation errors. Mo radiation penetrates the heavy atom significantly better, ensuring accurate intensity data.
Temperature: 100 K (Cryostream).
Why? Reduces thermal vibration of the heavy Iodine atom, sharpening high-angle diffraction data.
Phase 3: Structure Solution & Refinement
Indexing: Determine Unit Cell. Expect Monoclinic (
) or Triclinic () space groups common for planar aromatics.
Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing .
Validation: Check if
ratio is reasonable. If uncorrected, thermal ellipsoids will appear "non-positive definite" or physically unrealistic.
Phasing: Use Intrinsic Phasing (SHELXT) . The Iodine atom will be the first peak found in the electron density map.
Refinement: Refine against
using SHELXL.
Quality Check: Final
value should be .
Workflow Diagram: From Powder to Structure
Caption: Step-by-step workflow for determining the crystal structure of iodinated organic acids.
References
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Bondi, A. (1964).[1] "Van der Waals Volumes and Radii." Journal of Physical Chemistry, 68(3), 441–451. Link
Polymorphism in Pharmaceutical Solids. (2018). Drugs and the Pharmaceutical Sciences, Vol 192. CRC Press. (General Reference for PXRD vs SC-XRD methodologies).
Reactivity profile of 4-iodo vs 4-chloro pyridine-3-carboxylic acids in cross-coupling
Topic: Reactivity profile of 4-iodo vs 4-chloro pyridine-3-carboxylic acids in cross-coupling Content Type: Publish Comparison Guide Executive Summary In the synthesis of pyridine-based scaffolds—ubiquitous in kinase inh...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity profile of 4-iodo vs 4-chloro pyridine-3-carboxylic acids in cross-coupling
Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of pyridine-based scaffolds—ubiquitous in kinase inhibitors and allosteric modulators—the choice between 4-iodo-pyridine-3-carboxylic acid (4-I-P3CA) and 4-chloro-pyridine-3-carboxylic acid (4-Cl-P3CA) is rarely a simple matter of availability. It is a strategic decision between kinetic facility and process scalability .
The 4-Iodo variant offers rapid oxidative addition (OA) under mild conditions, making it ideal for early-phase discovery (Medicinal Chemistry) where yield and speed outweigh cost. However, it suffers from chemical instability (protodeiodination) and poor atom economy.
The 4-Chloro variant is the preferred process intermediate. While it exhibits a higher activation energy barrier requiring specialized electron-rich ligands (e.g., Buchwald dialkylbiarylphosphines), it offers superior stability, lower cost, and reduced molecular weight waste.
This guide analyzes the mechanistic divergence of these two substrates in Suzuki-Miyaura coupling and provides validated protocols for each.
Mechanistic Underpinnings[1]
The Electronic Landscape
The pyridine ring is electron-deficient (
-deficient), rendering the C4 position naturally electrophilic. This generally facilitates oxidative addition compared to phenyl analogs. However, the presence of the C3-carboxylic acid introduces a "Janus-faced" complexity:
The Poisoning Effect: The free carboxylic acid (
) and the pyridine nitrogen () can coordinate to Pd(II) species, arresting the catalytic cycle.
The Ortho-Effect: The C3-carboxylate (formed in situ) creates steric bulk adjacent to the C4-halogen. For the Iodo substrate, the long C-I bond (2.10 Å) minimizes this clash. For the Chloro substrate, the shorter C-Cl bond (1.73 Å) brings the catalyst closer to the steric wall of the carboxylate.
Oxidative Addition (OA) Kinetics
The rate-determining step (RDS) shifts depending on the halogen.
Iodo (Diffusion Controlled): The C-I bond dissociation energy (BDE) is weak (~65 kcal/mol). OA is fast and often reversible. The risk here is not initiation, but side reactions like halogen-lithium exchange or protodehalogenation.
Chloro (Activation Controlled): The C-Cl BDE is strong (~95 kcal/mol). OA is the RDS. The electron-deficient nature of the pyridine ring helps, but "hot" ligands (bulky, electron-rich) are required to drive the Pd(0)
Pd(II) transition.
Mechanistic Pathway Diagram
The following diagram illustrates the divergence in catalytic cycles, highlighting the "Carboxylate Salt Strategy" required for both.
Caption: Divergent oxidative addition pathways for 4-halo-pyridine-3-carboxylates. Note the critical deprotonation step.
Comparative Performance Data
The following data summarizes the performance of both substrates in a standard Suzuki coupling with p-tolylboronic acid.
Table 1: Reactivity Matrix
Feature
4-Iodo-pyridine-3-COOH
4-Chloro-pyridine-3-COOH
Bond Energy (C-X)
~65 kcal/mol (Weak)
~95 kcal/mol (Strong)
Rec. Catalyst System
Pd(PPh) or Pd(dppf)Cl
Pd-G3-XPhos or Pd(OAc)/SPhos
Temperature
40–60 °C
80–100 °C
Base Requirement
2.5 equiv (Standard)
3.0 equiv (Critical)
Major Side Reaction
Protodeiodination (loss of halogen)
Unreacted starting material
Cost (approx.)
High ($)
Low ($)
Atom Economy
Poor (Iodine mass = 127 Da)
Good (Chlorine mass = 35.5 Da)
Experimental Protocols
Protocol A: The "Discovery Route" (4-Iodo Substrate)
Best for: Small scale (<1g), heat-sensitive partners, rapid library synthesis.
Rationale: The weak C-I bond allows the use of "commodity" catalysts like Tetrakis. We use DME/Water to ensure solubility of the carboxylate salt.
Setup: Charge a reaction vial with 4-iodo-pyridine-3-carboxylic acid (1.0 equiv), Aryl Boronic acid (1.2 equiv), and Pd(PPh
) (5 mol%).
Base Activation: Add degassed DME (0.2 M concentration) and 2M aq. Na
CO (3.0 equiv).
Note: The excess base is vital to convert the acid to the carboxylate before heating to prevent Pd poisoning.
Reaction: Seal and heat to 60°C for 2–4 hours.
Workup: Acidify carefully to pH 4-5 with 1M HCl to precipitate the product (zwitterion handling) or extract with EtOAc/MeOH (9:1).
Protocol B: The "Process Route" (4-Chloro Substrate)
Best for: Scale-up (>10g), cost-efficiency, difficult substrates.
Rationale: The unreactive C-Cl bond requires a catalyst system capable of high turnover frequency (TOF) on electron-deficient chlorides. XPhos Pd G3 or SPhos Pd G3 are the gold standards here. They form the active mono-ligated Pd(0) species rapidly.
Setup: Charge flask with 4-chloro-pyridine-3-carboxylic acid (1.0 equiv), Boronic acid (1.3 equiv), and XPhos Pd G3 (1–3 mol%).
Alternative: Pd(OAc)
(2 mol%) + XPhos (4 mol%).
Solvent/Base: Add n-Butanol or Dioxane/Water (4:1) . Add K
PO (3.5 equiv).
Why Phosphate? K
PO is more basic and soluble in organic/aqueous mixtures than carbonate, driving the difficult transmetallation step often seen with chlorides [1].
Reaction: Heat to 90–100°C for 8–12 hours.
Monitoring: Monitor by HPLC. If conversion stalls, add 0.5 equiv of boronic acid (protodeboronation of the partner is common at these temps).
Decision Logic for Researchers
When should you switch from Iodo to Chloro? Use this logic flow.
Caption: Decision matrix for selecting halogenated pyridine precursors.
Troubleshooting & Optimization ("The Application Scientist's Note")
The "Black Precipitate" Issue: If you see Pd black precipitating early in the Chloro reaction, your ligand-to-metal ratio is too low, or the oxidative addition is too slow. Fix: Switch to a precatalyst (like Pd-G3-XPhos) rather than mixing Pd(OAc)
+ Ligand in situ. This ensures a 1:1 active species ratio [2].
Incomplete Conversion (Acid Interference): If the reaction stalls at 50%, the carboxylic acid might be protonating the reactive intermediate. Fix: Ensure the pH of the aqueous layer remains >9 throughout the reaction. Do not hesitate to use 4.0 equivalents of base.
Purification of Zwitterions: Both products are amphoteric (pyridine N + carboxylic acid). Standard silica chromatography often fails (streaking). Fix: Use Reverse Phase (C18) chromatography with a mobile phase of Water/Acetonitrile + 0.1% Formic Acid.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
4-Iodo-2-methoxypyridine-3-carboxylic acid: Operational Disposal & Safety Guide Introduction: The "Cradle-to-Grave" Imperative In drug discovery, 4-Iodo-2-methoxypyridine-3-carboxylic acid is a high-value scaffold, parti...
In drug discovery, 4-Iodo-2-methoxypyridine-3-carboxylic acid is a high-value scaffold, particularly for Suzuki-Miyaura cross-coupling reactions. However, its disposal is often mishandled due to a misunderstanding of its dual nature: it is both a corrosive acid and a halogenated organic .
Improper disposal of iodinated organics does not just risk regulatory fines (EPA RCRA violations); it poses a direct threat to downstream combustion facilities. When incinerated, iodine-containing compounds release Hydrogen Iodide (HI) and elemental Iodine (
), which are highly corrosive to scrubber systems and require specific capture technologies.
This guide moves beyond generic "waste bin" advice. It provides a self-validating protocol to ensure that your disposal workflow protects both your laboratory personnel and the environment.
Hazard Profiling & Technical Assessment
Before handling waste, we must define the physicochemical risks. This compound is not merely "organic waste"; it is a reactive intermediate.
Table 1: Physicochemical Properties Relevant to Disposal
Property
Characteristic
Disposal Implication
Physical State
Solid (Powder/Crystalline)
Must be disposed of as Solid Hazardous Waste unless dissolved.
Functional Groups
Carboxylic Acid (-COOH)
Acidic: Can react exothermically with bases. Do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas).
Halogen Content
Iodine (C-I bond)
Halogenated: STRICT SEGREGATION required. Must not enter non-halogenated solvent streams.[1]
Reactivity
Methoxy (-OCH3)
Generally stable, but avoid mixing with strong Lewis acids which can cleave the ether.
Combustion
Releases , HI, NOx
High Pollution Potential: Requires incineration with caustic scrubbing.
Expert Insight: The Iodine atom is the critical disposal factor. Unlike chlorine or bromine, iodine is a heavy halogen. If you are disposing of bulk quantities (>100g), flag the container for "High Iodine Content" to alert the waste contractor, as this may require a specific incineration feed rate.
Segregation Strategy: The Decision Matrix
The most common error in laboratory waste management is mixing incompatible streams. For this compound, the "Halogenated" rule supersedes the "Acid" rule, provided the waste is not an aqueous solution.
Visualizing the Logic:
The following decision tree illustrates the segregation logic required for compliance with 40 CFR 261 (RCRA).
Figure 1: Decision matrix for segregating 4-Iodo-2-methoxypyridine-3-carboxylic acid waste streams. Note that solid waste is the preferred disposal state to minimize volume.
Detailed Disposal Protocol
This protocol is designed to be self-validating : each step includes a check to prevent downstream errors.
Phase 1: Preparation & Labeling
Step 1: Select a chemically compatible container. High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk.
Step 2:Pre-label the container. Do not wait until the container is full.
Specific Constituent: Write "4-Iodo-2-methoxypyridine-3-carboxylic acid". Do not use abbreviations like "IMPCA".
Phase 2: Collection (The "Zero-Contamination" Rule)
Scenario A: Solid Waste (Expired/Excess Reagent)
Place the solid container into a secondary containment tray.
Transfer the solid waste into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid Halogenated Organics."
Critical Check: Ensure no oxidizers (e.g., permanganates, nitrates) are present in the same bin. The iodine in the pyridine ring can react with strong oxidizers to release toxic iodine vapor [1].
Scenario B: Reaction Mixtures (Liquid)
If the solvent is organic (DCM, Ethyl Acetate, Methanol): Pour into the "Halogenated Solvent" carboy.
Why? Even if the solvent is non-halogenated (like Methanol), the presence of the iodinated solute (>2%) classifies the entire mixture as halogenated waste for incineration purposes [2].
If the solvent is Aqueous: Check pH. If acidic, collect in "Aqueous Acid Waste."
Warning: Do not mix with bleach (Hypochlorite). Acid + Bleach = Chlorine Gas.
Phase 3: Storage & Handoff
Cap Management: Keep caps tightly closed when not actively adding waste.[1] Volatilization of iodinated byproducts is a respiratory hazard.
Timeline: Dispose of the container within 90 days of the "Start Date" (or per your institution's Satellite Accumulation Area rules).
Emergency Procedures: Spills & Exposure
Because this compound contains Iodine, spill response differs slightly from standard organic acids.
The "Thiosulfate" Protocol:
If a spill occurs, you may notice a purple/brown discoloration indicating the release of elemental iodine (
) to water-soluble, non-volatile Iodide (). The color will fade from purple to colorless [3].
Cleanup:
If solid: Sweep up carefully to avoid dust generation.[2]
If liquid: Absorb with vermiculite or spill pads.
Disposal of Debris: All cleanup materials must go into the Solid Hazardous Waste bin.
The Lifecycle Visualization
Understanding the downstream path ensures you understand why segregation matters.
Figure 2: The "Cradle-to-Grave" lifecycle. Note the "Caustic Scrubber" stage—this is why segregating halogens is critical. Non-halogenated incinerators lack this scrubbing capacity.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[4][5][6] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[3] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][7]
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Iodine. [Link]
Personal protective equipment for handling 4-Iodo-2-methoxypyridine-3-carboxylic acid
Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Introduction: The Safety-Stability Paradox In drug discovery, 4-Iodo-2-methoxypyridine-3-carboxylic acid is...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Audience: Researchers, scientists, and drug development professionals.
Role: Senior Application Scientist
Introduction: The Safety-Stability Paradox
In drug discovery, 4-Iodo-2-methoxypyridine-3-carboxylic acid is a high-value scaffold. The iodine at the C4 position facilitates Suzuki-Miyaura cross-couplings, while the carboxylic acid directs solubility and binding. However, this same reactivity profile dictates its safety handling.
As a Senior Application Scientist, I often see researchers treat this class of halogenated pyridine acids as "generic organic solids." This is a critical error. The combination of the electron-deficient pyridine ring and the iodine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs. Furthermore, while often classified as an Irritant (H315/H319) , structural analogs in this family frequently exhibit Sensitizing (H317) or Reproductive (H360) toxicity profiles that are not yet fully characterized for this specific CAS.
This guide moves beyond basic compliance. It establishes a containment-first protocol designed to protect your biological assay baselines from contamination and your team from cumulative exposure.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. We apply the Precautionary Principle : treat the substance as a potential sensitizer and toxicant until proven otherwise.
Corrosive potential of the carboxylic acid group on mucous membranes.
Resp. Irritation
H335
Warning
Fine dust inhalation triggers bronchial inflammation.
Potential Sensitizer
H317 (Implied)
Caution
Pyridine rings can act as haptens, potentially triggering immune sensitization over time.
Decision Logic for Safety Controls
The following logic flow dictates how we escalate controls based on the operation being performed.
Figure 1: Risk Assessment Logic Flow. Identifying how physical state and solvation status alter the primary risk vectors.
The PPE Protocol: A Self-Validating System
Do not rely on "standard lab PPE." Use the following specifications to ensure a barrier against both the solid acid and its solvated forms.
A. Hand Protection (The Critical Barrier)
Standard: Nitrile (NBR).
Thickness: Minimum 0.11 mm (4 mil) for solid handling.
The "Double-Glove" Rule: When this compound is dissolved in organic solvents (DCM, DMF, DMSO), the solvent acts as a carrier, dragging the iodine-compound through the glove material.
Visual Check: Use contrasting colors (e.g., Blue inner, Purple outer) to immediately identify breaches.
B. Eye & Face Protection[1][2][3][4][5][6][7][8][9][10][11]
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
Why not Safety Glasses? Fine powders of carboxylic acids drift on air currents. Safety glasses leave gaps. Goggles seal the ocular cavity against acidic dust.
C. Respiratory Protection
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
Note: If dissolved in volatile solvents, a half-mask with Organic Vapor/Acid Gas cartridges (OV/AG) is mandatory outside the hood.
D. Body Protection
Standard: Cotton lab coat (high neck).
Escalation: If handling >10g, wear Tyvek sleeves or a disposable apron to prevent dust accumulation on fabric cuffs, which can transfer to wrists later.
Operational Workflow: From Storage to Synthesis
This workflow integrates safety steps directly into the experimental procedure to minimize disruption.
Step-by-Step Handling Protocol
1. Pre-Operational Check
Verify Fume Hood airflow.
Static Control: Pyridine carboxylic acids are often electrostatic. Place an anti-static gun or ionizer bar near the balance.
Technique: Do not dispense directly from the stock bottle into the reaction flask if the flask is outside the hood.
Transfer: Weigh into a tared vial inside the hood. Cap the vial before moving to the balance if the balance is external (though an in-hood balance is preferred).
Spill Prevention: Place the receiving vessel in a secondary container (weigh boat or tray) to catch stray granules.
3. Solubilization
Caution: When adding solvent (e.g., SOCl2 for acid chloride formation or MeOH for esterification), assume a slight exotherm.
Ventilation:[1][2][3][4][5][6][7][8][9] Keep the sash low. The iodine moiety can liberate trace iodine vapor if exposed to strong oxidizers or light for prolonged periods.
4. Cleanup
Wipe balance area with a saturated sodium bicarbonate tissue (neutralizes the acid) followed by water.
Dispose of wipes as hazardous waste.
Figure 2: Operational Workflow. Note the specific decontamination step using a weak base (Na2CO3) to neutralize the carboxylic acid residue.
Emergency Response & Disposal
Accidental Exposure
Eye Contact: Flush immediately for 15 minutes .[10][2] The acidity can cause corneal opacity if untreated.
Skin Contact: Wash with soap and water.[1][2][4][5] Do not use alcohol (ethanol/isopropanol) as this increases the solubility of the iodine compound and drives it deeper into the dermis.
Disposal Strategy
Compliance requires segregating this compound correctly due to the halogen (Iodine) content.
Waste Stream
Classification
Protocol
Solid Waste
Hazardous (Toxic/Irritant)
Double-bag in clear polyethylene. Label "Halogenated Organic Solid."
Liquid Waste
Halogenated Organic
Do NOT mix with non-halogenated solvents. High disposal cost penalty applies if mixed.
Aqueous Waste
Hazardous Aqueous
If extracted with water, adjust pH to 6-8 before disposal (check local regulations).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
PubChem. (2024). Compound Summary: 4-Iodo-2-methoxypyridine-3-carboxylic acid. National Library of Medicine. Retrieved from [Link]